Escitalopram hydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H22BrFN2O |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide |
InChI |
InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/t20-;/m0./s1 |
InChI Key |
WIHMBLDNRMIGDW-BDQAORGHSA-N |
SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |
Isomeric SMILES |
CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Action Mechanism of Escitalopram Hydrobromide on the Serotonin Transporter: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Escitalopram (B1671245), the therapeutically active S-enantiomer of citalopram (B1669093), is a highly selective serotonin (B10506) reuptake inhibitor (SSRI) renowned for its clinical efficacy in the treatment of major depressive disorder and anxiety disorders.[1] Its potent pharmacological activity stems from a unique, dual-action mechanism on the human serotonin transporter (SERT). Beyond its primary role as a competitive inhibitor at the orthosteric serotonin binding site, escitalopram also engages with an allosteric site on the transporter. This allosteric interaction modulates the binding kinetics at the primary site, leading to a more sustained and profound inhibition of serotonin reuptake. This technical guide provides a comprehensive overview of escitalopram's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and signaling pathways.
Core Mechanism of Action: Orthosteric and Allosteric Inhibition of SERT
The principal mechanism of action for escitalopram, like other SSRIs, is the blockade of the serotonin transporter (SERT), a transmembrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft into the presynaptic neuron.[1] This inhibition leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
What distinguishes escitalopram is its interaction with two distinct sites on SERT:
-
Orthosteric Site (Primary Binding Site): Escitalopram binds with high affinity to the central, orthosteric binding site of SERT, the same site that binds the endogenous substrate, serotonin.[1] This direct competition physically obstructs the reuptake of serotonin.
-
Allosteric Site (Secondary Binding Site): Escitalopram also binds to a separate allosteric site on SERT.[1][2] This binding event induces a conformational change in the transporter that, in turn, increases the binding affinity and prolongs the residency time of escitalopram at the orthosteric site.[1] This allosteric modulation effectively "locks" the drug in place, leading to a more durable inhibition of SERT function compared to SSRIs that only target the orthosteric site. In vitro studies have demonstrated that this allosteric binding decreases escitalopram's own dissociation rate from the orthosteric site.[1]
The R-enantiomer of citalopram, while having a much lower affinity for the orthosteric site, can also bind to the allosteric site and negatively interfere with the binding of escitalopram, which may explain the observed differences in clinical efficacy between escitalopram and racemic citalopram.[1]
Quantitative Pharmacological Data
The binding affinity and selectivity of escitalopram for the serotonin transporter have been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Binding Affinities (Ki, nM) of Escitalopram and Other SSRIs for Monoamine Transporters
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | SERT/NET Selectivity Ratio | SERT/DAT Selectivity Ratio |
| Escitalopram | 0.8 - 1.1 | 7,800 | 27,400 | ~7090 - 9750 | ~24909 - 34250 |
| R-Citalopram | ~33 - 44 | - | - | - | - |
| Citalopram (racemic) | ~5 | - | - | - | - |
| Paroxetine | 0.1 - 0.3 | 25 - 50 | 150 - 300 | ~83 - 500 | ~500 - 3000 |
| Sertraline | 0.3 - 0.5 | 20 - 40 | 20 - 30 | ~40 - 133 | ~40 - 100 |
| Fluoxetine | 1.0 - 2.5 | 150 - 300 | 1000 - 2000 | ~60 - 300 | ~400 - 2000 |
Data compiled from multiple sources.[3]
Table 2: In Vivo Serotonin Transporter Occupancy
| Drug | Dose | Time Post-Dose | SERT Occupancy (%) |
| Escitalopram | 10 mg/day | 6 hours | 81.5 ± 5.4 |
| Citalopram | 20 mg/day | 6 hours | 64.0 ± 12.7 |
Data from a SPECT study using [123I]ADAM in healthy subjects after 10 days of treatment. The higher occupancy of SERT by escitalopram compared to an equivalent dose of the S-enantiomer in racemic citalopram supports the hypothesis of an attenuating effect of R-citalopram.
Experimental Protocols
Radioligand Binding Assay for SERT Affinity (Ki Determination)
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of escitalopram for the human serotonin transporter (hSERT).
Materials:
-
Cell Line: HEK293 cells stably expressing hSERT.
-
Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.
-
Test Compound: Escitalopram hydrobromide.
-
Reference Compound: A known SSRI (e.g., paroxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM paroxetine).
-
96-well microplates, cell harvester, filter mats, liquid scintillation counter, and scintillation cocktail.
Procedure:
-
Cell Membrane Preparation:
-
Culture hSERT-expressing HEK293 cells to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C and resuspend the resulting cell membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membrane preparation + radioligand + assay buffer.
-
Non-specific Binding: Cell membrane preparation + radioligand + non-specific binding control.
-
Competitive Binding: Cell membrane preparation + radioligand + serial dilutions of escitalopram.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding for each concentration of escitalopram.
-
Plot the percentage of specific binding against the logarithm of the escitalopram concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of escitalopram that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.
-
In Vitro Serotonin Reuptake Assay using Synaptosomes
This protocol measures the functional inhibition of serotonin reuptake by escitalopram in isolated nerve terminals (synaptosomes).
Materials:
-
Brain Tissue: Freshly dissected brain regions rich in serotonergic terminals (e.g., striatum, hippocampus, or cortex) from a suitable animal model (e.g., rat or mouse).
-
Radiolabeled Serotonin: [³H]5-HT.
-
Test Compound: this compound.
-
Assay Buffer: Krebs-Ringer bicarbonate buffer (or similar physiological buffer), saturated with 95% O₂/5% CO₂.
-
Filtration apparatus, glass fiber filters, liquid scintillation counter, and scintillation cocktail.
Procedure:
-
Synaptosome Preparation:
-
Homogenize the brain tissue in ice-cold assay buffer.
-
Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).
-
Resuspend the synaptosomal pellet in fresh, oxygenated assay buffer.
-
-
Reuptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of escitalopram or vehicle for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reuptake reaction by adding a known concentration of [³H]5-HT.
-
Allow the uptake to proceed for a short, linear period (e.g., 1-5 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters followed by washing with ice-cold assay buffer.
-
-
Quantification and Data Analysis:
-
Quantify the amount of [³H]5-HT taken up by the synaptosomes by measuring the radioactivity on the filters using a liquid scintillation counter.
-
Determine the non-specific uptake in the presence of a high concentration of a potent SERT inhibitor or by conducting the assay at 0-4°C.
-
Calculate the specific uptake at each escitalopram concentration.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the escitalopram concentration to determine the IC₅₀ value.
-
In Vivo Microdialysis for Extracellular Serotonin Measurement
This protocol allows for the real-time measurement of extracellular serotonin levels in the brain of a freely moving animal following the administration of escitalopram.
Materials:
-
Animal Model: Rat or mouse.
-
Microdialysis Probes and Guide Cannulae.
-
Stereotaxic Apparatus.
-
Perfusion Pump and Fraction Collector.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for serotonin quantification.
-
Artificial Cerebrospinal Fluid (aCSF).
-
Test Compound: this compound.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish a stable baseline of extracellular serotonin.
-
Administer escitalopram (e.g., via intraperitoneal or subcutaneous injection).
-
Continue collecting dialysate samples at regular intervals post-administration.
-
-
Sample Analysis and Data Interpretation:
-
Analyze the serotonin concentration in the dialysate samples using HPLC-ED.
-
Express the post-drug serotonin levels as a percentage of the baseline levels.
-
Plot the change in extracellular serotonin concentration over time to visualize the effect of escitalopram.
-
Visualization of Molecular Interactions and Pathways
Signaling Pathway of Serotonergic Neurotransmission and Escitalopram's Action
Caption: Serotonergic synapse showing serotonin synthesis, release, reuptake via SERT, and postsynaptic receptor activation. Escitalopram blocks SERT, increasing synaptic serotonin.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine the Ki of escitalopram for the serotonin transporter.
Logical Relationship of Escitalopram's Dual Binding Mechanism
References
- 1. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Escitalopram: a selective inhibitor and allosteric modulator of the serotonin transporter] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Escitalopram - Wikipedia [en.wikipedia.org]
(S)-Citalopram hydrobromide synthesis and stereochemistry
An In-Depth Technical Guide to the Synthesis and Stereochemistry of (S)-Citalopram Hydrobromide
Introduction
Citalopram (B1669093) is a widely recognized antidepressant classified as a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] It is clinically used to treat major depressive disorder, anxiety disorders, and panic disorder.[2][3] The core mechanism of action for citalopram involves blocking the reuptake of the neurotransmitter serotonin (5-hydroxytryptamine; 5-HT) at the serotonin transporter (SERT) in the brain, thereby increasing its extracellular concentration.[4][5]
Citalopram possesses a single chiral center, resulting in the existence of two stereoisomers (enantiomers): (S)-(+)-citalopram and (R)-(-)-citalopram.[2][6] Initially marketed as a racemic mixture (an equal 1:1 blend of both enantiomers), extensive research has demonstrated that the therapeutic efficacy is almost exclusively attributed to the (S)-enantiomer.[3][4][7][8] This discovery led to a "chiral switch," resulting in the development and marketing of the pure (S)-enantiomer, known as Escitalopram (B1671245).[6][7] This guide provides a detailed technical overview of the stereochemical nuances and synthetic pathways for producing (S)-Citalopram Hydrobromide for researchers and professionals in drug development.
Stereochemistry and Pharmacological Significance
The pharmacological activity of citalopram is highly stereoselective. The (S)-enantiomer is a potent inhibitor of serotonin reuptake, whereas the (R)-enantiomer is substantially less active in this regard.[5][9]
-
(S)-Citalopram (Escitalopram): This is the therapeutically active enantiomer, or "eutomer." It is responsible for the desired antidepressant effects of the drug.[5] Studies have shown that (S)-citalopram is approximately 30 times more potent than (R)-citalopram at inhibiting serotonin reuptake.[7][9]
-
(R)-Citalopram: This enantiomer, or "distomer," is not only significantly less potent but may also counteract the therapeutic action of the (S)-enantiomer.[4][6] This antagonistic effect provides a strong rationale for the use of the single-enantiomer formulation to enhance efficacy and potentially reduce side effects.[4][9]
The distinct pharmacological profiles of the enantiomers underscore the importance of stereochemically controlled synthesis to produce enantiopure (S)-Citalopram for clinical use.
Synthetic Strategies for (S)-Citalopram
The industrial production of (S)-Citalopram predominantly relies on two main strategies: the resolution of a racemic intermediate or a direct asymmetric synthesis.
Chiral Resolution of Racemic Diol Intermediate
This is a classical and widely implemented industrial method. The synthesis begins with 5-cyanophthalide (B15270) and involves the formation of a key racemic diol intermediate, which is then resolved to isolate the desired (S)-enantiomer.
Key Steps:
-
Formation of Racemic Diol: 5-cyanophthalide undergoes two successive Grignard reactions. The first is with 4-fluorophenylmagnesium bromide, and the second is with 3-(N,N-dimethylamino)propylmagnesium chloride to produce the racemic diol, 4-[4-(dimethylamino)-1-(4'-fluorophenyl)-1-hydroxy-1-butyl]-3-(hydroxymethyl)-benzonitrile.[10][11][12]
-
Diastereomeric Salt Formation: The racemic diol is treated with an enantiomerically pure chiral resolving agent, most commonly (+)-di-p-toluoyltartaric acid (DPTTA).[11][13] This reaction forms two diastereomeric salts which have different physical properties, such as solubility.
-
Separation of Diastereomers: The desired diastereomeric salt of the (S)-diol with (+)-DPTTA is selectively crystallized from a suitable solvent, leaving the other diastereomer in the mother liquor.[13]
-
Liberation of (S)-Diol: The isolated diastereomeric salt is treated with a base to neutralize the tartaric acid derivative and liberate the enantiomerically pure (S)-diol.
-
Cyclization: The purified (S)-diol undergoes a ring-closure reaction to form (S)-Citalopram. This is typically achieved by treating the diol with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.[10][11]
Asymmetric Synthesis
Direct asymmetric synthesis aims to create the chiral center with the correct stereochemistry from the outset, avoiding the need for resolution and the loss of 50% of the material as the unwanted enantiomer.
One notable method involves a rhodium-catalyzed asymmetric addition of an arylboroxine to a ketone.[14][15]
Key Steps:
-
Asymmetric Addition: 4-chloro-1-(2,4-dichlorophenyl)butan-1-one is reacted with 4-fluorophenylboroxine in the presence of a rhodium catalyst and a chiral bisphosphorus ligand, such as (R,R,R,R)-WingPhos.[14]
-
Formation of Chiral Alcohol: This reaction produces the key chiral tertiary alcohol intermediate with high enantioselectivity (e.g., 95-99% ee).[14]
-
Subsequent Conversions: The chiral alcohol is then converted through a series of steps, including amination and cyanation, to yield (S)-Citalopram.[14]
While elegant, this method can be limited by the high cost of the rhodium catalyst and chiral ligands, making it potentially less economically viable for large-scale industrial production compared to the resolution pathway.[16]
Final Step: Hydrobromide Salt Formation
To improve the stability and aqueous solubility for pharmaceutical formulation, the (S)-Citalopram free base (which is an oil) is converted into a stable, crystalline salt.[1][2] The hydrobromide salt is a common and approved form.
Process:
-
The purified (S)-Citalopram free base is dissolved in a suitable organic solvent, such as isopropanol (B130326) or acetone (B3395972).[17][18]
-
A solution of hydrogen bromide (HBr), often as a 48% aqueous solution or a solution in acetic acid, is added to the mixture.[17][19]
-
The (S)-Citalopram hydrobromide salt precipitates from the solution.
-
The crystalline solid is isolated by filtration, washed, and dried to yield the final active pharmaceutical ingredient (API).[17][18]
Data Summary
The following tables summarize quantitative data from various synthetic approaches reported in the literature.
Table 1: Asymmetric Synthesis of Chiral Alcohol Intermediate [14]
| Catalyst/Ligand | Substrate Scale | Yield (%) | Enantiomeric Excess (ee %) |
|---|
| [Rh(C2H4)2Cl]2 / WingPhos | 4.0 mmol | 70 | >99 |
Table 2: Cyclization of (S)-Diol to (S)-Citalopram [10]
| Reagents | Temperature (°C) | Chiral Purity (%) | Chromatographic Purity (%) |
|---|
| Methanesulfonyl chloride, Triethylamine | -10 to -5 | 99.12 | 98.42 |
Table 3: Chiral Resolution and Separation
| Method | Resolving Agent | Key Outcome | Reference |
|---|---|---|---|
| Fractional Crystallization | (+)-Di-p-toluoyltartaric acid | Isolation of (S)-diol diastereomeric salt | [11][13] |
| HPLC | Chiral Stationary Phase (e.g., Chiralcel OJ-H) | Baseline separation of enantiomers (Rs = 2.09) | [20] |
| Chemo-enzymatic | Lipase-catalyzed resolution | Inversion of unwanted (R)-diol to (S)-citalopram (91% ee) |[21] |
Experimental Protocols
Protocol 1: Synthesis of Racemic Diol from 5-Cyanophthalide[11][12]
-
Grignard Reagent 1 Preparation: In a dry reaction flask under a nitrogen atmosphere, add magnesium turnings to tetrahydrofuran (B95107) (THF). Slowly add a solution of 4-fluorobromobenzene in THF to initiate the formation of 4-fluorophenylmagnesium bromide.
-
First Grignard Reaction: Cool the flask containing 5-cyanophthalide dissolved in THF to approximately -5°C. Slowly add the prepared 4-fluorophenylmagnesium bromide solution over several hours while maintaining the low temperature.
-
Second Grignard Reaction: To the same reaction mixture, slowly add a solution of 3-(dimethylamino)propylmagnesium chloride (Grignard Reagent 2) over 2-3 hours, again maintaining a temperature of -5°C.
-
Quenching and Work-up: After the reaction is complete, quench the mixture by slowly adding an aqueous solution of an ammonium (B1175870) salt (e.g., ammonium chloride). Extract the product into an organic solvent (e.g., dichloromethane).
-
Isolation: Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude racemic diol.
Protocol 2: Resolution of Diol and Cyclization to (S)-Citalopram[10][11][13]
-
Salt Formation: Dissolve the crude racemic diol in a suitable solvent such as acetone or methanol. Add a solution of (+)-di-p-toluoyltartaric acid in the same solvent.
-
Crystallization: Stir the mixture to allow for the selective precipitation of the (+)-DPTTA salt of the (S)-diol. The progress can be monitored by observing the optical rotation of the mother liquor.
-
Isolation of Salt: Filter the precipitated solid and wash with a small amount of cold solvent to isolate the diastereomerically pure salt.
-
Liberation of (S)-Diol: Suspend the isolated salt in a mixture of water and an organic solvent (e.g., dichloromethane). Add an aqueous base (e.g., sodium hydroxide (B78521) solution) until the pH is alkaline (pH ~10) to neutralize the acid and liberate the free (S)-diol into the organic layer. Separate the layers and concentrate the organic phase.
-
Cyclization: Dissolve the purified (S)-diol in dichloromethane (B109758) and cool the solution to between -10°C and -5°C under a nitrogen atmosphere. Add triethylamine, followed by the slow, dropwise addition of methanesulfonyl chloride over 3 hours.
-
Work-up and Isolation: Monitor the reaction by HPLC. Upon completion, wash the reaction mixture with a dilute aqueous base followed by water. Distill the solvent under vacuum to yield the (S)-Citalopram free base as an oil.
Protocol 3: Preparation of (S)-Citalopram Hydrobromide[17][18]
-
Dissolution: Dissolve the (S)-Citalopram base oil (1 part by weight) in isopropanol (approx. 3-4 parts by volume).
-
Acidification: Stir the solution at room temperature and add 48% aqueous hydrobromic acid dropwise until the pH of the mixture is acidic.
-
Crystallization: Cool the mixture to 0°C and continue stirring for several hours (8-10 hours) to facilitate complete crystallization of the hydrobromide salt.
-
Isolation and Purification: Filter the solid product. To achieve high purity, the wet solid can be recrystallized by dissolving it in a warm mixture of isopropanol and water, followed by cooling to 0°C to re-precipitate the purified product.
-
Drying: Dry the final crystalline solid under vacuum at approximately 60°C to yield highly pure (S)-Citalopram hydrobromide.
Conclusion
The synthesis of (S)-Citalopram hydrobromide is a prime example of the critical role of stereochemistry in modern drug development. The pharmacological superiority of the (S)-enantiomer over its (R)-counterpart necessitates stereoselective synthetic methods to ensure the production of a safe and effective therapeutic agent. While both chiral resolution and asymmetric synthesis pathways are viable, the resolution of the racemic diol intermediate remains a robust and economically favorable method for large-scale industrial production. The detailed protocols and data presented in this guide offer a comprehensive technical resource for scientists and researchers engaged in the synthesis and development of this important antidepressant.
References
- 1. US20040167209A1 - Escitalopram hydrobromide and a method for the preparation thereof - Google Patents [patents.google.com]
- 2. Citalopram - Wikipedia [en.wikipedia.org]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Escitalopram – Chiralpedia [chiralpedia.com]
- 6. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 9. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]
- 11. Process For The Preparation Of Escitalopram [quickcompany.in]
- 12. patents.justia.com [patents.justia.com]
- 13. WO2008142379A2 - Process for the preparation of escitalopram via desmethylcitalopram, optical resolution and methylation of the s-isomer - Google Patents [patents.google.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. nsfc.gov.cn [nsfc.gov.cn]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US20060293530A1 - Process for the manufacture of citalopram hydrobromide - Google Patents [patents.google.com]
- 18. WO2004094399A1 - An improved process for the preparation of citalopram hydrobromide - Google Patents [patents.google.com]
- 19. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 20. researchgate.net [researchgate.net]
- 21. Chemo-enzymatic asymmetric synthesis of S-citalopram by lipase-catalyzed cyclic resolution and stereoinversion of quaternary stereogenic center - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Escitalopram Hydrobromide: A Technical Guide
Introduction
Escitalopram (B1671245), the (S)-enantiomer of the racemic selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram, is a widely prescribed antidepressant for the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD).[1][2] As the most selective SSRI available, its pharmacological activity is primarily attributed to the S-enantiomer.[3][4] This technical guide provides an in-depth overview of the pharmacological profile of escitalopram hydrobromide, focusing on its mechanism of action, pharmacodynamic and pharmacokinetic properties, clinical efficacy, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Escitalopram's primary mechanism of action is the potent and highly selective inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron.[5][6] This inhibition leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[1][7]
A unique characteristic of escitalopram is its dual-site binding to the SERT. It binds with high affinity to the primary (orthosteric) site, which directly blocks serotonin reuptake.[8][9] Additionally, it binds to a distinct allosteric site on the transporter.[1][8] This allosteric binding modulates the activity at the primary site, stabilizing the binding of escitalopram and prolonging its inhibitory effect on serotonin reuptake.[9][10] The R-enantiomer of citalopram, while having a much lower affinity for the primary site, can bind to the allosteric site and antagonize the binding of escitalopram, which may explain why escitalopram is more effective than its racemic parent compound, citalopram.[4][8][11]
Pharmacodynamics
The pharmacodynamic profile of escitalopram is characterized by its high affinity and selectivity for the human serotonin transporter (hSERT).
Receptor and Transporter Binding Profile
Escitalopram exhibits minimal affinity for other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), as well as for a wide range of other neurotransmitter receptors.[1][5] This high selectivity is believed to contribute to its favorable side-effect profile compared to less-selective antidepressants.[1]
Table 1: In Vitro Transporter and Receptor Binding Affinities of Escitalopram
| Site | Ki (nM) | Reference |
|---|---|---|
| Serotonin Transporter (SERT) | 0.8 - 1.1 | [1][12] |
| Norepinephrine Transporter (NET) | 7,800 | [1] |
| Dopamine Transporter (DAT) | 27,400 | [1] |
| 5-HT1A Receptor | >1,000 | [1] |
| 5-HT2A Receptor | >1,000 | [1] |
| α1-Adrenergic Receptor | 3,900 | [1] |
| Histamine H1 Receptor | 2,000 | [1] |
| Muscarinic ACh Receptor (mACh) | 1,240 | [1] |
| hERG Channel (IC50) | 2,600 |[1] |
Pharmacokinetics
The pharmacokinetic properties of escitalopram are linear and dose-proportional within the typical clinical dose range of 10 to 30 mg/day.[5][13]
Table 2: Key Pharmacokinetic Parameters of Escitalopram in Adults
| Parameter | Value | Reference |
|---|---|---|
| Absorption | ||
| Bioavailability | ~80% | [1][5] |
| Time to Peak Plasma Conc. (Tmax) | ~3-5 hours | [13][14] |
| Effect of Food | Not significant | [13][14] |
| Distribution | ||
| Volume of Distribution (Vd) | ~12 L/kg | [5][13] |
| Plasma Protein Binding | ~56% | [13][14] |
| Metabolism | ||
| Primary Pathway | Hepatic N-demethylation | [5][13] |
| Key CYP Isozymes | CYP2C19, CYP3A4, CYP2D6 | [13][14] |
| Active Metabolites | S-desmethylcitalopram (S-DCT), S-didesmethylcitalopram (S-DDCT) | [5][13] |
| Elimination | ||
| Elimination Half-life (t½) | 27-33 hours | [5][13] |
| Oral Clearance | ~600 mL/min | [5] |
| Excretion | ~8% as unchanged escitalopram and ~10% as S-DCT in urine |[5] |
Metabolism: Escitalopram is extensively metabolized in the liver to its primary metabolites, S-DCT and S-DDCT.[13] These metabolites are significantly less potent inhibitors of serotonin reuptake and do not contribute meaningfully to the overall therapeutic effect of escitalopram.[5][14] The metabolism is primarily mediated by CYP2C19, with contributions from CYP3A4 and CYP2D6.[13][14] Escitalopram itself is a weak inhibitor of CYP2D6.[1]
Special Populations: In elderly subjects (>65 years), the area under the curve (AUC) and elimination half-life of escitalopram are increased by approximately 50%, necessitating a lower recommended dose.[5]
Clinical Pharmacology
Clinical Efficacy
Escitalopram has demonstrated robust efficacy in the treatment of MDD in numerous randomized, controlled clinical trials. It is superior to placebo and has shown comparable or superior efficacy to other SSRIs and serotonin-norepinephrine reuptake inhibitors (SNRIs).[3][15][16]
Table 3: Summary of Efficacy Data in Major Depressive Disorder (MDD)
| Comparison | Outcome Measure | Result | Reference |
|---|---|---|---|
| Escitalopram vs. Placebo (8 weeks) | Change in MADRS Score | -16.3 (Escitalopram) vs. -13.6 (Placebo) | [15] |
| Escitalopram Monotherapy (Pooled Analysis) | Response Rate (≥50% HAMD17 reduction) | 68.4% | [17] |
| Escitalopram Monotherapy (Pooled Analysis) | Remission Rate (HAMD17 score ≤7) | 46.4% | [17] |
| Escitalopram vs. Other SSRIs (Meta-analysis) | Mean difference in MADRS score | 1.07 points in favor of escitalopram | [3] |
| Escitalopram vs. Other SSRIs (Meta-analysis) | Odds Ratio for Response | 1.29 in favor of escitalopram | [3] |
| Escitalopram vs. Other SSRIs (Meta-analysis) | Odds Ratio for Remission | 1.21 in favor of escitalopram | [3] |
| Escitalopram vs. Placebo (Relapse Prevention) | Relapse Rate | 9% (Escitalopram) vs. 33% (Placebo) |[15] |
MADRS: Montgomery–Åsberg Depression Rating Scale; HAMD17: 17-item Hamilton Depression Rating Scale.
Safety and Tolerability
Escitalopram is generally well-tolerated.[18] The most common adverse events are typically mild and transient.[13][18]
-
Common Adverse Events (>5% incidence): Nausea, insomnia, ejaculation disorder, diarrhea, somnolence, increased sweating, fatigue, and dry mouth.[13][18]
-
Drug-Drug Interactions: Caution is advised when co-administering escitalopram with other serotonergic agents (e.g., MAOIs, triptans, St. John's Wort) due to the risk of serotonin syndrome.[1][19] There is also an increased risk of bleeding when combined with NSAIDs, aspirin, or other anticoagulants.[19][20]
-
QT Interval Prolongation: Escitalopram is associated with a mild, dose-dependent prolongation of the QT interval.[1] While the risk is considered low at therapeutic doses, caution is warranted in patients with pre-existing QT prolongation or those taking other QT-prolonging medications.[1]
Key Experimental Protocols
The characterization of escitalopram's pharmacological profile relies on a suite of standardized in vitro and in vivo assays.
Protocol: Radioligand Binding Assay for SERT Affinity
This assay determines the binding affinity (Ki) of a test compound for the serotonin transporter.
-
Preparation of Membranes: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are transfected to express the human serotonin transporter (hSERT). The cells are cultured, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended and stored at -80°C.
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a specific radioligand for SERT (e.g., [³H]-citalopram or [¹²⁵I]-RTI-55) at a fixed concentration.
-
Competition Assay: A range of concentrations of the test compound (escitalopram) is added to compete with the radioligand for binding to the SERT.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature). The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through. The filters are then washed with cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., paroxetine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: In Vivo Microdialysis for Extracellular Serotonin Measurement
This technique allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.[7][21]
-
Surgical Procedure: A laboratory animal (e.g., a rat) is anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting a specific brain region such as the prefrontal cortex or hippocampus.[21] The animal is allowed to recover for 48-72 hours.[7]
-
Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[7]
-
Sample Collection: The perfusate (dialysate), which contains molecules that have diffused from the extracellular fluid across the probe's semipermeable membrane, is collected at regular intervals (e.g., every 20 minutes).[21]
-
Baseline and Drug Administration: Several baseline samples are collected to establish the basal level of extracellular serotonin. Escitalopram is then administered (e.g., via subcutaneous or intraperitoneal injection), and sample collection continues to monitor the drug-induced changes in serotonin levels.[7]
-
Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for measuring monoamines.[21][22]
-
Data Analysis: The results are typically expressed as a percentage change from the baseline serotonin concentration over time.
Conclusion
This compound is a highly selective and potent serotonin reuptake inhibitor with a unique dual-binding mechanism at the SERT. Its favorable pharmacokinetic profile, characterized by a long half-life suitable for once-daily dosing and a low potential for protein-binding-related drug interactions, complements its specific pharmacodynamic action. Clinical data robustly support its efficacy and general tolerability in the treatment of major depressive disorder. The combination of high selectivity, a unique allosteric mechanism of action, and a well-characterized clinical profile establishes escitalopram as a cornerstone in psychopharmacology.
References
- 1. Escitalopram - Wikipedia [en.wikipedia.org]
- 2. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficacy of escitalopram in the treatment of major depressive disorder compared with conventional selective serotonin reuptake inhibitors and venlafaxine XR: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Escitalopram: a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. All about escitalopram [human.health]
- 7. benchchem.com [benchchem.com]
- 8. [Escitalopram: a selective inhibitor and allosteric modulator of the serotonin transporter] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine [pubmed.ncbi.nlm.nih.gov]
- 13. Escitalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The clinical pharmacokinetics of escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Escitalopram for the management of major depressive disorder: a review of its efficacy, safety, and patient acceptability. - Post - Medbullets Step 2/3 [step2.medbullets.com]
- 17. Efficacy of escitalopram monotherapy in the treatment of major depressive disorder: A pooled analysis of 4 Chinese clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 7 Escitalopram (Lexapro) Interactions You Should Know About - GoodRx [goodrx.com]
- 20. Escitalopram interactions: Other medications, alcohol, and more [medicalnewstoday.com]
- 21. benchchem.com [benchchem.com]
- 22. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Allosteric Binding of Escitalopram Hydrobromide to the Serotonin Transporter (SERT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin (B10506) transporter (SERT), a key regulator of serotonergic neurotransmission, is the primary target for a major class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs). Escitalopram (B1671245), the S-enantiomer of citalopram, is a highly potent and selective SSRI. A significant body of research has revealed that in addition to its well-characterized binding at the orthosteric (primary) serotonin binding site, escitalopram also binds to an allosteric site on SERT.[1][2][3] This allosteric interaction modulates the binding and inhibitory activity of escitalopram at the primary site, contributing to its unique pharmacological profile and clinical efficacy.[2][3] This technical guide provides a comprehensive overview of the allosteric binding of escitalopram to SERT, detailing the structural basis, molecular mechanisms, quantitative binding data, and the experimental protocols used to elucidate these interactions.
Structural Basis of the Allosteric Binding Site
High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in identifying and characterizing the allosteric binding site of escitalopram on the human serotonin transporter (hSERT).[4][5][6]
These studies have revealed that the allosteric site is located at the periphery of the extracellular vestibule of the transporter.[4][5][7] It is spatially distinct from the orthosteric binding site, which is situated deeper within the transmembrane domain core.[4] The allosteric site is formed by residues from several transmembrane helices (TMs) and extracellular loops (ELs), including TMs 1, 6, 10, and 11, as well as ELs 4 and 6.[4][7]
The binding of a second molecule of (S)-citalopram to this allosteric site has been visualized in crystal structures, confirming its existence and location.[4] This structural information provides a blueprint for understanding how allosteric modulators can influence transporter function from a distance.
Molecular Mechanism of Allosteric Modulation
The binding of escitalopram to the allosteric site on SERT does not directly inhibit serotonin reuptake.[2] Instead, it modulates the properties of the orthosteric binding site through a conformational coupling mechanism.[8] The primary effect of allosteric binding is a significant reduction in the dissociation rate of escitalopram from the orthosteric site.[2] This "trapping" effect prolongs the inhibitory action of the drug on serotonin transport.
Molecular dynamics simulations have suggested that the binding of escitalopram to the allosteric site induces conformational changes that are transmitted to the orthosteric site.[8] This allosteric communication is thought to involve a network of interacting residues that connect the two sites. One proposed mechanism involves the stabilization of an outward-open conformation of the transporter, which sterically hinders the unbinding of the ligand from the central site.[4][5]
The R-enantiomer of citalopram, R-citalopram, also binds to the allosteric site and can antagonize the effects of escitalopram.[2][3] This suggests a complex interplay between different ligands at the allosteric site and their subsequent impact on orthosteric ligand binding and transporter function.
Quantitative Data on Ligand Binding to SERT
The following tables summarize the quantitative data for the binding of escitalopram and other relevant ligands to the orthosteric and allosteric sites of the serotonin transporter.
| Ligand | Receptor/Transporter | Assay Type | Ki (nM) | Reference |
| Escitalopram | Human SERT | Radioligand Binding | 1.1 | [9] |
| R-citalopram | Human SERT | Radioligand Binding | ~44 | [9] |
| Paroxetine | Human SERT | Radioligand Binding | 0.1 | [10] |
| Sertraline | Human SERT | Radioligand Binding | 0.41 | [10] |
| Fluoxetine | Human SERT | Radioligand Binding | 2.8 | [10] |
Table 1: Orthosteric Site Binding Affinities (Ki) of various SSRIs for the Human Serotonin Transporter.
| Ligand | Parameter | Value (µM) | Reference |
| (S)-citalopram | EC50 | 3.6 ± 0.4 | [11] |
| (R)-citalopram | EC50 | 19.4 ± 2.3 | [11] |
| Sertraline | EC50 | >10 | [11] |
| Paroxetine | EC50 | >10 | [11] |
| Serotonin | EC50 | ~10 | [11] |
Table 2: Allosteric Modulation of [3H]S-citalopram Dissociation from hSERT (EC50 values).
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of ligands for their target receptors.
Objective: To determine the binding affinity (Ki) of unlabeled ligands for SERT by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 or COS-7 cells stably expressing human SERT
-
Cell membrane preparations from these cells
-
Radioligand (e.g., --INVALID-LINK---citalopram)
-
Unlabeled competitor ligands (e.g., escitalopram, R-citalopram)
-
Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture and harvest cells expressing hSERT.
-
Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of radioligand to each well.
-
Add increasing concentrations of the unlabeled competitor ligand to different wells.
-
To determine non-specific binding, add a high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine) to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor ligand concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to identify specific amino acid residues that are critical for ligand binding and allosteric modulation.
Objective: To introduce specific point mutations into the SERT gene to assess the impact of individual amino acid changes on escitalopram's allosteric binding.
Materials:
-
Plasmid DNA containing the wild-type hSERT cDNA
-
Mutagenic oligonucleotide primers containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
DNA sequencing reagents
Protocol:
-
Primer Design: Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.[12]
-
Mutagenesis PCR:
-
Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs, and a high-fidelity DNA polymerase.
-
Perform thermal cycling (typically 12-18 cycles) to amplify the entire plasmid containing the desired mutation. This is a linear amplification process.
-
-
DpnI Digestion:
-
Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (wild-type) template DNA, which was isolated from a methylation-competent E. coli strain. The newly synthesized mutant DNA is unmethylated and remains intact.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on a selective agar (B569324) medium and incubate overnight.
-
-
Verification:
-
Isolate plasmid DNA from several resulting colonies.
-
Sequence the entire SERT gene in the isolated plasmids to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
-
Functional Analysis:
-
Transfect the mutated SERT construct into a suitable cell line (e.g., HEK293 or COS-7).
-
Perform radioligand binding assays or functional uptake assays to assess the impact of the mutation on ligand binding and transporter function.
-
X-ray Crystallography
X-ray crystallography provides high-resolution three-dimensional structures of proteins, revealing the precise atomic interactions between the protein and its ligands.
Objective: To determine the atomic structure of the hSERT-escitalopram complex to visualize the orthosteric and allosteric binding sites.
Protocol:
-
Protein Expression and Purification:
-
Express a thermostabilized variant of hSERT (e.g., ts2 or ts3 constructs with specific mutations to improve stability) in a suitable expression system, such as baculovirus-infected insect cells or mammalian cells.[4]
-
Solubilize the transporter from the cell membranes using a mild detergent.
-
Purify the SERT protein using affinity chromatography, often in complex with a Fab fragment that aids in crystallization.[4]
-
-
Crystallization:
-
Incubate the purified SERT-Fab complex with a saturating concentration of (S)-citalopram.
-
Screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) using vapor diffusion methods (sitting or hanging drop) to obtain well-ordered crystals.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-freeze them in liquid nitrogen.
-
Expose the crystals to a high-intensity X-ray beam at a synchrotron source.
-
Collect diffraction data as the crystal is rotated in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using molecular replacement, using a known structure of a homologous protein as a search model.
-
Build an atomic model of the SERT-escitalopram complex into the resulting electron density map.
-
Refine the atomic model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.
-
-
Structural Analysis:
-
Analyze the final refined structure to identify the location of the bound escitalopram molecules at both the orthosteric and allosteric sites.
-
Examine the specific protein-ligand interactions, including hydrogen bonds, salt bridges, and hydrophobic contacts.
-
Visualizations of Key Concepts and Workflows
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Escitalopram: a selective inhibitor and allosteric modulator of the serotonin transporter] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray structures and mechanism of the human serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ClinPGx [clinpgx.org]
- 10. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site-Directed Mutagenesis [protocols.io]
An In-depth Technical Guide to the Solubility and Stability Properties of Escitalopram Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical physicochemical properties of escitalopram (B1671245) hydrobromide, focusing on its solubility and stability. The information presented herein is essential for formulation development, analytical method development, and ensuring the quality, safety, and efficacy of pharmaceutical products containing escitalopram.
Core Physicochemical Properties
Escitalopram, the (S)-enantiomer of citalopram (B1669093), is a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of major depressive disorder and anxiety disorders.[1][2] It is the therapeutically active isomer of citalopram and is approximately twice as potent.[1] The hydrobromide salt of escitalopram is a fine, white to slightly yellow powder.[2]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. Escitalopram is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[3]
Aqueous Solubility
Escitalopram hydrobromide is sparingly soluble in water.[2][4] Its aqueous solubility is pH-dependent. The pKa of the amine moiety of escitalopram is approximately 9.8, meaning it will exist predominantly in its ionized, more soluble form at acidic pH values.[2]
Table 1: Aqueous Solubility of Escitalopram Oxalate (B1200264) at Ambient Temperature
| Solvent | Initial pH | Final pH | Solubility (mg/mL) |
| Water | 6.42 | 2.94 | > 10 |
| 0.1N HCl | 1.10 | 1.32 | > 10 |
| 0.01N HCl | 2.13 | 2.19 | > 10 |
| Simulated Gastric Fluid (SGF) | 1.55 | 1.65 | > 10 |
| pH 2.5 Buffer | 2.50 | 2.55 | > 10 |
| pH 4.5 Buffer | 4.50 | 4.52 | > 10 |
| pH 6.8 Buffer | 6.80 | 6.78 | > 10 |
| pH 7.5 Buffer | 7.50 | 7.45 | > 10 |
Data adapted from a product monograph for Escitalopram Oxalate tablets. While this data is for the oxalate salt, it provides a strong indication of the pH-dependent solubility profile of escitalopram due to the common active moiety.[5]
Solubility in Organic Solvents
This compound exhibits solubility in various organic solvents, which is crucial for the preparation of stock solutions for analytical purposes and in non-aqueous formulation development.
Table 2: Solubility of Citalopram Hydrobromide and Escitalopram in Organic Solvents
| Compound | Solvent | Solubility (approx. mg/mL) |
| Citalopram Hydrobromide | Ethanol | 1 |
| Citalopram Hydrobromide | DMSO | 30 |
| Citalopram Hydrobromide | Dimethyl Formamide | 30 |
| Escitalopram | DMSO | 33 |
| Escitalopram | Dimethyl Formamide | 25 |
Data for citalopram hydrobromide is often used as a surrogate for initial assessments of this compound due to their structural similarity.[6][7]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.[8][9]
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., purified water, buffers of different pH, organic solvents)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid should be visually apparent.
-
Place the containers in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.[10]
-
After agitation, allow the samples to stand to permit the undissolved solid to settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of escitalopram in the diluted filtrate using a validated analytical method.
-
Perform the experiment in triplicate to ensure the reliability of the results.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurotradesl.com [eurotradesl.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. who.int [who.int]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
The Journey of an Enantiomer: A Technical Guide to the Discovery and Development of Escitalopram as a Selective Serotonin Reuptake Inhibitor
Foreword: The treatment of major depressive disorder was revolutionized by the advent of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). Among these, escitalopram (B1671245) stands out for its high selectivity and efficacy. This technical guide provides an in-depth exploration of the discovery and development of escitalopram, from its origins as a component of a racemic mixture to its establishment as a refined therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical, pharmacological, and clinical attributes of escitalopram.
From Racemate to a Single Isomer: The Genesis of Escitalopram
Escitalopram is the (S)-enantiomer of the earlier developed SSRI, citalopram (B1669093).[1][2][3] Citalopram is a racemic mixture, meaning it contains equal parts of two enantiomers, (S)-citalopram and (R)-citalopram, which are non-superimposable mirror images of each other.[3] The development of escitalopram was driven by the understanding that the therapeutic activity of citalopram resided almost exclusively in the (S)-enantiomer.[4][5] This strategic "chiral switch" aimed to produce a more potent and potentially better-tolerated antidepressant by isolating the active isomer.[6]
The development, a collaboration between Lundbeck and Forest Laboratories, was initiated in the summer of 1997, and a New Drug Application was submitted to the FDA in March 2001.[7] The extensive prior experience with citalopram allowed for a relatively rapid development timeline of 3.5 years.[7] Escitalopram received FDA approval for major depression in August 2002.[7]
Stereoselective Synthesis
The industrial synthesis of escitalopram requires a method to isolate the desired (S)-enantiomer from the (R)-enantiomer. A common approach involves the resolution of a racemic intermediate, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile, often referred to as the "diol."[8]
One patented method involves the following key steps:
-
Diastereomeric Salt Formation: The racemic diol is reacted with an enantiomerically pure chiral acid, such as (+)-di-p-toluoyltartaric acid. This reaction forms two diastereomeric salts, which have different physical properties.
-
Fractional Crystallization: Due to their different solubilities, the diastereomeric salts can be separated by fractional crystallization. The salt containing the (S)-diol is selectively precipitated.
-
Liberation of the (S)-diol: The purified diastereomeric salt is treated with a base to liberate the enantiomerically pure (S)-diol.
-
Cyclization: The (S)-diol is then cyclized to form escitalopram. This can be achieved using a reagent like p-toluenesulfonyl chloride in the presence of a base.[8]
More recent and efficient synthetic routes aim for higher atom economy and stereoselectivity, sometimes employing stereoinvertive cyclization strategies to convert the unwanted (R)-diol byproduct into the desired (S)-citalopram.[3]
Pharmacodynamics: High-Affinity and Selective Interaction with the Serotonin Transporter
The primary mechanism of action of escitalopram is the potent and selective inhibition of the serotonin transporter (SERT).[9][10] SERT is a protein located on the presynaptic neuron that is responsible for the reuptake of serotonin (5-hydroxytryptamine or 5-HT) from the synaptic cleft.[11][12] By blocking this reuptake process, escitalopram increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[9][10][13]
Binding Affinity and Selectivity
Escitalopram is recognized as the most selective SSRI currently available.[1][11] It exhibits high affinity for the human serotonin transporter (hSERT) and significantly lower affinity for other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[1] This high selectivity is believed to contribute to its favorable side-effect profile compared to less-selective antidepressants.[1]
Notably, the (S)-enantiomer is significantly more potent than the (R)-enantiomer in binding to SERT.[11][14] In vitro studies have shown that R-citalopram is approximately 30-40 times less potent than escitalopram.[11]
Allosteric Site Binding
Beyond its primary binding site (orthosteric site) on SERT, escitalopram also interacts with an allosteric site on the transporter.[1] This binding to a secondary site is thought to stabilize the binding of escitalopram at the primary site, prolonging the inhibition of serotonin reuptake.[11] The R-enantiomer also binds to this allosteric site but does so in a way that can counteract the effects of the S-enantiomer, potentially reducing the overall efficacy of racemic citalopram.[11][15]
Signaling Pathway of Serotonin Reuptake Inhibition
Preclinical Development
Preclinical studies were crucial in elucidating the pharmacological profile of escitalopram and differentiating it from its R-enantiomer and the racemic citalopram. These studies involved in vitro binding and reuptake assays, as well as in vivo animal models of depression.
In Vitro Studies
Objective: To determine the binding affinity (Ki) of escitalopram and its counterparts to the human serotonin transporter (hSERT).
Experimental Protocol:
-
Membrane Preparation: Membranes from cells expressing hSERT (e.g., HEK293 cells) are prepared.
-
Radioligand: A radiolabeled ligand that binds to SERT, such as [³H]citalopram or [¹²⁵I]RTI-55, is used.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (escitalopram, R-citalopram, or citalopram).
-
Separation and Quantification: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Table 1: Binding Affinity (Ki) at the Human Serotonin Transporter (hSERT)
| Compound | Ki (nM) | Reference |
| Escitalopram ((S)-citalopram) | 1.1 | [16] |
| R-citalopram | ~33-44 | [16] |
| Citalopram (racemic) | Not specified |
Note: The Ki for racemic citalopram is often not reported in direct comparisons as the focus is on the individual enantiomers.
Objective: To measure the functional potency (IC50) of escitalopram in inhibiting serotonin reuptake.
Experimental Protocol:
-
Preparation: Synaptosomes (isolated nerve terminals) from rat brain tissue or cells expressing hSERT are used.
-
Incubation: The preparations are incubated with varying concentrations of the test compound.
-
Addition of Radiolabeled Serotonin: [³H]5-HT is added to the mixture.
-
Termination of Uptake: After a specific incubation period, the uptake of [³H]5-HT is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of [³H]5-HT taken up by the synaptosomes or cells is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the serotonin uptake (IC50) is calculated.
In Vivo Studies
Animal models of depression, such as the chronic mild stress model and the conditioned fear stress model, demonstrated that escitalopram produced a greater antidepressant-like effect compared to the same dose of the S-enantiomer administered as part of the racemic citalopram.[11][15] These studies provided early evidence that R-citalopram counteracts the therapeutic effects of escitalopram.[11][15]
Pharmacokinetics
The pharmacokinetic profile of escitalopram is characterized by predictable absorption, distribution, metabolism, and excretion.
Table 2: Pharmacokinetic Parameters of Escitalopram
| Parameter | Value | Reference |
| Bioavailability | ~80% | [1] |
| Protein Binding | ~56% | [9] |
| Volume of Distribution | ~12 L/kg | [9] |
| Metabolism | Hepatic (CYP2C19, CYP3A4, CYP2D6) | [9][17] |
| Main Metabolites | S-desmethylcitalopram (S-DCT) and S-didesmethylcitalopram (S-DDCT) | [9] |
| Elimination Half-life | 27-33 hours | [9][17] |
| Excretion | Urine | [9] |
Escitalopram is metabolized in the liver primarily by the cytochrome P450 enzymes CYP2C19, CYP3A4, and to a lesser extent, CYP2D6.[9][17] Its major metabolites, S-DCT and S-DDCT, are significantly less potent as serotonin reuptake inhibitors and are not considered to contribute substantially to the overall therapeutic effect.[17] The long half-life of 27-33 hours allows for once-daily dosing.[9][17]
Clinical Development
The clinical development program for escitalopram was designed to establish its efficacy and safety in the treatment of major depressive disorder and other psychiatric conditions.
Clinical Trial Design and Efficacy Measures
Placebo-controlled and active-comparator trials were conducted to evaluate the clinical utility of escitalopram.[18][19] Key efficacy measures used in these trials include:
-
Montgomery-Åsberg Depression Rating Scale (MADRS): A clinician-rated scale to assess the severity of depressive symptoms.[20]
-
Hamilton Anxiety Rating Scale (HAM-A): A clinician-rated scale to measure the severity of anxiety symptoms.[20]
-
Clinical Global Impressions (CGI) scale: A clinician's assessment of the patient's overall improvement.[18]
Clinical Trial Results
Clinical trials have consistently demonstrated the efficacy of escitalopram in the treatment of major depressive disorder.[18][19] Pooled analyses of multiple studies have shown that escitalopram is superior to placebo and at least as effective as other SSRIs and SNRIs.[19]
A key area of investigation has been the comparison between escitalopram and its parent compound, citalopram. Several studies have suggested that escitalopram may have a faster onset of action and superior efficacy compared to citalopram, particularly in severely depressed patients. This is thought to be due to the counteracting effect of the R-enantiomer present in citalopram.
Table 3: Representative Clinical Trial Data for Escitalopram in Major Depressive Disorder
| Study Design | Treatment Groups | Duration | Primary Outcome Measure | Key Findings | Reference |
| Open-label, naturalistic | Escitalopram (10-20 mg/day) | 8 weeks | CGI-I, PGE | 68% response rate on CGI-I; well-tolerated. | [18] |
| Pooled analysis of 4 RCTs | Escitalopram vs. Placebo | 6 weeks | HAMD₁₇ | Escitalopram was effective with an overall response rate of 68.4%. | [19] |
| Open-label | Escitalopram (10-20 mg/day) | 8 weeks | MADRS | Significant reduction in MADRS scores. |
Conclusion
The development of escitalopram represents a successful application of stereochemistry to refine an existing therapeutic agent. By isolating the active (S)-enantiomer of citalopram, a more potent and highly selective SSRI was created. Its unique interaction with both the orthosteric and allosteric sites of the serotonin transporter provides a molecular basis for its clinical efficacy. Extensive preclinical and clinical research has established escitalopram as a first-line treatment for major depressive disorder, offering a favorable balance of efficacy and tolerability for many patients. This in-depth guide has provided a technical overview of the key milestones and scientific principles that underpinned the discovery and development of this important antidepressant.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Escitalopram—translating molecular properties into clinical benefit: reviewing the evidence in major depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Frontiers | Population pharmacokinetics model for escitalopram in Chinese psychiatric patients: effect of CYP2C19 and age [frontiersin.org]
- 5. Escitalopram in clinical practice: results of an open-label trial in a naturalistic setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20050065207A1 - Method for the preparation of escitalopram - Google Patents [patents.google.com]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]
- 11. Escitalopram population pharmacokinetics in people living with human immunodeficiency virus and in the psychiatric population: Drug–drug interactions and probability of target attainment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Hamilton Depression Rating Scale and Montgomery-Åsberg Depression Rating Scale: Baked Straight From a Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. netramark.com [netramark.com]
- 18. In Vivo Investigation of Escitalopram’s Allosteric Site on the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Escitalopram Hydrobromide: A Deep Dive into its Crystal Structure and Polymorphism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Escitalopram (B1671245), the S-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093), is a widely prescribed medication for the treatment of major depressive disorder and generalized anxiety disorder. The hydrobromide salt of escitalopram is a common active pharmaceutical ingredient (API). A thorough understanding of its solid-state properties, particularly its crystal structure and potential for polymorphism, is critical for ensuring consistent quality, stability, and bioavailability of the final drug product. This technical guide provides a comprehensive overview of the current knowledge regarding the crystal structure of escitalopram hydrobromide and explores the concept of polymorphism as it pertains to this and other escitalopram salts. Detailed experimental protocols for key analytical techniques are also provided to aid researchers in their own investigations.
Introduction to Escitalopram and the Significance of Solid-State Properties
Escitalopram functions by selectively inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft.[1] It is the therapeutically active enantiomer of citalopram, with the R-enantiomer being largely inactive and potentially even counteracting the effects of the S-enantiomer.[1] The solid-state form of an API can have a profound impact on its physicochemical properties. Different crystalline arrangements, or polymorphs, of the same compound can exhibit variations in melting point, solubility, dissolution rate, and stability.[2] These differences can, in turn, affect the drug's bioavailability and therapeutic efficacy. Therefore, comprehensive characterization of the crystal structure and a thorough screening for polymorphs are essential steps in the development of any new drug substance.
Crystal Structure of this compound
It is a common phenomenon for the crystal structure of a pure enantiomer to be closely related to that of its racemate. In the case of the oxalate (B1200264) salts of citalopram, it has been noted that the X-ray powder diffractograms of the racemate and the S-enantiomer are very similar, suggesting they are essentially isostructural.[3] The primary difference is the presence of a crystallographic inversion center in the racemate's crystal lattice, which is absent in the enantiomer's structure.[3] It is therefore highly probable that this compound is isostructural with citalopram hydrobromide.
The crystallographic data for citalopram hydrobromide is summarized in Table 1. The structure is characterized by N–H⋯Br hydrogen bonds, although the crystal energy is primarily dominated by van der Waals forces.[3]
Table 1: Crystallographic Data for Citalopram Hydrobromide
| Parameter | Value |
| Chemical Formula | C₂₀H₂₂BrFN₂O |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 10.76645(6) |
| b (Å) | 33.07086(16) |
| c (Å) | 10.89285(5) |
| β (°) | 90.8518(3) |
| Volume (ų) | 3878.03(4) |
| Z | 8 |
Data sourced from a study on the crystal structure of citalopram hydrobromide.[3]
Polymorphism in Escitalopram Salts
Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement.[2] While there is a lack of publicly available data demonstrating the existence of polymorphs for this compound specifically, the phenomenon is well-documented for other salts of escitalopram. This underscores the importance of conducting thorough polymorph screens for any new salt form of this API.
For instance, a public assessment report has mentioned that escitalopram oxalate exists as "Form-I".[4] Furthermore, different crystalline forms of escitalopram gentisate, designated as Form I and Form II, have been characterized by X-ray powder diffraction (XRPD).[5] The characteristic XRPD peaks for these forms are presented in Table 2.
Table 2: Characteristic XRPD Peaks for Escitalopram Gentisate Polymorphs (Degrees 2θ ± 0.2)
| Form I | Form II |
| 12.9 | 10.0 |
| 16.8 | 12.4 |
| 18.3 | 17.3 |
| 19.9 | 20.0 |
| 21.1 | 21.3 |
Data sourced from a patent on new salt and solid state forms of escitalopram.[5]
The existence of polymorphism in other escitalopram salts strongly suggests that this compound could also exhibit this phenomenon under different crystallization conditions. A systematic polymorph screen is therefore a critical step in its development.
Experimental Protocols for Solid-State Characterization
The following sections provide detailed methodologies for the primary analytical techniques used in the characterization of crystalline and polymorphic forms of pharmaceutical solids.
Powder X-ray Diffraction (PXRD)
Objective: To obtain a diffraction pattern that is a unique "fingerprint" of the crystalline solid, allowing for the identification of the crystal form and differentiation between polymorphs.
Methodology:
-
Sample Preparation:
-
A small amount of the this compound powder (typically 5-10 mg) is gently ground using a mortar and pestle to ensure a random orientation of the crystallites and to minimize preferred orientation effects.
-
The powdered sample is then carefully packed into a sample holder, ensuring a flat and level surface.
-
-
Instrument Setup:
-
A typical powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.
-
The instrument is operated in reflection mode.
-
The X-ray tube voltage and current are set to appropriate values (e.g., 40 kV and 40 mA).
-
-
Data Collection:
-
The diffraction pattern is recorded over a 2θ range of, for example, 2° to 40°.
-
A step size of 0.02° and a scan speed of 1°/min are commonly used.
-
The sample is often rotated during the measurement to further reduce the effects of preferred orientation.
-
-
Data Analysis:
-
The resulting diffractogram (a plot of intensity versus 2θ) is analyzed to identify the positions and relative intensities of the diffraction peaks.
-
These peak patterns are compared with reference patterns from a database or from previously characterized polymorphs to identify the crystalline form.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature. This allows for the determination of melting points, enthalpies of fusion, and the detection of solid-solid phase transitions between polymorphs.
Methodology:
-
Sample Preparation:
-
A small amount of the this compound sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed with a lid. An empty, hermetically sealed aluminum pan is used as a reference.
-
-
Instrument Setup:
-
The DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.
-
A nitrogen purge gas is used at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.
-
-
Data Collection:
-
The sample and reference pans are placed in the DSC cell.
-
The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected thermal events (e.g., 25 °C to 200 °C).
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
-
Data Analysis:
-
The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization).
-
The onset temperature of the melting peak is typically taken as the melting point.
-
The area under the melting peak is integrated to determine the enthalpy of fusion.
-
Different polymorphs will generally exhibit different melting points and/or enthalpies of fusion.
-
Conclusion
The solid-state properties of this compound are a critical aspect of its characterization for pharmaceutical development. While the crystal structure of its racemate, citalopram hydrobromide, is well-defined, and it is highly probable that this compound is isostructural, a definitive single-crystal structure determination would be beneficial. Furthermore, although no polymorphs of this compound have been reported in the public literature, the known polymorphism of other escitalopram salts highlights the necessity of comprehensive polymorph screening. The application of standard analytical techniques such as PXRD and DSC, following the detailed protocols provided herein, is essential for the identification and characterization of the crystalline form of this compound, ultimately ensuring the quality and consistency of this important antidepressant medication.
References
- 1. Escitalopram versus citalopram: the surprising role of the R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.rigaku.com [resources.rigaku.com]
- 3. researchgate.net [researchgate.net]
- 4. sukl.sk [sukl.sk]
- 5. US20210380550A1 - New salt and solid state forms of escitalopram - Google Patents [patents.google.com]
In Vitro Characterization of Escitalopram Hydrobromide Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological profile of Escitalopram (B1671245) hydrobromide, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). The following sections detail its mechanism of action, binding affinity, and effects on neurotransmitter reuptake, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action
Escitalopram is the S-enantiomer of the racemic citalopram (B1669093) and is responsible for its therapeutic effects.[1] Its primary mechanism of action is the potent and highly selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron.[2] This inhibition leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[2]
A unique characteristic of escitalopram is its interaction with an allosteric site on the SERT, in addition to the primary (orthosteric) binding site.[2] Binding to this allosteric site is thought to stabilize the binding of escitalopram to the primary site, prolonging its inhibitory effect and potentially contributing to its superior efficacy and faster onset of action compared to other SSRIs.[1][3] The R-enantiomer of citalopram, which is largely inactive at the primary site, can negatively modulate the allosteric binding of escitalopram.[2]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of escitalopram for key monoamine transporters and other relevant off-target receptors and ion channels.
Table 1: Monoamine Transporter Binding Affinity and Reuptake Inhibition
| Transporter | Parameter | Value (nM) | Reference |
| Human Serotonin Transporter (SERT) | Ki | 0.88 | [4] |
| Human Norepinephrine Transporter (NET) | Ki | 8,190 | [4] |
| Human Dopamine Transporter (DAT) | Ki | >10,000 | [4] |
| Human Serotonin Transporter (SERT) | IC50 (Reuptake) | 1.1 | [5] |
| Human Norepinephrine Transporter (NET) | IC50 (Reuptake) | 1,790 | [5] |
| Human Dopamine Transporter (DAT) | IC50 (Reuptake) | >10,000 | [5] |
Table 2: Off-Target Receptor and Ion Channel Binding Affinities
| Receptor/Ion Channel | Ki (nM) | Reference |
| 5-HT1A Receptor | >10,000 | [4] |
| 5-HT2A Receptor | 2,210 | [4] |
| Alpha-1 Adrenergic Receptor | 1,210 | [4] |
| Dopamine D2 Receptor | >10,000 | [4] |
| Histamine H1 Receptor | 1,070 | [4] |
| Muscarinic M1 Receptor | >10,000 | [4] |
| hERG Potassium Channel | IC50 = 2,600 | [6] |
| Voltage-gated K+ channels (coronary artery) | IC50 = 9,540 | [7] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the activity of escitalopram hydrobromide.
Radioligand Binding Assay for SERT Affinity
This assay determines the binding affinity (Ki) of escitalopram for the human serotonin transporter by measuring its ability to displace a specific radioligand.
Materials:
-
Membrane Preparation: Cell membranes prepared from HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]-Citalopram (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Paroxetine.
-
Test Compound: this compound, serially diluted.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hSERT cells to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-citalopram (final concentration ~1 nM), and 150 µL of membrane preparation (~10-20 µg protein).
-
Non-specific Binding: 50 µL of 10 µM paroxetine, 50 µL of [³H]-citalopram, and 150 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of escitalopram, 50 µL of [³H]-citalopram, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the escitalopram concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.
-
Neurotransmitter Uptake Inhibition Assay (Fluorescence-based)
This assay measures the functional inhibition of serotonin reuptake into cells expressing SERT using a fluorescent substrate.
Materials:
-
Cells: HEK293 cells stably expressing hSERT, plated in a 96-well, black-walled, clear-bottom plate.
-
Fluorescent Substrate Kit: Commercially available neurotransmitter transporter uptake assay kit containing a fluorescent serotonin analog and a masking dye.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Positive Control: 10 µM Paroxetine.
-
Test Compound: this compound, serially diluted.
-
Instrumentation: Fluorescence plate reader with bottom-read capabilities, equipped with appropriate filters for the fluorescent substrate.
Procedure:
-
Cell Plating: Seed HEK293-hSERT cells at a density of 40,000-60,000 cells/well and allow them to form a confluent monolayer overnight.
-
Compound Incubation:
-
Remove the culture medium from the wells.
-
Add 100 µL of assay buffer containing the desired concentration of escitalopram or control compounds.
-
Incubate the plate at 37°C for 10-20 minutes.
-
-
Substrate Addition: Add 20 µL of the fluorescent substrate/masking dye solution to each well.
-
Kinetic Reading: Immediately place the plate in the fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis:
-
Determine the rate of uptake (slope of the fluorescence intensity versus time curve).
-
Normalize the rates to the vehicle control (100% uptake).
-
Plot the percentage of inhibition against the logarithm of the escitalopram concentration.
-
Determine the IC50 value using non-linear regression.
-
Western Blot for PI3K/Akt and ERK Signaling Pathway Activation
This protocol details the semi-quantitative analysis of phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) to assess the activation of these signaling pathways following escitalopram treatment.
Materials:
-
Cells: Primary neuronal cultures or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-p-Akt (Ser473), rabbit anti-total Akt, rabbit anti-p-ERK1/2 (Thr202/Tyr204), rabbit anti-total ERK1/2.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% BSA in TBST), ECL substrate.
-
Instrumentation: Electrophoresis and western blot transfer apparatus, imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of escitalopram for a specified time (e.g., 30 minutes). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total Akt/ERK and a loading control (e.g., GAPDH) to normalize the data.
-
Quantify band intensities using densitometry software.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by escitalopram and a typical experimental workflow for its in vitro characterization.
Caption: Downstream signaling pathways modulated by Escitalopram.
Caption: Experimental workflow for in vitro characterization.
This guide provides a foundational understanding of the in vitro characterization of this compound. The presented data and protocols serve as a resource for researchers in the fields of pharmacology and drug development to design and interpret experiments aimed at further elucidating the molecular mechanisms of this important therapeutic agent.
References
- 1. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of serotonin transporter expression by escitalopram under inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Escitalopram block of hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Escitalopram, a selective serotonin reuptake inhibitor, inhibits voltage-dependent K+ channels in coronary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Escitalopram Hydrobromide in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Introduction
Escitalopram (B1671245) is the S-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram, widely prescribed for the treatment of major depressive disorder and generalized anxiety disorder.[1] Therapeutic drug monitoring and pharmacokinetic studies are essential for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects.[1] These studies necessitate a robust and sensitive analytical method for the quantification of escitalopram in biological matrices such as plasma.[1] This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of escitalopram in human plasma, suitable for both clinical and research applications.
Principle
The method involves the extraction of escitalopram and an internal standard (IS) from human plasma, followed by chromatographic separation on a C18 or C8 column with a suitable mobile phase. The analyte is then detected and quantified using a UV detector. The concentration of escitalopram in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.
Experimental Protocols
1. Materials and Reagents
-
Escitalopram hydrobromide reference standard
-
Desipramine (B1205290) (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid (Analytical grade)
-
n-Hexane (HPLC grade)
-
Iso-amyl alcohol (Analytical grade)
-
Hydrochloric acid (HCl)
-
Drug-free human plasma
-
HPLC grade water
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are a robust starting point for method development.
| Parameter | Condition |
| HPLC System | Shimadzu LC-20 AT with SPD-M20A PDA detector or equivalent |
| Column | ODS Hypersil C18 (250 x 4.6 mm, 5 µm) or Inertsil C8 (250 x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | Acetonitrile and 50 mM phosphate (B84403) buffer with 10.0 mM triethylamine (B128534) (pH 4.3, adjusted with O-phosphoric acid) in a ratio of 70:30 (v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C[2][3] |
| Detection Wavelength | 238 nm[1] or 240 nm[4][5][6] |
| Internal Standard | Desipramine[1] |
3. Preparation of Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 ng/mL to 200 ng/mL.[7]
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of desipramine and dissolve it in a 100 mL volumetric flask with methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with the mobile phase.
4. Sample Preparation (Liquid-Liquid Extraction)
Sample preparation is a critical step to remove interfering endogenous substances from the plasma.[1] Liquid-liquid extraction is a reliable method for achieving a clean extract.[7]
-
Pipette 0.5 mL of plasma into a clean centrifuge tube.
-
Add 20 µL of the internal standard working solution (1 µg/mL).
-
Add 20 µL of iso-amyl alcohol and 1.5 mL of n-hexane.[7]
-
Vortex the mixture for 5 minutes.[7]
-
Centrifuge at 4,000 x g for 3 minutes.[7]
-
Transfer the upper organic layer (supernatant) to a new tube.
-
Add 0.15 mL of 10 mM aqueous HCl to the organic layer and vortex for 5 minutes for re-extraction.[7]
-
Centrifuge at 12,500 x g for 3 minutes.[7]
-
Collect the lower aqueous phase and inject 20 µL into the HPLC system.[7]
5. Method Validation
The developed method should be validated according to international guidelines (e.g., ICH, FDA) to ensure its reliability.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Precision (Intra-day & Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | % Bias within ±15% of the nominal concentration (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |
| Specificity | No significant interference from endogenous plasma components at the retention times of the analyte and IS. |
| Stability | Analyte should be stable in plasma under various storage conditions (freeze-thaw, short-term, long-term). |
Data Presentation
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Escitalopram | 1.2 - 197 | > 0.996[7][8] |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low QC | < 10% | < 10% | < 10% |
| Medium QC | < 10% | < 10% | < 10% |
| High QC | < 10% | < 10% | < 10% |
| (Data based on typical validation results showing bias <10%)[7][9] |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Escitalopram | 64.98% - 78.72%[8] |
| Desipramine (IS) | 94.1 ± 5.0%[7] |
Visualizations
Caption: Experimental workflow for Escitalopram quantification in plasma.
Caption: Logical relationship of the HPLC method validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Escitalopram Oxalate and Its Related Substances by HPLC [journal11.magtechjournal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. HPLC Determination of Escitalopram (Cipralex) on Primesep SB Column | SIELC Technologies [sielc.com]
- 6. ajpamc.com [ajpamc.com]
- 7. Determination of Atomoxetine or Escitalopram in human plasma by HPLC. Applications in Neuroscience Research Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Determination of plasma escitalopram with liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of atomoxetine or escitalopram in human plasma by HPLC: Applications in neuroscience research studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Escitalopram Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Escitalopram (B1671245) is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of major depressive disorder and generalized anxiety disorder.[1] Its therapeutic efficacy is primarily attributed to its high-affinity blockade of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft.[1] Escitalopram exhibits a unique dual-binding mechanism, interacting with both the primary (orthosteric) and an allosteric site on SERT, which contributes to its high potency.[1] The development of novel escitalopram analogs with improved pharmacokinetic or pharmacodynamic profiles is a key objective in neuropsychiatric drug discovery.
This document provides detailed protocols for a suite of cell-based assays designed to screen and characterize escitalopram analogs. These assays are crucial for determining the on-target potency, selectivity, and potential off-target liabilities of new chemical entities. The protocols are designed to be robust, scalable, and suitable for high-throughput screening (HTS) environments.
On-Target Potency: SERT Inhibition Assays
The primary screening assays aim to quantify the inhibitory activity of escitalopram analogs on the human serotonin transporter (hSERT). Two primary methods are described: a fluorescence-based uptake inhibition assay and a radioligand binding assay.
Fluorescence-Based Serotonin Reuptake Inhibition Assay
This assay offers a non-radioactive and high-throughput compatible method to measure the functional inhibition of SERT.[1] It utilizes a fluorescent substrate that mimics serotonin and is transported into cells by SERT.[1] Inhibition of this uptake by a test compound results in a decrease in intracellular fluorescence, which can be quantified to determine the compound's potency.[1]
Principle: HEK293 cells stably expressing hSERT are incubated with a fluorescent SERT substrate (e.g., ASP+ or a commercially available dye).[1][2][3] In the absence of an inhibitor, the substrate is transported into the cells, leading to an increase in intracellular fluorescence.[1] Escitalopram analogs that inhibit SERT will block this uptake, resulting in a lower fluorescent signal. The IC50 value, the concentration of the analog that inhibits 50% of the substrate uptake, is determined.
Experimental Workflow:
Caption: Workflow for the fluorescence-based SERT uptake inhibition assay.
Protocol:
-
Cell Culture and Plating:
-
Culture human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT) in appropriate media.[1]
-
Seed the cells into 96-well or 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.[1] Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of the escitalopram analogs and a reference compound (e.g., escitalopram) in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer). A typical concentration range is from 10⁻¹¹ M to 10⁻⁵ M.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium from the cell plates and wash the cells gently with assay buffer.
-
Add the diluted test compounds and reference compound to the respective wells. Include wells with vehicle control (for 100% uptake) and a high concentration of a known SERT inhibitor (for non-specific uptake).
-
Pre-incubate the plate at 37°C for 15-30 minutes.[4]
-
Initiate the uptake by adding the fluorescent SERT substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes).[5]
-
Terminate the uptake by washing the cells with ice-cold assay buffer.
-
-
Data Acquisition and Analysis:
-
Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay
This assay is considered the gold standard for determining the binding affinity (Ki) of a compound to a target receptor.[6] It measures the ability of a test compound to compete with a radiolabeled ligand for binding to SERT.[7]
Principle: Membranes prepared from cells expressing hSERT are incubated with a fixed concentration of a radiolabeled SERT ligand (e.g., [³H]-Citalopram) and varying concentrations of the unlabeled test compound.[7] The amount of radioligand bound to the transporter is measured. A potent escitalopram analog will displace the radioligand, resulting in a lower radioactive signal. The IC50 is determined and converted to a Ki value.
Experimental Workflow:
Caption: Workflow for the competitive radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Homogenize hSERT-expressing cells in a suitable buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Reagent Preparation:
-
Prepare serial dilutions of the escitalopram analogs and a reference compound in the assay buffer.
-
Dilute the radioligand (e.g., [³H]-Citalopram) in the assay buffer to a final concentration at or below its Kd.[7]
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, radioligand, and test compounds.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a known SERT inhibitor).
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Data Presentation: On-Target Potency
| Compound | SERT Uptake Inhibition IC50 (nM) | SERT Binding Ki (nM) |
| Escitalopram | Example Value: 1.5 | Example Value: 0.8 |
| Analog 1 | Experimental Result | Experimental Result |
| Analog 2 | Experimental Result | Experimental Result |
| ... | ... | ... |
Off-Target Liability Assessment
Screening for off-target effects is crucial to identify potential side effects and ensure the safety profile of the lead candidates. Key off-target assays include cytotoxicity assays and assessment of hERG channel inhibition.
Cytotoxicity Assays
Cytotoxicity assays are essential to eliminate compounds that are toxic to cells at concentrations relevant to their therapeutic activity.[8][9]
Principle: Various methods can be employed to assess cell viability, such as measuring metabolic activity (e.g., MTT or resazurin (B115843) reduction), cell membrane integrity (e.g., LDH release), or ATP content.[10][11] A decrease in cell viability in the presence of the test compound indicates cytotoxicity.
Protocol (MTT Assay Example):
-
Cell Plating: Seed a relevant cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y) in a 96-well plate and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the escitalopram analogs for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).
Data Presentation: Cytotoxicity
| Compound | CC50 (µM) in HEK293 cells | Selectivity Index (CC50 / SERT IC50) |
| Escitalopram | Example Value: >100 | >66,667 |
| Analog 1 | Experimental Result | Calculated Value |
| Analog 2 | Experimental Result | Calculated Value |
| ... | ... | ... |
hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern in drug development due to the risk of cardiac arrhythmias.[13]
Principle: The most reliable method for assessing hERG channel block is the patch-clamp electrophysiology technique.[13] This method directly measures the ionic current flowing through hERG channels in cells stably expressing the channel. The potency of a compound to block the hERG channel is determined by measuring the concentration-dependent inhibition of the hERG current, typically the tail current.[13]
Signaling Pathway:
References
- 1. benchchem.com [benchchem.com]
- 2. Real-time, spatially resolved analysis of serotonin transporter activity and regulation using the fluorescent substrate, ASP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. opentrons.com [opentrons.com]
- 9. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of citalopram and escitalopram on neuroblastoma cell lines: Cell toxicity and gene modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes: Serotonin Transporter (SERT) Binding Assay Using Escitalopram
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin (B10506) transporter (SERT), encoded by the SLC6A4 gene, is a monoamine transporter protein critical for regulating serotonergic neurotransmission.[1][2] It facilitates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter's signal.[1][2] Due to its central role in modulating serotonin levels, SERT is a primary target for numerous therapeutics, especially selective serotonin reuptake inhibitors (SSRIs) used to treat depression, anxiety, and other psychiatric disorders.[3][4][5]
Escitalopram (B1671245), the S-enantiomer of citalopram, is a highly potent and selective SSRI.[6][7][8][9] It exhibits a high affinity for the primary (orthosteric) binding site on SERT and also interacts with an allosteric site, which is thought to prolong its binding and enhance its inhibitory effect.[6][10][11] Radioligand binding assays are the gold standard for quantifying the affinity of compounds like escitalopram for their targets.[12][13] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of escitalopram for the human serotonin transporter.
Data Presentation: Binding Affinity of Escitalopram
The following table summarizes the binding affinities of Escitalopram and its less active R-enantiomer for the human serotonin, norepinephrine, and dopamine (B1211576) transporters. The high selectivity of Escitalopram for SERT is a key characteristic.
| Compound | Transporter | K_i_ (nM) | IC_50_ (nM) |
| Escitalopram ((S)-Citalopram) | hSERT | 0.8 - 1.1 [6][9] | 2.1 [7] |
| hNET | 7,800[6] | 2500[7] | |
| hDAT | 27,400[6] | 40000[7] | |
| R-Citalopram | hSERT | ~30-40 fold lower affinity than Escitalopram[9][14] | - |
| Paroxetine | hSERT | 0.14[15] | - |
| hNET | <50[9] | - | |
| Sertraline | hSERT | - | - |
| hDAT | <50[9] | - |
K_i_ (Inhibition Constant): An indicator of a compound's binding affinity. A lower K_i_ value corresponds to a higher binding affinity. IC_50_ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway and Mechanism of Action
Serotonin (5-HT) is synthesized in the presynaptic neuron and released into the synaptic cleft upon neuronal firing.[4][16] It then binds to postsynaptic receptors to propagate the signal. The serotonin transporter (SERT) terminates this signal by actively transporting 5-HT back into the presynaptic neuron for reuse.[2][16] Escitalopram acts as a competitive inhibitor, binding to SERT and blocking the reuptake of 5-HT.[5][10] This leads to an increased concentration and prolonged availability of 5-HT in the synaptic cleft, enhancing serotonergic neurotransmission.[11]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a filtration-based competitive binding assay to determine the K_i_ of Escitalopram for the human serotonin transporter (hSERT).[3]
Materials and Reagents
-
hSERT Source: Cell membranes from a stable cell line overexpressing hSERT (e.g., HEK293 or CHO cells).[3]
-
Radioligand: [³H]-Citalopram or [³H]-Paroxetine (Specific Activity > 20 Ci/mmol).[17][18][19]
-
Test Compound: Escitalopram oxalate (B1200264) salt.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled SERT inhibitor like Paroxetine or Sertraline.[15][20]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[3]
-
Wash Buffer: Cold Assay Buffer.
-
Filtration Apparatus: 96-well cell harvester (e.g., Brandel or PerkinElmer).
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding.
-
Scintillation Fluid: Suitable for counting tritium (B154650) (e.g., Optiphase HiSafe 3).[20]
-
Scintillation Counter: Liquid scintillation counter (e.g., MicroBeta TriLux).[15]
-
96-well Assay Plates.
Experimental Workflow
Procedure
-
Preparation of Reagents:
-
Prepare serial dilutions of Escitalopram in assay buffer. A typical concentration range for the competition curve is from 10⁻¹¹ M to 10⁻⁵ M.[3]
-
Dilute the radioligand ([³H]-Citalopram) in assay buffer to a final concentration at or near its K_d_ (e.g., 1-2 nM). The K_d_ should be determined in separate saturation binding experiments.[3]
-
Prepare the hSERT membrane suspension in assay buffer to a concentration that yields sufficient specific binding signal (e.g., 5-20 µg protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB): Add assay buffer, radioligand, and hSERT membranes. These wells determine the maximum specific binding.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of unlabeled inhibitor (e.g., 10 µM Paroxetine), and hSERT membranes.[18] This measures the binding of the radioligand to non-SERT components.[17]
-
Competition Binding: Add assay buffer, radioligand, varying concentrations of Escitalopram, and hSERT membranes.
-
The final assay volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[13]
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.[12][15] This separates the membrane-bound radioligand (trapped on the filter) from the free radioligand (which passes through).
-
Wash the filters three times with an excess of cold wash buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Dry the filter mat completely.
-
Add scintillation fluid to each filter spot.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (CPM) - Non-specific Binding (CPM).[17]
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the Escitalopram concentration. The percentage of specific binding at each concentration is calculated as: % Specific Binding = (CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB) * 100
-
-
Determine IC_50_:
-
Calculate K_i_:
-
Convert the IC_50_ value to the inhibition constant (K_i_) using the Cheng-Prusoff equation:[21] K_i_ = IC_50_ / (1 + ([L] / K_d_))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
K_d_ is the equilibrium dissociation constant of the radioligand for SERT.
-
-
References
- 1. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Escitalopram - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Research Portal [scholarship.miami.edu]
- 10. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. ClinPGx [clinpgx.org]
- 15. Thermostabilization of the Human Serotonin Transporter in an Antidepressant-Bound Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. revvity.com [revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Serotonin Transporter Undergoes Constitutive Internalization and Is Primarily Sorted to Late Endosomes and Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Escitalopram Efficacy in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing common animal models of depression to assess the efficacy of the selective serotonin (B10506) reuptake inhibitor (SSRI), Escitalopram.
Introduction
Major Depressive Disorder (MDD) is a significant global health concern, and preclinical animal models are indispensable tools for understanding its pathophysiology and for the discovery and development of novel antidepressant therapies. Escitalopram, the S-enantiomer of citalopram, is a highly selective serotonin reuptake inhibitor.[1][2] Its primary mechanism of action is the potentiation of serotonergic activity in the central nervous system by blocking the reuptake of serotonin from the synaptic cleft.[3][4] Downstream effects are believed to involve the modulation of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which play a critical role in neuroplasticity and neuronal survival.[5][6]
This document outlines protocols for three widely-used rodent models of depression-like behaviors: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Mild Stress (CMS) model. These models are instrumental in evaluating the antidepressant-like effects of compounds like Escitalopram.
Animal Models and Behavioral Assays
The selection of an appropriate animal model is crucial for the valid assessment of potential antidepressant compounds. The models described below are based on the principle that exposure to acute or chronic stress can induce behavioral changes in rodents that are analogous to symptoms of depression in humans.[7][8]
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for antidepressant efficacy. The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which can be reversed by antidepressant treatment.[9]
Experimental Protocol: Forced Swim Test (Rat)
Apparatus:
-
A transparent cylindrical container (40 cm height, 20 cm diameter).
-
Water maintained at 23-25°C.
-
A video camera for recording the sessions.
Procedure:
-
Habituation (Day 1): Individually place each rat in the cylinder filled with water to a depth of 15 cm for a 15-minute pre-test session. After the session, remove the rat, gently dry it with a towel, and return it to its home cage.
-
Drug Administration: Administer Escitalopram or vehicle according to the study design (e.g., acute or chronic dosing). For acute testing, the compound is typically administered 30-60 minutes before the test session. For chronic studies, daily administration for 14-21 days is common, with the last dose given 24 hours before the test.
-
Test Session (Day 2): 24 hours after the pre-test, place the rat back into the cylinder for a 5-minute test session. Record the session for later analysis.
-
Behavioral Scoring: A trained observer, blind to the treatment groups, should score the duration of the following behaviors during the 5-minute test:
-
Immobility: The rat remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active movements with its forepaws, usually directed against the walls of the cylinder.
-
An antidepressant-like effect is indicated by a significant decrease in immobility time and an increase in swimming and/or climbing behavior.[10]
Tail Suspension Test (TST)
The TST is another widely used model of behavioral despair, primarily in mice. The test is based on the principle that when mice are suspended by their tails, they will alternate between periods of struggling and immobility. A longer duration of immobility is interpreted as a state of behavioral despair, which can be attenuated by antidepressant treatment.[11]
Experimental Protocol: Tail Suspension Test (Mouse)
Apparatus:
-
A suspension box or a horizontal bar from which to suspend the mice.
-
Adhesive tape for securing the tail.
-
A video camera for recording.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer Escitalopram or vehicle as per the experimental design.
-
Suspension: Secure the tip of the mouse's tail to the suspension bar using adhesive tape, ensuring the mouse cannot touch any surfaces.
-
Test Session: Record the behavior of the mouse for a 6-minute period.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any movement other than respiration.
A significant reduction in the duration of immobility is indicative of an antidepressant-like effect.[12][13]
Chronic Mild Stress (CMS) Model
The CMS model has high face and construct validity for depression as it mimics the etiological role of chronic stress in the development of the disorder. This model involves exposing rodents to a series of mild, unpredictable stressors over a prolonged period, which can induce a state of anhedonia, a core symptom of depression.[14] Anhedonia is typically assessed using the Sucrose (B13894) Preference Test (SPT).
Experimental Protocol: Chronic Mild Stress and Sucrose Preference Test (Mouse)
Procedure:
-
Baseline Sucrose Preference: For 48 hours, habituate the mice to two bottles in their home cage: one with 1% sucrose solution and one with water. Following habituation, deprive the animals of food and water for 12-24 hours. Then, present the two pre-weighed bottles for 1-2 hours and measure the consumption of each liquid. Calculate the baseline sucrose preference as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100.
-
CMS Procedure (3-8 weeks): Expose the mice to a variable sequence of mild stressors daily. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Damp bedding
-
Reversed light/dark cycle
-
Social isolation or crowding
-
Food or water deprivation
-
-
Drug Administration: During the final 2-4 weeks of the CMS protocol, administer Escitalopram or vehicle daily.
-
Sucrose Preference Test (Weekly): Conduct the SPT weekly to monitor the development of anhedonia and the therapeutic effect of Escitalopram.
-
Data Analysis: A significant decrease in sucrose preference in the vehicle-treated CMS group compared to the non-stressed control group indicates the induction of anhedonia. A significant increase in sucrose preference in the Escitalopram-treated CMS group compared to the vehicle-treated CMS group suggests an antidepressant-like effect.[15]
Data Presentation
Quantitative data from these models should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Efficacy of Escitalopram in the Forced Swim Test (FST)
| Animal Strain | Dose (mg/kg) | Administration | Immobility Time (seconds) vs. Vehicle | Reference |
| Sprague-Dawley Rat | 10 | Acute | ↓ | [15] |
| Wistar-Kyoto Rat | 10 | Acute | No significant change | [16] |
| ICR Mouse | 10 | Chronic (3 weeks) | ↓ | [10] |
Table 2: Efficacy of Escitalopram in the Tail Suspension Test (TST)
| Animal Strain | Dose (mg/kg) | Administration | Immobility Time (seconds) vs. Vehicle | Reference |
| C57BL/6J Mouse | 10 | Acute | ↓ | [12] |
| Swiss Mouse | 2 | Acute | ↓ | [17] |
| PMAT Knockout Mouse | 2 | Acute | No significant change (males) | [18] |
Table 3: Efficacy of Escitalopram in the Chronic Mild Stress (CMS) Model
| Animal Strain | Dose (mg/kg/day) | Administration | Sucrose Preference (%) vs. Vehicle | Reference |
| Sprague-Dawley Rat | 10 | Chronic (4 weeks) | No significant change | [15] |
| ICR Mouse | 15 | Chronic (3 weeks) | ↑ | [15] |
| C57BL/6 Mouse | 10 | Chronic (3 weeks) | ↑ | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Primary Mechanism of Action: Escitalopram's primary mechanism is the selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[4]
Primary mechanism of Escitalopram action.
Downstream BDNF Signaling Pathway: Chronic administration of Escitalopram is associated with an increase in Brain-Derived Neurotrophic Factor (BDNF), which activates the TrkB receptor and downstream signaling cascades, promoting neurogenesis and synaptic plasticity.[5][19]
Downstream BDNF signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for testing the efficacy of Escitalopram in an animal model of depression.
Experimental workflow for testing Escitalopram.
Important Considerations
-
Animal Welfare: All animal procedures should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and with the goal of minimizing animal stress and suffering.[20]
-
Strain Differences: The behavioral and physiological responses to stress and antidepressants can vary significantly between different strains of mice and rats.[16][21] The choice of strain should be carefully considered and justified.
-
Environmental Factors: Housing conditions, handling, and other environmental factors can influence the outcomes of behavioral tests.[22][23] These should be standardized and controlled for as much as possible.
-
Statistical Analysis: Appropriate statistical methods should be used to analyze the data, such as t-tests, ANOVA, or repeated measures ANOVA, followed by appropriate post-hoc tests.[24][25]
These application notes and protocols provide a framework for the preclinical evaluation of Escitalopram's antidepressant efficacy. Adherence to standardized procedures and careful consideration of experimental variables are crucial for obtaining reliable and reproducible results.
References
- 1. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Escitalopram Targets Oxidative Stress, Caspase-3, BDNF and MeCP2 in the Hippocampus and Frontal Cortex of a Rat Model of Depression Induced by Chronic Unpredictable Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Animal models of depression - Wikipedia [en.wikipedia.org]
- 8. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Learned immobility explains the behavior of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Baseline Depression-Like Behaviors in Wild-Type Adolescent Mice Are Strain and Age but Not Sex Dependent [frontiersin.org]
- 12. Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strain Differences in the Chronic Mild Stress Animal Model of Depression and Anxiety in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Escitalopram on a Rat Model of Persistent Stress-Altered Hedonic Activities: Towards a New Understanding of Stress and Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strain differences in the behavioral effects of antidepressant drugs in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. BDNF Signaling in Context: From Synaptic Regulation to Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nationalacademies.org [nationalacademies.org]
- 21. researchgate.net [researchgate.net]
- 22. Animal Models of Depression: What Can They Teach Us about the Human Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Environment, Housing, and Management - Guide for the Care and Use of Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Factor analysis of Forced Swimming test, Sucrose Preference test and Open Field test on enriched, social and isolated reared rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of Escitalopram Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Escitalopram (B1671245), the S-enantiomer of citalopram (B1669093), is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder and generalized anxiety disorder.[1] The pharmacological activity of citalopram resides almost exclusively in the S-enantiomer.[2] Consequently, regulatory agencies require the accurate determination of the enantiomeric purity of escitalopram to ensure its safety and efficacy.[1] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable technique for separating and quantifying escitalopram and its inactive R-enantiomer.[3][4]
This document provides detailed application notes and protocols for the chiral separation of escitalopram enantiomers by HPLC, intended for researchers, scientists, and drug development professionals.
Experimental Principles
Chiral separation by HPLC relies on the differential interaction of enantiomers with a chiral stationary phase.[5] The CSP creates a diastereomeric environment, leading to different retention times for the two enantiomers and enabling their separation. The choice of the CSP and the mobile phase composition are critical factors in achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated excellent enantioselectivity for a broad range of chiral compounds, including escitalopram.[3][6]
Quantitative Data Summary
The following tables summarize quantitative data from various validated HPLC methods for the chiral separation of escitalopram enantiomers.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Chiral Stationary Phase | Chiral CD-PH | Chiralcel-OD | Lux Cellulose-1 | Chiralcel OJ-H |
| Column Dimensions | 250 x 4.6 mm | 250mm x 4.6mm x 10µm | - | - |
| Mobile Phase | Ammonium acetate/ ethanol/ 2-propanol/ methylene (B1212753) dichloride (100:150:70:30, v/v/v/v)[7] | n-heptane/ isopropanol/ diethylamine (B46881) (94.5:5:0.5, v/v/v)[8] | Water/acetonitrile (B52724) (55/45, v/v) with 0.1% diethylamine[6] | Ethanol/water/diethylammine (70:30:0.1, v/v/v)[9] |
| Flow Rate | 0.5 mL/min[7] | 1.0 mL/min[8] | 0.8 mL/min[6][10] | - |
| Detection Wavelength | 254 nm[7] | - | 230 nm[6] | - |
| Column Temperature | - | 25°C[8] | 25°C[6][10] | 30°C[9] |
| Resolution (Rs) | 15.63[7] | - | Baseline separation[6][10] | 2.09[9] |
| Retention Time (S-citalopram) | - | - | - | - |
| Retention Time (R-citalopram) | - | - | - | - |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 4 |
| Linearity Range (µg/mL) | 20.0-70.0 (for escitalopram)[7] | - | - |
| Correlation Coefficient (r²) | 0.998[7] | - | - |
| Limit of Detection (LOD) (µg/mL) | 2.54 (for escitalopram)[7] | 0.16 (for R-enantiomer)[8] | - |
| Limit of Quantitation (LOQ) (µg/mL) | 7.68 (for escitalopram)[7][11] | 0.50 (for R-enantiomer)[8] | 4.5 (S-enantiomer), 3.8 (R-enantiomer)[9] |
| Accuracy (% Recovery) | 100.28% to 102.86%[7] | - | - |
| Precision (%RSD) | Intra-day: 0.16%, Inter-day: 0.09%[7][11] | - | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the chiral separation of escitalopram enantiomers.
Protocol 1: Normal-Phase HPLC
This protocol is based on the method described by Patel et al.[8]
1. Materials and Reagents:
-
Escitalopram Oxalate (B1200264) Reference Standard
-
R-Citalopram Oxalate Reference Standard
-
n-Heptane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA) (HPLC grade)
-
Methanol (HPLC grade)
2. Chromatographic System:
-
HPLC system with UV detector
-
Chiralcel-OD column (250mm x 4.6mm, 10µm)[8]
3. Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing n-heptane, isopropanol, and diethylamine in the ratio of 94.5:5:0.5 (v/v/v).[8]
-
Degas the mobile phase by sonication or vacuum filtration.
4. Preparation of Standard Solutions:
-
Stock Solution of R-citalopram oxalate (25 µg/mL): Accurately weigh 2.5 mg of R-citalopram oxalate, dissolve in 2.0 mL of methanol, and dilute to 100 mL with a 50:50 (v/v) mixture of n-heptane and isopropanol.[8]
-
Working Standard Solution of R-citalopram oxalate (5 µg/mL): Dilute 5.0 mL of the stock solution to 25 mL with the mobile phase.[8]
-
Sample Solution: Accurately weigh the equivalent of 10 mg of Escitalopram from the drug substance or powdered tablets. Dissolve in and dilute to volume with the mobile phase to achieve a final concentration suitable for analysis.
5. Chromatographic Conditions:
-
Column: Chiralcel-OD (250mm x 4.6mm, 10µm)[8]
-
Mobile Phase: n-heptane:isopropanol:diethylamine (94.5:5:0.5, v/v/v)[8]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 25°C[8]
-
Injection Volume: 20 µL
-
Detection: UV at 240 nm[8]
6. System Suitability:
-
Inject the standard solution and verify that the system suitability parameters, such as resolution between the enantiomers, are met.
7. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks for escitalopram (S-citalopram) and the R-enantiomer based on their retention times.
-
Quantify the amount of the R-enantiomer present in the escitalopram sample.
Protocol 2: Reversed-Phase HPLC
This protocol is based on the method described by Tót et al.[6][10]
1. Materials and Reagents:
-
Escitalopram Reference Standard
-
R-Citalopram Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Diethylamine (DEA) (HPLC grade)
-
Methanol (for stock solutions)
2. Chromatographic System:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
Lux Cellulose-1 column
3. Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing water and acetonitrile in a 55:45 (v/v) ratio.[6][10]
-
Add diethylamine to a final concentration of 0.1% (v/v).[6][10]
-
Degas the mobile phase.
4. Preparation of Solutions:
-
Stock Solutions: Prepare individual stock solutions of escitalopram and its impurities in methanol.[6]
-
Sample Solution: For pharmaceutical tablets, weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to about 40 mg of escitalopram, transfer to a 10 mL volumetric flask, add methanol, sonicate for 30 minutes, and centrifuge.[6]
5. Chromatographic Conditions:
-
Mobile Phase: Water/acetonitrile (55/45, v/v) with 0.1% (v/v) diethylamine[6][10]
-
Injection Volume: 3 µL[6]
-
Detection: UV at 230 nm[6]
6. Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to escitalopram and R-citalopram.
-
This method can also simultaneously determine related chemical impurities.[6]
Visualizations
Caption: Overall workflow for the chiral separation of escitalopram enantiomers by HPLC.
Caption: Logical relationship of method development and validation for chiral HPLC analysis.
References
- 1. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. scispace.com [scispace.com]
- 8. jocpr.com [jocpr.com]
- 9. Enantioselective HPLC analysis of escitalopram oxalate and its impurities using a cellulose-based chiral stationary phase under normal- and green reversed-phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
Application Note: A Comprehensive Protocol for Forced Degradation Studies of Escitalopram
Introduction
Forced degradation studies are a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to a variety of stress conditions, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH), to identify potential degradation products and establish degradation pathways. This information is fundamental for developing stable formulations and establishing appropriate storage conditions. Escitalopram (B1671245), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), is known to be susceptible to degradation under certain stress conditions. This application note provides a detailed experimental protocol for conducting forced degradation studies on escitalopram, including the preparation of stressed samples and their analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Data Presentation
The results of the forced degradation studies should be meticulously documented to allow for a clear understanding of escitalopram's stability profile. The following tables provide a template for summarizing the quantitative data obtained from the HPLC analysis.
Table 1: Summary of Forced Degradation Results for Escitalopram
| Stress Condition | Treatment | Time (hours) | Temperature (°C) | % Assay of Escitalopram | % Degradation | No. of Degradants |
| Acid Hydrolysis | 1 N HCl | 6 | 80 | |||
| Base Hydrolysis | 0.1 N NaOH | 24 | 50 | |||
| Oxidative | 30% H₂O₂ | 24 | Room Temp | |||
| Thermal | Dry Heat | 48 | 80 | |||
| Photolytic | ICH Q1B | - | - | |||
| Control | No Stress | - | - | 100 | 0 | 0 |
Table 2: Chromatographic Data of Escitalopram and its Degradation Products
| Peak | Retention Time (min) | Relative Retention Time (RRT) | % Peak Area |
| Escitalopram | 1.00 | ||
| Degradant 1 | |||
| Degradant 2 | |||
| ... |
Experimental Protocols
The following protocols detail the procedures for subjecting escitalopram to various stress conditions as per ICH guidelines. The goal is to achieve 5-20% degradation to ensure that the primary degradation products can be reliably identified.[1]
1. Preparation of Stock and Working Solutions
-
Escitalopram Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Escitalopram Oxalate (B1200264) and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase.
-
Working Solution (100 µg/mL): Transfer 2.5 mL of the stock solution to a 25 mL volumetric flask and dilute to volume with the mobile phase.
2. Forced Degradation Procedures
-
Acid Degradation:
-
To 5 mL of the escitalopram stock solution in a flask, add 5 mL of 1 N HCl.
-
Reflux the solution at 80°C for 6 hours.[1]
-
After cooling to room temperature, neutralize the solution by adding 5 mL of 1 N NaOH.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Alkaline Degradation:
-
To 5 mL of the escitalopram stock solution in a flask, add 5 mL of 0.1 N NaOH.
-
Keep the solution at 50°C for 24 hours.[1]
-
After cooling, neutralize the solution with an equivalent volume of 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the escitalopram stock solution in a flask, add 5 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.[1]
-
Dilute the resulting solution to a final concentration of 100 µg/mL with the mobile phase for immediate HPLC analysis.
-
-
Thermal Degradation:
-
Place a known quantity of solid Escitalopram Oxalate powder in a petri dish.
-
Expose the sample to dry heat in a temperature-controlled oven at 80°C for 48 hours.[1]
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid sample to a target concentration of 100 µg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Escitalopram Oxalate in a transparent container and a sample of the solid drug powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
-
Prepare a solution of the stressed sample to a target concentration of 100 µg/mL for HPLC analysis.
-
3. Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating and quantifying escitalopram from its degradation products.[1]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol.[1] A common mobile phase consists of a mixture of acetonitrile and 50 mM phosphate buffer with 10 mM triethylamine (B128534) (70:30, v/v).[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: UV detection at 239-240 nm.[1]
-
Injection Volume: 20 µL.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the forced degradation study of escitalopram.
Caption: Experimental workflow for escitalopram forced degradation.
Caption: Major degradation pathways of escitalopram.
Discussion
The provided protocols are designed to be a comprehensive guide for researchers performing forced degradation studies on escitalopram. It is important to note that escitalopram is particularly susceptible to degradation in alkaline, acidic, and oxidative conditions, while it remains relatively stable under neutral, photolytic, and thermal stress.[1][3] The major degradation product resulting from hydrolysis is 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid, and under oxidative conditions, the primary degradation product is 1-{[3-dimethylamino(oxide)-propyl]-1-(4-fluorophenyl)}-1,3-dihydro-isobenzofuran-5-carbonitrile.[1][3] The stability-indicating HPLC method is paramount to the success of these studies, as it must be able to resolve the parent drug from all potential degradation products.[1] Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the escitalopram peak in the presence of its degradants.[1] These studies are not only a regulatory requirement but also a valuable tool for understanding the chemical behavior of escitalopram, which is essential for the development of robust and safe pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability-indicating RP-HPLC method for the simultaneous determination of escitalopram oxalate and clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of escitalopram oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolution Testing of Escitalopram Hydrobromide Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution testing of Escitalopram (B1671245) hydrobromide tablets, a critical process in quality control and formulation development. The methods outlined are based on established pharmacopeial standards and scientific literature to ensure reproducibility and accuracy.
Introduction
Escitalopram is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder and generalized anxiety disorder. The dissolution rate of escitalopram from a tablet dosage form is a key indicator of its in-vivo performance and bioavailability. This document outlines the standardized methods for evaluating the dissolution characteristics of escitalopram hydrobromide tablets.
Dissolution Testing Parameters
The following tables summarize the compendial and commonly used conditions for the dissolution testing of this compound tablets.
Table 1: USP Method for Escitalopram Tablets
| Parameter | Condition |
| Apparatus | USP Apparatus 2 (Paddle) |
| Dissolution Medium | 0.1 N Hydrochloric Acid |
| Volume of Medium | 900 mL |
| Temperature | 37 ± 0.5°C |
| Paddle Speed | 50 rpm[1] or 75 rpm |
| Sampling Time | 30 minutes[1] |
| Acceptance Criteria | Not less than 80% (Q) of the labeled amount of escitalopram is dissolved in 30 minutes.[2] |
Table 2: Alternative and Research-Based Dissolution Methods
| Parameter | Condition 1 | Condition 2 |
| Apparatus | USP Apparatus 2 (Paddle)[3][4] | USP Apparatus 1 (Basket) |
| Dissolution Medium | 0.1 N Hydrochloric Acid[4][5] | Phosphate Buffer (pH 6.8)[6] |
| Volume of Medium | 900 mL[4][5] | 900 mL[6] |
| Temperature | 37 ± 0.5°C[4][5] | 37 ± 0.5°C[6] |
| Rotation Speed | 50 rpm[4] or 100 rpm[5] | 100 rpm |
| Sampling Times | 5, 10, 15, 30 minutes[3] | 1, 2, 5 minutes and ongoing[6] |
Experimental Protocols
Below are detailed protocols for conducting dissolution testing of this compound tablets.
Protocol 1: USP General Method
This protocol is based on the United States Pharmacopeia (USP) monograph for Escitalopram Tablets.[1][2]
1. Preparation of Dissolution Medium:
-
Prepare a 0.1 N solution of Hydrochloric Acid (HCl).
-
De-aerate the medium by a suitable method (e.g., heating and filtering, sonication, or helium sparging).
2. Dissolution Apparatus Setup:
-
Set up the USP Apparatus 2 (Paddle).
-
Place 900 mL of the de-aerated 0.1 N HCl into each dissolution vessel.
-
Equilibrate the medium to a temperature of 37 ± 0.5°C.
-
Set the paddle rotation speed to 50 rpm.
3. Dissolution Test Procedure:
-
Place one this compound tablet into each vessel.
-
Start the apparatus immediately.
-
After 30 minutes, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm pore size).
4. Sample Analysis (UV-Vis Spectrophotometry):
-
Prepare a standard solution of Escitalopram Reference Standard (RS) of a known concentration in the dissolution medium.
-
Measure the absorbance of the filtered sample solutions and the standard solution at a wavelength of maximum absorbance, approximately 239 nm, using the dissolution medium as the blank.[1][3]
-
Calculate the percentage of escitalopram dissolved in each tablet.
Protocol 2: HPLC-Based Analysis Method
For greater specificity and to avoid potential interference from excipients, High-Performance Liquid Chromatography (HPLC) can be used for the analysis of dissolution samples.
1. Dissolution Procedure:
-
Follow steps 1-3 from Protocol 1.
2. Chromatographic Conditions:
-
Column: C18, 4.6-mm × 15-cm; 5-µm packing.[2]
-
Mobile Phase: A suitable mixture of methanol, acetonitrile, and a buffer (e.g., 1.5 g of anhydrous sodium acetate (B1210297) and 0.4 mL of glacial acetic acid in 1 L of water, adjusted to pH 5.2). A common ratio is 33:7:60 (methanol:acetonitrile:buffer).[2]
-
Flow Rate: 1 mL/min.[2]
-
Injection Volume: 15 µL.[2]
-
Detector: UV at 239 nm.[2]
-
Column Temperature: 30°C.[2]
3. Sample and Standard Preparation for HPLC:
-
Standard Solution: Prepare a standard solution of Escitalopram RS in the mobile phase to a known concentration.
-
Sample Solution: The filtered dissolution sample may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.
4. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Calculate the concentration of escitalopram in the samples by comparing the peak areas to that of the standard.
-
Determine the percentage of the labeled amount of escitalopram dissolved.
Visualizations
The following diagrams illustrate the workflow for the dissolution testing of this compound tablets.
Caption: Experimental workflow for Escitalopram tablet dissolution testing.
Caption: Logical relationship of steps in dissolution analysis.
References
Troubleshooting & Optimization
Technical Support Center: Escitalopram Hydrobromide in Animal Studies
This guide provides troubleshooting advice and frequently asked questions for researchers using Escitalopram hydrobromide in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Escitalopram?
A1: Escitalopram is a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] Its primary mechanism involves potently and selectively binding to the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-hydroxytryptamine or 5-HT) from the synaptic cleft back into the presynaptic neuron.[3][4][5] By inhibiting SERT, Escitalopram increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[4][5][6] Escitalopram is the S-enantiomer of citalopram (B1669093) and binds to both a primary (orthosteric) site and an allosteric site on SERT, which is believed to stabilize its binding and prolong its inhibitory effect.[3][5]
References
- 1. Escitalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Escitalopram: a unique mechanism of action | Semantic Scholar [semanticscholar.org]
- 4. What is the mechanism of Escitalopram Oxalate? [synapse.patsnap.com]
- 5. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Escitalopram HPLC Analysis: Technical Support & Troubleshooting Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak resolution in Escitalopram HPLC analysis.
Frequently Asked Questions (FAQs)
General Peak Shape & Resolution Problems
Q1: What are the common indicators of poor peak resolution in my chromatogram?
Poor peak resolution manifests as several types of peak shape distortion. The most common are:
-
Peak Tailing: An asymmetrical peak where the latter half is broader than the front half. This distortion is often caused by secondary interactions between the analyte and the stationary phase.[1][2] A tailing factor (Tf) greater than 1.2 is generally considered significant tailing.[3][4]
-
Peak Fronting: An asymmetrical peak that is broader in the first half and narrower in the second. This can be caused by issues like column overload or poor sample solubility.[5]
-
Split Peaks: A single peak appears as two or more conjoined peaks, often described as a "shoulder" or "twin".[5] This can result from various issues, including a blocked column frit, a void in the column packing, or co-elution of compounds.[5][6]
-
Broad Peaks: Peaks are wider than expected, leading to decreased resolution and sensitivity. This can be a symptom of column degradation, incorrect mobile phase composition, or column packing issues.[7]
Q2: My Escitalopram peak is tailing. What are the common causes?
Peak tailing for Escitalopram, a basic compound, is frequently caused by secondary chemical interactions with the stationary phase.[4] Key causes include:
-
Silanol (B1196071) Interactions: Escitalopram can interact strongly with acidic, ionized silanol groups (-Si-OH) on the surface of silica-based columns, especially at mid-range pH levels.[1][8] This secondary retention mechanism delays the elution of some analyte molecules, causing the peak to tail.[5]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Escitalopram, a mix of ionized and non-ionized forms of the analyte can exist, leading to asymmetrical peaks.[1]
-
Column Contamination: Contaminants on the column packing material or inlet frit can create active sites that cause secondary interactions.[5]
-
Mass Overload: Injecting too much sample can saturate the column, leading to peak distortion.[3]
Q3: I am observing split peaks for Escitalopram. What could be the reason?
The cause of split peaks often depends on whether all peaks or just the Escitalopram peak are affected.
-
If all peaks are splitting: This typically points to a problem occurring before the separation.[9] Common culprits include a partially blocked inlet frit, which causes the sample to be unevenly introduced to the column, or a void/channel in the column's packing material.[6][9]
-
If only the Escitalopram peak is splitting: The issue is likely related to the separation chemistry or the sample itself.[9] This could be due to:
-
Co-elution: An impurity or related compound is eluting very close to Escitalopram.[9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[10] It is always best to dissolve and inject samples in the mobile phase.[9][10]
-
Mobile Phase pH: Operating too close to the analyte's pKa can sometimes lead to peak splitting.
-
Mobile Phase, Column, and System Issues
Q4: How does the mobile phase pH affect the peak shape of Escitalopram?
As a basic compound, Escitalopram's ionization state is highly dependent on the mobile phase pH.
-
Secondary Interactions: In reversed-phase HPLC, tailing often occurs from interactions between basic analytes like Escitalopram and deprotonated silanol groups on the silica (B1680970) surface at a pH above 3.0.[1]
-
Minimizing Tailing: To reduce these secondary interactions, operating at a lower pH (e.g., 2-3) ensures the silanol groups are fully protonated and less likely to interact with the positively charged Escitalopram molecules, resulting in a more symmetrical peak.[3][4]
Q5: My column seems to be the problem. How can I confirm this and what are the next steps?
Column deterioration is a common cause of poor peak shape, loss of resolution, and decreased retention times.[11]
-
Confirmation: The quickest way to confirm a column issue is to substitute it with a new, functional column of the same type. If the problem is resolved, the original column was the cause.[4]
-
Next Steps:
-
Flushing: Try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) for reversed-phase) to remove contaminants.[3]
-
Guard Column: If you use a guard column, replace it first, as it is designed to collect contaminants before they reach the analytical column.
-
Replacement: If flushing does not restore performance, the column may have a void at the inlet, a blocked frit, or degraded packing, and it will need to be replaced.[6]
-
Q6: Could my HPLC system itself be causing poor peak resolution?
Yes, system-related issues can contribute to peak broadening and tailing. A primary cause is "extra-column volume," which refers to the volume within the system outside of the column (e.g., tubing, injector, detector cell).[1][3] Large dead volumes can cause the separated analyte bands to spread out before they reach the detector.[2] To minimize this, use tubing with a narrow internal diameter and ensure all connections are tight and properly fitted.[3]
Troubleshooting Workflows
The following diagrams provide a logical approach to diagnosing common peak shape problems.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. acdlabs.com [acdlabs.com]
- 6. bio-works.com [bio-works.com]
- 7. youtube.com [youtube.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
Overcoming solubility issues of Escitalopram in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome challenges related to the aqueous solubility of Escitalopram.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of Escitalopram and its oxalate (B1200264) salt in common laboratory solvents?
A1: Escitalopram, particularly in its common oxalate salt form, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2][3] Its solubility is highly dependent on the solvent and pH. The table below summarizes its solubility in various common solvents.
Data Presentation: Solubility of Escitalopram Oxalate
| Solvent | Solubility Description | Approximate Concentration | Citations |
|---|---|---|---|
| Water | Sparingly Soluble | 25 mg/mL (Note: Varies significantly with pH and temperature) | [4][5][6][7] |
| Ethanol | Sparingly Soluble | Insoluble to Sparingly Soluble | [4][6][7] |
| Isotonic Saline | Soluble | - | [4][5][8] |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | ~33 mg/mL (base), 83 mg/mL (oxalate) | [4][6][7][9] |
| Methanol | Freely Soluble | - | [4][5][10] |
| 1:1 DMSO:PBS (pH 7.2) | - | ~0.5 mg/mL (for Escitalopram base) |[9] |
Q2: Why is Escitalopram difficult to dissolve in neutral aqueous buffers like PBS (pH 7.4)?
A2: The difficulty arises from its molecular structure and physicochemical properties. Escitalopram is a weak base with a pKa of approximately 9.78.[10] This means it is predominantly in its ionized, more water-soluble (protonated) form at a pH below its pKa. While a neutral pH of 7.4 is below the pKa, the molecule also has a high lipophilicity (logP ≈ 3.6), which means the large, non-polar portion of the molecule still limits its overall solubility in water.[11]
Q3: I see precipitation when I add my Escitalopram stock (in DMSO) to my aqueous buffer. What is happening?
A3: This is a common issue known as "crashing out" or precipitation due to solvent shifting. Escitalopram is very soluble in a pure organic solvent like DMSO.[4][9] When you add this concentrated stock solution to an aqueous buffer, the overall solvent composition changes dramatically. The final mixture may not have enough organic solvent to keep the drug dissolved at that concentration, causing it to precipitate. To mitigate this, add the stock solution dropwise into the vortexing or stirring buffer to allow for gradual dispersion.
Q4: What are the primary methods to increase the aqueous solubility of Escitalopram for in vitro experiments?
A4: There are several effective strategies:
-
Co-Solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[9] Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid impacting your experimental model.
-
pH Adjustment: Lowering the pH of the buffer will further increase the ionization of the basic amine group on Escitalopram, thereby increasing its solubility. Buffers with a pH in the acidic range (e.g., pH 4-6) will be more effective. The oral solution formulation of Escitalopram, for instance, includes citric acid and sodium citrate.[5][7]
-
Heating: Solubility can be significantly increased by raising the temperature.[2] One study demonstrated a 55-fold enhancement in solubility when the temperature was raised from 298 K (25 °C) to 473 K (200 °C) in subcritical water.[2] For lab purposes, gentle warming and sonication can be effective.
-
Hydrotropic Agents: The use of hydrotropes like niacinamide has been shown to enhance the solubility of Escitalopram Oxalate by more than eight-fold in a 2M niacinamide solution.[12][13]
Troubleshooting Guide
If you are facing issues dissolving Escitalopram, follow this troubleshooting workflow.
References
- 1. ijpcsonline.com [ijpcsonline.com]
- 2. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Escitalopram Oxalate - LKT Labs [lktlabs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. DailyMed - ESCITALOPRAM OXALATE solution [dailymed.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: Showing metabocard for Escitalopram (HMDB0005028) [hmdb.ca]
- 12. researchgate.net [researchgate.net]
- 13. SOLUBILITY ENHANCEMENT OF ESCITALOPRAM OXALATE USING HYDROTROPE | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing Escitalopram Degradation During Sample Preparation
Welcome to the technical support center for Escitalopram (B1671245) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Escitalopram during sample preparation, ensuring accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause Escitalopram degradation during sample preparation?
A1: Escitalopram is susceptible to degradation under several conditions. The primary factors to control during sample preparation are:
-
pH: Escitalopram is prone to hydrolysis under both acidic and alkaline conditions.[1][2][3] Extensive degradation has been observed in alkaline mediums.[4]
-
Oxidizing Agents: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of degradation products.[5][6]
-
Temperature: While generally stable at ambient temperatures, elevated temperatures, especially in the presence of acids or bases, can accelerate degradation.[1][5] Forced degradation studies often use temperatures between 50°C and 80°C to induce degradation.[1][5]
-
Light: Although some studies suggest Escitalopram is relatively stable under photolytic stress, it is still a factor to consider, and protection from light is a good practice, especially during extended sample processing times.[2][5][7]
Q2: I am observing low recovery of Escitalopram in my results. What are the potential causes and how can I troubleshoot this?
A2: Low recovery of Escitalopram can stem from several factors during your sample preparation. Consider the following troubleshooting steps:
-
Incomplete Extraction: The choice of extraction solvent is critical. Escitalopram's solubility and the sample matrix will dictate the most effective solvent. If recovery is low, consider adjusting the polarity of your extraction solvent or using techniques like sonication or multiple extraction steps to improve efficiency.[8] For tablet formulations, methanol (B129727) is commonly used for initial dissolution.[1][9]
-
Degradation During Extraction: As mentioned in Q1, the pH, temperature, and presence of oxidizing agents can degrade Escitalopram. Ensure your extraction conditions are mild. If using acidic or basic conditions for extraction, consider performing the extraction at a lower temperature or for a shorter duration.
-
Adsorption to Surfaces: Escitalopram may adsorb to glassware or plasticware. Silanized glassware can be used to minimize this. Also, ensure that any filters used are compatible and not a source of analyte loss.
-
Matrix Effects in LC-MS/MS: If you are using mass spectrometry, co-eluting matrix components can suppress the ionization of Escitalopram, leading to apparently low recovery.[10] To mitigate this, improve your sample clean-up procedure (e.g., using solid-phase extraction) or adjust your chromatographic conditions to separate Escitalopram from the interfering components.
Q3: I am seeing unexpected peaks in my chromatogram. Could these be degradation products of Escitalopram?
A3: Yes, unexpected peaks are often indicative of degradation products or impurities. Escitalopram is known to form specific degradation products under different stress conditions.[4]
-
Under hydrolytic (acidic and alkaline) conditions, a major degradation product is 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid.[4]
-
Under oxidative conditions, the major degradation product is 1-{[3-dimethylamino(oxide)-propyl]-1-(4-fluro-phenyl)}-1,3-dihydro-isobenzofuran-5-carbonitrile.[4]
To confirm if the unexpected peaks are related to Escitalopram, you can perform forced degradation studies on an Escitalopram standard and compare the resulting chromatograms with your sample chromatogram. A stability-indicating analytical method should be able to separate the main Escitalopram peak from all potential degradation products.[1][2]
Troubleshooting Guides
Issue: High Variability in Replicate Samples
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of each step of the sample preparation protocol for all replicates. Use calibrated pipettes and balances. |
| Sample Inhomogeneity | For solid samples like tablets, ensure they are finely powdered and thoroughly mixed before weighing.[11][12] |
| Analyte Instability in Solution | Once prepared, analyze the samples as soon as possible. If storage is necessary, keep them at a low temperature and protected from light.[13] Evaluate the stability of Escitalopram in your chosen solvent and storage conditions. |
Issue: Poor Peak Shape in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state and, consequently, the peak shape of Escitalopram. Adjust the pH of the buffer in your mobile phase. A pH of around 4 is often used.[11][14] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute your sample and re-inject. |
| Matrix Interference | Co-eluting matrix components can interfere with the peak shape. Improve the sample clean-up procedure to remove these interferences. |
Summary of Escitalopram Stability and Degradation Conditions
| Stress Condition | Conditions Applied in Studies | Observed Degradation | Key Degradation Products |
| Acidic Hydrolysis | 0.1N - 1N HCl at 50-80°C for several hours.[1][5] | Mild to significant degradation observed.[1][2][4] | 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid.[4] |
| Alkaline Hydrolysis | 0.1N NaOH at 50°C for several hours.[1] | Extensive degradation observed.[4][6] | 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid.[4] |
| Oxidative Degradation | 3% - 30% H₂O₂ at room temperature.[1][5] | Mild to major degradation observed.[4][6] | 1-{[3-dimethylamino(oxide)-propyl]-1-(4-fluro-phenyl)}-1,3-dihydro-isobenzofuran-5-carbonitrile.[4] |
| Thermal Degradation | Dry heat at 60-80°C for 24-48 hours.[1][5] | Generally stable; no significant degradation observed.[2][4][5] | - |
| Photolytic Degradation | Exposure to UV light (e.g., in a UV chamber for 24 hours).[1] | Generally stable; no significant degradation observed.[2][4][5] | - |
Experimental Protocols
Protocol 1: Sample Preparation from Pharmaceutical Tablets
This protocol is a general guideline for the preparation of Escitalopram samples from tablet formulations for HPLC analysis.
-
Weighing and Grinding: Accurately weigh no fewer than 20 tablets to determine the average tablet weight. Grind the tablets into a fine, uniform powder using a mortar and pestle.[11][12]
-
Dissolution: Accurately weigh a portion of the powder equivalent to a specific amount of Escitalopram (e.g., 10 mg).[11] Transfer the powder to a volumetric flask.
-
Extraction: Add a suitable solvent, such as methanol or a mixture of methanol and water, to the volumetric flask.[1][9] Sonicate for approximately 10-15 minutes to ensure complete dissolution of the active ingredient.[11]
-
Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the same solvent. Mix thoroughly.
-
Filtration: Filter a portion of the solution through a 0.45 µm or 0.22 µm membrane filter to remove any undissolved excipients.[11][12]
-
Final Dilution: Perform any further dilutions as necessary with the mobile phase to bring the concentration of Escitalopram within the calibration range of the analytical method.
Protocol 2: Liquid-Liquid Extraction from Plasma
This protocol provides a general method for extracting Escitalopram from plasma samples.
-
Sample Aliquoting: Pipette a known volume of plasma (e.g., 0.5 mL) into a clean centrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to the plasma sample.
-
Alkalinization: Add a small volume of a basic solution (e.g., NaOH) to raise the pH of the plasma. This facilitates the extraction of Escitalopram into an organic solvent.
-
Extraction: Add a water-immiscible organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol, or diethyl ether). Vortex the mixture for a few minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small, known volume of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the HPLC system.
Visualizations
Caption: Degradation pathways of Escitalopram under stress conditions.
Caption: Experimental workflows for Escitalopram sample preparation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Stability-indicating RP-HPLC method for the simultaneous determination of escitalopram oxalate and clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of escitalopram oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijpsr.com [ijpsr.com]
- 7. mdpi.com [mdpi.com]
- 8. welchlab.com [welchlab.com]
- 9. mdpi.com [mdpi.com]
- 10. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. scispace.com [scispace.com]
- 12. HPLC determination of Escitalopram in tablet dosage forms [pharmacia.pensoft.net]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. jddtonline.info [jddtonline.info]
Escitalopram Hydrobromide Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of Escitalopram (B1671245) hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in Escitalopram synthesis that impact the overall yield?
A1: The most critical stages impacting the overall yield are:
-
Grignard Reaction for Diol Synthesis: The formation of the racemic diol intermediate is a pivotal step where yields can be inconsistent.[1]
-
Chiral Resolution of the Diol: This step is inherently limited to a theoretical maximum yield of 50% for the desired (S)-enantiomer. Optimizing this stage is crucial for maximizing the output of the desired intermediate.[1]
-
Stereoinvertive Cyclization of the (R)-diol: To surpass the 50% yield barrier, the conversion of the unwanted (R)-diol to the desired (S)-citalopram is a key strategy for significant yield improvement.[1]
-
Final Purification and Crystallization: Yield loss can occur during the final steps of purification and salt formation to achieve the required high enantiomeric and chemical purity.[1]
Q2: What are common impurities encountered in Escitalopram synthesis and how can they be minimized?
A2: Common impurities can arise from the Grignard reaction, side reactions, and degradation. For instance, dimeric impurities can form during the Grignard reagent synthesis, especially at temperatures exceeding 50°C.[1] Process-related impurities and degradation products can also be observed.[][3][4] Minimizing these impurities involves:
-
Strict temperature control during the Grignard reaction.[5]
-
Using purified intermediates, especially the diol, for subsequent steps.[6]
-
Employing optimized workup and purification procedures to remove impurities.[1][4]
-
Understanding the degradation pathways through forced degradation studies to prevent the formation of degradants.[4]
Q3: What is a realistic overall yield for an optimized Escitalopram synthesis process?
A3: Traditional synthesis routes often suffer from overall yields below 30%. However, with modern optimized processes that include strategies like recycling the unwanted (R)-diol, overall yields can be significantly improved. A redesigned process has been reported to achieve an impressive 81.6% overall yield with exceptional purity (>99.7%) and enantiomeric excess (>99.8% ee).[1]
Troubleshooting Guides
Issue 1: Low and Inconsistent Yields in the Grignard Reaction for Diol Synthesis
-
Symptom: The yield of the racemic diol intermediate is below 70% and varies significantly between batches.[1]
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Solvent | Toluene has been identified as an optimal solvent for both Grignard reagent preparations due to its reaction efficiency, cost-effectiveness, and recyclability.[1] |
| Incorrect Temperature Control | For the synthesis of BFB-Mg, maintain the temperature between 40-50°C to avoid the formation of dimeric impurities. The CPA-Mg reaction is more stable over a broader temperature range (40-80°C).[1] For Grignard reactions on 5-halophthalides, temperatures below -10°C have been shown to improve yields.[5][7] |
| Inefficient Workup | A streamlined workup protocol involving quenching with ammonium (B1175870) chloride solution, filtration of inorganic salts, and direct salt formation can simplify purification and reduce yield loss.[1] |
Issue 2: Poor Efficiency in the Chiral Resolution of the Diol Intermediate
-
Symptom: The yield of the desired (S)-diol is significantly below the theoretical 50%, and/or the enantiomeric excess (ee) is below 97%.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Resolving Agent Stoichiometry | The optimal stoichiometry for D-DTTA as the resolving agent is 0.5 equivalents. Increasing the loading beyond this can paradoxically reduce both yield and enantiomeric excess.[1] |
| Ineffective Solvent System | 1,4-dioxane has been shown to be a superior solvent for the resolution, improving the yield to 43.8% and achieving an ee exceeding 97.0%.[1] |
| Incorrect Resolution Temperature | The resolution efficiency is highly temperature-dependent, with the optimal temperature being 45°C. Temperatures above this can lead to a significant drop in both yield and ee.[1] |
Issue 3: Low Yield in the Stereoinvertive Cyclization of the (R)-diol
-
Symptom: The conversion of the unwanted (R)-diol to (S)-citalopram is inefficient, leading to a low overall process yield.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Ineffective Acid Catalyst | Brønsted acids like H₂SO₄ and H₃PO₄ have been shown to be more effective than hydrochloric acid systems, enhancing the enantiomeric purity of the resulting S-citalopram.[1] |
| Suboptimal Solvent for SN2 Reaction | Toluene is an effective aprotic medium to enhance the SN2 reaction kinetics for the stereoinversion.[1] |
| Incorrect Reaction Temperature | A temperature of 65°C has been identified as optimal for balancing enantiopurity and yield. Higher temperatures can cause a significant decline in both parameters.[1] |
| Lack of Stereochemical Control | The use of a ligand like BINAP can provide superior stereochemical control during the cyclization, leading to higher purity of the S-citalopram.[1] |
Experimental Protocols
Protocol 1: Optimized Chiral Resolution of Racemic Diol
-
Dissolution: Dissolve the racemic diol intermediate in 1,4-dioxane.
-
Addition of Resolving Agent: Add 0.5 equivalents of D-(+)-Di-p-toluoyltartaric acid (D-DTTA).
-
Crystallization: Stir the mixture at 45°C to facilitate the stereoselective precipitation of the (S)-diol-D-DTTA diastereomeric salt.
-
Isolation: Isolate the precipitated salt by filtration.
-
Liberation of Free Base: Treat the isolated salt with a base to liberate the (S)-diol.
Protocol 2: Stereoinvertive Cyclization of (R)-diol
-
Reaction Setup: In a suitable reactor, dissolve the recovered (R)-diol in toluene.
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).
-
Ligand Addition: For enhanced stereochemical control, add a suitable ligand such as BINAP.
-
Reaction: Heat the reaction mixture to 65°C and maintain it at this temperature until the reaction is complete, monitoring by an appropriate analytical method (e.g., HPLC).
-
Workup: Upon completion, perform a suitable aqueous workup to isolate the crude (S)-citalopram.
-
Purification: Purify the crude product by appropriate methods, such as enantioselective precipitation, to achieve the desired chemical and enantiomeric purity.
Data Summary Tables
Table 1: Effect of Solvent on Chiral Resolution of Diol
| Solvent | Resolution Yield (%) | Enantiomeric Excess (ee) (%) |
| 1,4-Dioxane | 43.8 | > 97.0 |
| Other Solvents (Alcohols, THF, MTBE) | Lower | Lower |
| Data synthesized from information in the search results.[1] |
Table 2: Optimization of Chiral Resolution with D-DTTA in 1,4-Dioxane
| Parameter | Condition | Yield (%) | Enantiomeric Excess (ee) (%) |
| D-DTTA Equivalents | 0.3 | 78 | 81 |
| 0.5 | 92 | 94 | |
| > 0.5 | Reduced by 7-9% | Reduced by 7-9% | |
| Temperature | 45°C | 92 | 94 |
| 55°C | >7% Loss | 7.6% Reduction | |
| Data synthesized from information in the search results.[1] |
Table 3: Effect of Acid Catalyst and Temperature on Stereoinvertive Cyclization
| Acid Catalyst | Enantiomeric Purity Enhancement (vs. HCl) |
| H₂SO₄, H₃PO₄, C₆H₅SO₃H | 12% |
| Reaction Temperature | Effect on Yield and Optical Purity |
| 45°C -> 65°C | Both parameters improved |
| 65°C -> 85°C | Significant decline in both parameters |
| Data synthesized from information in the search results.[1] |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Chiral resolution of the diol intermediate and recycling of the (R)-enantiomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2006025071A1 - A process for the preparation of escitalopram - Google Patents [patents.google.com]
- 6. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]
- 7. WO2001002383A2 - Process for the synthesis of citalopram - Google Patents [patents.google.com]
Addressing matrix effects in LC-MS/MS analysis of Escitalopram
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Escitalopram (B1671245).
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Escitalopram, with a focus on mitigating matrix effects.
Issue 1: Inconsistent or low analyte response for Escitalopram.
Question: My signal intensity for Escitalopram is variable between injections and lower than expected. Could this be a matrix effect?
Answer: Yes, inconsistent and suppressed signal intensity are classic signs of matrix effects. This phenomenon occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of Escitalopram in the mass spectrometer's ion source.[1][2][3]
Troubleshooting Steps:
-
Evaluate Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[4][5]
-
Protein Precipitation (PPT): This is a common and rapid technique. For plasma samples, a simple procedure involves adding acetonitrile (B52724) (containing an internal standard) to the plasma, vortexing to precipitate proteins, and then centrifuging.[6] However, PPT may not remove all interfering substances, such as phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract. For urine samples, LLE has been used effectively.[7][8] It involves extracting the analyte into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): SPE can offer more selective sample cleanup by utilizing different retention mechanisms to isolate the analyte from interfering compounds.[4]
-
-
Optimize Chromatography: Increasing the separation between Escitalopram and co-eluting matrix components can significantly reduce ion suppression.
-
Gradient Elution: Employ a gradient elution program to resolve Escitalopram from early-eluting, polar matrix components that are often a source of ion suppression.
-
Column Chemistry: Consider using a different column chemistry that provides better retention and separation for Escitalopram and its metabolites.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to Escitalopram, it will experience similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Dilute the Sample: If the concentration of Escitalopram is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[9]
Issue 2: Poor reproducibility of results for Escitalopram metabolites.
Question: I am analyzing Escitalopram and its metabolites, S-demethylcitalopram (S-DCT) and S-didemethylcitalopram (S-DDCT), but the results for the metabolites are not reproducible. Why might this be happening?
Answer: Metabolites are often present at lower concentrations and may have different physicochemical properties than the parent drug, making them more susceptible to matrix effects.[10][11] Additionally, co-eluting metabolites of other drugs or endogenous compounds can interfere with the ionization of the target metabolites.[12]
Troubleshooting Steps:
-
Method Validation for Metabolites: Ensure that the analytical method is fully validated for the metabolites, including specificity, linearity, accuracy, precision, and matrix effect assessment.[13][14]
-
Internal Standard Selection: Ideally, use a stable isotope-labeled internal standard for each metabolite. If that is not feasible, select a structural analog that closely mimics the chromatographic behavior and ionization characteristics of the metabolites.
-
Chromatographic Separation: Optimize the LC method to ensure baseline separation of the metabolites from each other and from the parent drug, as well as from potential interferences.
-
Matrix Effect Evaluation: Perform a quantitative assessment of the matrix effect for each metabolite. This can be done by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response in a neat solution.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of matrix effects in Escitalopram analysis?
A1: The most common sources of matrix effects in biological matrices such as plasma, serum, and urine are phospholipids, salts, and endogenous metabolites.[4][15] These components can co-elute with Escitalopram and interfere with its ionization, leading to either ion suppression or enhancement.
Q2: How can I quantitatively assess the matrix effect for Escitalopram?
A2: The matrix effect can be quantified by calculating the matrix factor (MF). This is typically done by comparing the peak area of Escitalopram in a solution prepared in a post-extracted blank matrix to the peak area of Escitalopram in a neat solvent at the same concentration. A matrix factor of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.
Q3: What is an acceptable range for the matrix effect?
A3: Generally, a method is considered free of significant matrix effects if the coefficient of variation (CV) of the internal standard-normalized matrix factor is less than 15% across different lots of the biological matrix. Ideally, the matrix factor should be between 0.85 and 1.15 (or 85% and 115%).[13]
Q4: Can I use a structural analog as an internal standard if a stable isotope-labeled one is not available?
A4: Yes, a structural analog can be used, but it is crucial to demonstrate that it adequately compensates for the matrix effect. The analog should have similar chemical properties and chromatographic retention time to Escitalopram. However, stable isotope-labeled internal standards are strongly recommended as they provide the most accurate correction for matrix effects.
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects for Escitalopram and its metabolites from a validated LC-MS/MS method in different microsomal systems.
Table 1: Matrix Effect of Escitalopram and its Metabolites in Rat Liver Microsomes (RLM) [13]
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | RSD (%) |
| Escitalopram (SCT) | 5 | 98.54 | 4.2 |
| 50 | 99.12 | 3.8 | |
| 500 | 101.28 | 2.9 | |
| S-demethylcitalopram (S-DCT) | 5 | 95.43 | 5.1 |
| 50 | 97.88 | 4.5 | |
| 500 | 96.75 | 3.7 | |
| S-didemethylcitalopram (S-DDCT) | 5 | 90.83 | 6.3 |
| 50 | 92.47 | 5.8 | |
| 500 | 94.11 | 4.9 |
Table 2: Matrix Effect of Escitalopram and its Metabolites in Human Placenta Microsomes (HPM) and Human Liver Microsomes (HLM) [13]
| Analyte | Matrix | Concentration (ng/mL) | Matrix Effect (%) | RSD (%) |
| Escitalopram (SCT) | HPM | 5 | 102.34 | 4.1 |
| 500 | 107.81 | 3.5 | ||
| HLM | 5 | 105.67 | 5.2 | |
| 500 | 112.09 | 4.8 | ||
| S-demethylcitalopram (S-DCT) | HPM | 5 | 98.76 | 5.5 |
| 500 | 101.23 | 4.7 | ||
| HLM | 5 | 99.88 | 6.1 | |
| 500 | 103.45 | 5.3 | ||
| S-didemethylcitalopram (S-DDCT) | HPM | 5 | 93.76 | 5.9 |
| 500 | 96.54 | 5.1 | ||
| HLM | 5 | 95.96 | 7.2 | |
| 500 | 98.21 | 6.5 |
Experimental Protocols
Protocol 1: Protein Precipitation for Escitalopram Analysis in Plasma
This protocol is a general guideline based on common practices for protein precipitation.
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., Escitalopram-d4).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction for Escitalopram Analysis in Urine [7][8]
This protocol is a general guideline based on a validated method for Escitalopram in urine.
-
Sample Preparation:
-
To a 1.0 mL aliquot of urine sample, add the internal standard.
-
Add a basifying agent (e.g., 1 M NaOH) to adjust the pH to approximately 11.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 98:2, v/v).
-
-
Extraction:
-
Vortex the mixture for 5 minutes to facilitate the extraction of Escitalopram into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Organic Phase Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Application of LC-ESI-MS/MS Method for Analysis of Escitalopram Oxalate in Human Urine and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Liquid chromatography/mass spectrometry-based plasma metabolic profiling study of escitalopram in subjects with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism [frontiersin.org]
- 14. Frontiers | Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism [frontiersin.org]
- 15. eijppr.com [eijppr.com]
Technical Support Center: Optimization of Escitalopram Delivery In Vitro
Welcome to the technical support center for the optimization of escitalopram (B1671245) delivery in in vitro systems. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the formulation, characterization, and evaluation of escitalopram delivery systems.
| Question | Answer & Troubleshooting Steps |
| 1. Why is the entrapment efficiency (%EE) of my escitalopram-loaded nanoparticles consistently low? | Potential Causes: 1. Drug Solubility: Escitalopram's solubility in the lipid or polymer matrix may be limited.[1] 2. Drug-Polymer/Lipid Ratio: An improper ratio can lead to drug expulsion during nanoparticle formation.[2][3] 3. Process Parameters: Suboptimal stirring speed, temperature, or pH during formulation can affect encapsulation. Troubleshooting Steps: • Optimize Drug-to-Carrier Ratio: Systematically vary the concentration of escitalopram relative to the polymer (e.g., chitosan) or lipid. A 3² factorial design can be employed to find the optimal ratio.[3][4] • Solubility Screening: Test the solubility of escitalopram in various solid and liquid lipids to select a matrix that can maximize drug loading.[1] • Adjust pH: For pH-sensitive formulations like chitosan (B1678972) nanoparticles, ensure the pH is optimal for both polymer solubility and drug stability.[5] |
| 2. My nanoparticle formulation shows a high Polydispersity Index (PDI). What does this mean and how can I fix it? | A high PDI (> 0.4) indicates a heterogeneous population of nanoparticles with a wide range of sizes, which can lead to inconsistent drug release and cellular uptake. Troubleshooting Steps: • Optimize Homogenization: If using high-pressure homogenization, adjust the pressure and number of cycles.[1] • Control Cross-linker Addition: When using ionic gelation, add the cross-linking agent (e.g., TPP) drop-wise under constant, controlled stirring to ensure uniform particle formation.[2] • Filtration: Use syringe filters of a specific pore size (e.g., 0.45 µm) to remove larger aggregates post-formulation. |
| 3. The in vitro drug release profile shows an excessively high initial burst release. How can I achieve a more sustained release? | A high burst release is often due to the drug adsorbed on the nanoparticle surface rather than being encapsulated. Troubleshooting Steps: • Increase Polymer/Lipid Concentration: A higher concentration of the matrix material can create a denser core, slowing drug diffusion.[3] • Incorporate into a Gel: Embedding the nanoparticles into a mucoadhesive in situ gel (e.g., using Carbopol or Poloxamer) can significantly sustain the release.[3][4][6] • Wash Nanoparticles: After preparation, centrifuge and resuspend the nanoparticles in a fresh medium to wash away surface-adsorbed drug before conducting the release study. |
| 4. I am observing poor permeability of escitalopram across my in vitro cell barrier (e.g., RPMI 2650, Caco-2). What strategies can I use to improve it? | Potential Causes: 1. P-gp Efflux: Escitalopram can be a substrate for P-glycoprotein (P-gp) efflux pumps, which actively transport it out of the cells.[1][7] 2. Poor Solubility: As a BCS Class II drug, its low solubility can limit transport across the aqueous boundary layer.[3][8] Enhancement Strategies: • Use Permeation Enhancers: Incorporate enhancers like borneol into your formulation, which can increase permeability across the nasal mucosa.[1] • Nanocarrier Encapsulation: Formulations like Nanostructured Lipid Carriers (NLCs) and Chitosan Nanoparticles have been shown to significantly increase the apparent permeability coefficient (Papp) of escitalopram.[1][4] Chitosan's cationic nature can transiently open tight junctions, facilitating paracellular transport.[4] |
| 5. My HPLC analysis results are inconsistent and not reproducible. What should I check? | Troubleshooting Steps: • Mobile Phase Preparation: Ensure the mobile phase components (e.g., phosphate (B84403) buffer and acetonitrile) are accurately measured, the pH is correctly adjusted, and the solution is freshly prepared and degassed.[1][5] • Column Equilibration: Allow sufficient time for the HPLC column to equilibrate with the mobile phase before injecting samples. • Sample Preparation: Check for complete dissolution of the drug in the diluent. Use a consistent filtration step (e.g., 0.22 µm syringe filter) to remove particulates that could clog the column.[9] • Standard Curve: Prepare a fresh calibration curve for each run to account for minor variations in detector response.[10] |
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro studies on escitalopram delivery systems.
Table 1: Physicochemical Properties of Escitalopram Nanoparticle Formulations
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Chitosan Nanoparticles | Chitosan:TPP (1:1.5) | 60 – 115 | 0.117 | -1.89 | - | [2] |
| Chitosan Nanoparticles | Chitosan/STPP | 189 ± 3.14 | 0.372 ± 0.84 | +22.2 ± 1.25 | 76.5 ± 1.64 | [3][11] |
| Solid Lipid Nanoparticles (SLNs) | Cutina® HR | 435 | - | - | 85 | [12] |
| Nanoemulsion | Arachis oil:Caproyl 90 | 34.93 | 0.1955 | -17 | - | [13] |
| Nanostructured Lipid Carrier (BorNLC) | Precirol® ATO 5 / Borneol | ~150-200 | ~0.2-0.3 | ~ -25 to -30 | > 90 | [1] |
Table 2: In Vitro Release and Permeation Data
| Delivery System | In Vitro Model | Time (h) | Cumulative Release / Permeation (%) | Key Finding | Reference |
| Chitosan Nanoparticle In Situ Gel | Dialysis Bag (SNF, pH 6.4) | 8 | ~60-70% | Showed an initial burst followed by sustained release. | [3][4] |
| Chitosan Nanoparticle In Situ Gel | Goat Nasal Mucosa | 8 | 80.72 ± 3.12 | The gel formulation significantly enhanced permeation. | [3][4] |
| NLCs with Borneol (BorNLC) | RPMI 2650 Cell Line | 3 | N/A (Papp value increased) | BorNLC significantly increased escitalopram permeability compared to free drug. | [1] |
| Immediate Release Tablet (F7) | USP II Apparatus (pH 6.8 Buffer) | 0.75 | 98.12 | Formulation with Croscarmellose sodium showed rapid dissolution. | [10] |
| Nanoemulsion-based In Situ Gel | Dialysis Bag | 8 | ~70-80% | The formulation provided controlled release over 8 hours. | [13] |
Experimental Protocols
Protocol 1: Preparation of Escitalopram-Loaded Chitosan Nanoparticles (Ionic Gelation)
Based on methodologies described in Rajput et al., 2016 and Al-Qudah et al., 2025.[2][3]
-
Preparation of Chitosan Solution: Dissolve an optimized amount of chitosan in a 1% (v/v) acetic acid solution with gentle stirring until a clear solution is formed.
-
Drug Incorporation: Add Escitalopram Oxalate to the chitosan solution and stir for 30 minutes to ensure complete dissolution and mixing.
-
Preparation of TPP Solution: Separately, prepare an aqueous solution of sodium tripolyphosphate (TPP).
-
Nanoparticle Formation: Under constant magnetic stirring at room temperature, add the TPP solution drop-wise to the chitosan-drug solution. Nanoparticles will form spontaneously via ionic gelation.
-
Equilibration: Continue stirring for an additional 60 minutes to allow for the stabilization of the nanoparticles.
-
Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes). Discard the supernatant and wash the pellet with deionized water to remove unentrapped drug.
-
Storage: The nanoparticle pellet can be resuspended in water for immediate use or lyophilized for long-term storage.
Protocol 2: In Vitro Drug Release Study using Dialysis Bag Method
Adapted from Al-Qudah et al., 2025 and Yasir & Sara, 2014.[4]
-
Apparatus Setup: Use a USP Dissolution Apparatus II (Paddle).
-
Receptor Medium: Fill the dissolution vessel with 900 mL of a suitable release medium (e.g., Simulated Nasal Fluid (SNF) at pH 6.4 or pH 6.8 phosphate buffer for oral formulations).[3][10] Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50-100 rpm.[9][10]
-
Sample Preparation: Accurately weigh a quantity of the formulation (e.g., nanoparticles, in situ gel) equivalent to a known amount of escitalopram and place it inside a cellulose (B213188) acetate (B1210297) dialysis bag. Securely seal both ends of the bag.
-
Initiate Study: Place the sealed dialysis bag into the dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw a 5 mL aliquot from the receptor medium.
-
Medium Replacement: Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analysis: Filter the collected samples through a 0.22 µm syringe filter and analyze the concentration of escitalopram using a validated HPLC method.
Protocol 3: HPLC Quantification of Escitalopram
Based on the method described in Gonçalves et al., 2021.[1]
-
Chromatographic System: A standard HPLC system with a DAD or UV detector.
-
Column: C18 column (e.g., LiChroCART® Purospher® Star-C18, 55 x 4 mm; 3 µm particle size). Maintain column temperature at 35°C.
-
Mobile Phase: Prepare a mobile phase consisting of 20 mM phosphate buffer (pH adjusted to 3.8 with orthophosphoric acid) and acetonitrile (B52724) (ACN) in an 80:20 (v/v) ratio.
-
Elution Program: Use a gradient elution. For example:
-
0-1 min: Increase ACN to 30%
-
1-3 min: Increase ACN to 35%
-
3-4 min: Hold ACN at 35%
-
4-8 min: Decrease ACN back to 20%
-
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Set the detection wavelength to 240 nm for escitalopram.
-
Quantification: Prepare a standard curve of escitalopram in the mobile phase. Calculate the concentration of unknown samples by interpolating their peak areas against the standard curve.
Visualizations
Signaling Pathway & Experimental Workflows
Caption: Mechanism of action for Escitalopram at the serotonergic synapse.
Caption: Experimental workflow for nanoparticle formulation and in vitro evaluation.
References
- 1. Encapsulated Escitalopram and Paroxetine Intranasal Co-Administration: In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Frontiers | Escitalopram oxalate-loaded chitosan nanoparticle in situ gel formulation intended for direct nose-to-brain delivery: in vitro, ex vivo, and in vivo pharmacokinetic evaluation [frontiersin.org]
- 4. Escitalopram oxalate-loaded chitosan nanoparticle in situ gel formulation intended for direct nose-to-brain delivery: in vitro, ex vivo, and in vivo pharmacokinetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. irjmets.com [irjmets.com]
- 7. Reliability of in vitro and in vivo methods for predicting P-glycoprotein effect on antidepressants delivery to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pjps.pk [pjps.pk]
- 10. ijpbs.com [ijpbs.com]
- 11. Escitalopram oxalate-loaded chitosan nanoparticle in situ gel formulation intended for direct nose-to-brain delivery: in vitro, ex vivo, and in vivo pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Escitalopram Hydrobromide Oral Formulation Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral formulation of Escitalopram (B1671245) hydrobromide.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in developing an oral formulation of Escitalopram hydrobromide?
The primary challenges in the oral formulation of this compound stem from its physicochemical properties. Key issues include:
-
Poor Aqueous Solubility: this compound is sparingly soluble in water, which can lead to a poor dissolution rate and, consequently, variable oral bioavailability.[1][2][3][4][5] This is a significant hurdle as dissolution is often the rate-limiting step for the absorption of poorly soluble drugs.[3]
-
Polymorphism: The existence of different crystalline forms (polymorphs) of Escitalopram salts can impact physical and chemical stability, dissolution profiles, and manufacturability.[6][7] Ensuring the selection and control of the most stable polymorph is critical for consistent product performance.
-
Taste: Escitalopram has a bitter taste, which is a significant consideration for patient compliance, especially in liquid oral solutions or orally disintegrating tablets.[8][9][10][11] Effective taste-masking is often required.
-
Stability: this compound can be susceptible to degradation under certain conditions, such as in the presence of light or certain pH environments, which necessitates careful formulation and packaging design.[12]
2. What is the solubility of this compound in common solvents?
This compound is described as sparingly soluble in water and soluble in ethanol.[1] The free base, Escitalopram, is also sparingly soluble in water.[13] One study noted that the solubility of citalopram (B1669093) hydrobromide (the racemic mixture) in PBS (pH 7.2) is approximately 2 mg/mL.[14] Another study on Escitalopram (the S-enantiomer) found its aqueous solubility to significantly increase with temperature, from 1.08 x 10⁻³ to 59.88 x 10⁻³ (mole fraction) as the temperature was raised from 298 K to 473 K in subcritical water.[15]
3. Are there different salt forms of Escitalopram available, and how do they impact formulation?
Yes, besides the hydrobromide salt, Escitalopram is also available as the oxalate (B1200264) salt, which is commonly used in commercial formulations like Lexapro®.[7] Other salt forms, such as tartrate and gentisate, have also been investigated.[6][7] Different salt forms can exhibit varying physicochemical properties, including solubility, stability, and crystal habit.[6][7] The selection of a particular salt form can provide opportunities for formulation optimization, potentially leading to improved dissolution profiles, better processing characteristics, and enhanced stability.[6][7]
4. What are some effective strategies to enhance the dissolution rate of this compound?
Several formulation strategies can be employed to improve the dissolution rate of this compound:
-
Fast-Dissolving Tablets (FDTs): These are designed to disintegrate or dissolve rapidly in the mouth, which can lead to faster drug release and potentially improved bioavailability.[2] The use of superdisintegrants is a key component of this approach.[2]
-
Liquisolid Compacts: This technique involves converting a liquid medication (a solution or suspension of the drug in a non-volatile solvent) into a dry, non-adherent, free-flowing, and compressible powder by blending with selected carriers and coating materials.[3] This method can enhance the dissolution rate by increasing the drug's surface area and wetting properties.[3]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[4][5] This approach can significantly improve the solubility and oral bioavailability of poorly water-soluble drugs like Escitalopram.[4][5]
-
Particle Size Reduction: Micronization or nanonization of the drug substance can increase the surface area available for dissolution.
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance its dissolution rate.
5. What analytical methods are typically used to characterize this compound formulations?
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quantification and characterization of Escitalopram in pharmaceutical formulations.[16][17] Key applications of HPLC include:
-
Assay of the active pharmaceutical ingredient (API).
-
Determination of drug release during in vitro dissolution studies.[18]
-
Assessment of formulation stability and identification of degradation products.[12]
-
Enantiomeric purity testing to ensure the absence of the R-enantiomer.
UV-Visible Spectroscopy is another common method for the determination of Escitalopram, with a characteristic absorbance maximum around 238-240 nm.[12][17]
Troubleshooting Guides
Issue 1: Poor and Variable Dissolution Profiles
Question: Our this compound tablets are showing slow and inconsistent dissolution. What could be the cause and how can we improve it?
Possible Causes:
-
High Drug Loading: A high concentration of the poorly soluble drug can lead to slow dissolution.
-
Inadequate Disintegrant: The type or concentration of the disintegrant may not be optimal for rapid tablet breakup.
-
Binder Issues: The binder used may be too strong, hindering disintegration and dissolution.
-
Over-compression: Excessive compression force during tableting can lead to harder tablets with reduced porosity, slowing down water penetration and disintegration.
-
Particle Size of API: Large particles of this compound will have a smaller surface area, leading to a slower dissolution rate.
-
Polymorphic Form: The presence of a less soluble or more stable polymorph could be affecting the dissolution rate.
Troubleshooting Steps:
-
Characterize the API:
-
Confirm the particle size distribution of the this compound raw material. Consider micronization if particles are too large.
-
Perform polymorphic screening using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control the crystal form.
-
-
Optimize Formulation:
-
Disintegrant: Evaluate different superdisintegrants (e.g., croscarmellose sodium, sodium starch glycolate, crospovidone) at various concentrations.
-
Binder: Assess the effect of binder concentration. Consider using a more soluble binder or reducing the amount.
-
Solubilizing Agents: Incorporate wetting agents or solubilizers (e.g., sodium lauryl sulfate) to improve the wettability of the drug particles.
-
-
Process Parameter Optimization:
-
Compression Force: Conduct a study to evaluate the effect of compression force on tablet hardness, friability, and dissolution. Aim for a balance that ensures tablet integrity without compromising dissolution.
-
Granulation: If using wet granulation, ensure uniform distribution of the binder and adequate drying to prevent case hardening of granules.
-
-
Consider Advanced Formulation Approaches:
-
If simple formulation adjustments are insufficient, explore technologies like liquisolid compacts or SNEDDS to fundamentally enhance the solubility and dissolution rate of Escitalopram.
-
Issue 2: Taste Masking Challenges in Orally Disintegrating Tablets (ODTs)
Question: We are developing an ODT formulation of this compound, but the bitter taste is still perceptible. What are some effective taste-masking strategies?
Possible Causes:
-
Insufficient Taste Masking Agent: The concentration of the sweetener or flavor may not be adequate to overcome the bitterness of the drug.
-
Inappropriate Taste Masking Technique: The chosen method may not be suitable for the properties of this compound or the ODT formulation.
-
Drug Release in the Oral Cavity: The drug may be dissolving too quickly in the saliva before it can be swallowed, leading to a bitter taste.
Troubleshooting Steps:
-
Flavor and Sweetener Optimization:
-
Experiment with different high-intensity sweeteners (e.g., sucralose, aspartame, acesulfame (B1210027) potassium) and various flavor combinations.
-
Utilize taste-masking agents that can block the perception of bitterness.
-
-
Coating and Encapsulation:
-
Ion-Exchange Resins:
-
Inclusion Complexation:
-
Utilize cyclodextrins to form inclusion complexes with the drug, where the bitter part of the molecule is encapsulated within the cyclodextrin (B1172386) cavity.[9]
-
Quantitative Data Summary
Table 1: Physicochemical Properties of Escitalopram and its Hydrobromide Salt
| Property | Escitalopram | This compound | Reference |
| Molecular Formula | C₂₀H₂₁FN₂O | C₂₀H₂₂BrFN₂O | [13][19] |
| Molecular Weight | 324.4 g/mol | 405.3 g/mol | [13][19] |
| Melting Point | 147-152 °C (as oxalate) | - | [13] |
| Solubility | Sparingly soluble in water | Sparingly soluble in water, soluble in ethanol | [1][13] |
| pKa | - | - | - |
| LogP | 1.34 | - | [13] |
Table 2: Reported Dissolution Enhancement of Escitalopram Formulations
| Formulation Approach | Key Excipients | Dissolution Improvement | Reference |
| Fast Dissolving Tablets | Banana powder, microcrystalline cellulose (B213188) | >95% drug release within 10 minutes | [2] |
| Liquisolid Compacts | Avicel PH 102 (carrier), Aerosil 200 (coating) | Markedly higher release rates compared to directly compressed tablets | [3] |
| SNEDDS | Tween 80, geranium oil, PEG 400 | 96% dissolution; 4.71-fold increase in AUC compared to reference | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Fast-Dissolving Tablets (FDTs)
This protocol is a general guideline based on the principles described in the literature.[2]
Materials:
-
This compound
-
Microcrystalline cellulose (filler/binder)
-
Superdisintegrant (e.g., banana powder, crospovidone)
-
Sweetener (e.g., aspartame)
-
Flavoring agent
-
Lubricant (e.g., magnesium stearate)
-
Glidant (e.g., colloidal silicon dioxide)
Methodology:
-
Sifting: Sift all ingredients through an appropriate mesh sieve to ensure uniformity.
-
Blending:
-
Blend the this compound with the filler and superdisintegrant in a suitable blender for 15 minutes.
-
Add the sweetener and flavor and blend for an additional 5 minutes.
-
Finally, add the lubricant and glidant and blend for 2-3 minutes. Avoid over-blending at this stage.
-
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
-
Evaluation:
-
Pre-compression parameters: Evaluate the blend for bulk density, tapped density, Carr's index, and Hausner ratio.
-
Post-compression parameters: Evaluate the tablets for weight variation, hardness, friability, wetting time, in-vitro disintegration time, and in-vitro drug release.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Assay of Escitalopram
This is a representative HPLC method based on published literature.[12][16][17] Method parameters may require optimization.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer pH 3.0-4.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a suitable ratio (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
Procedure:
-
Standard Preparation: Prepare a stock solution of Escitalopram reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
Sample Preparation: For tablets, accurately weigh and crush a number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter. Dilute as necessary to fall within the concentration range of the standard curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Calculate the amount of Escitalopram in the sample by comparing the peak area of the sample to the peak areas of the standards (using a calibration curve).
Visualizations
Caption: Logical relationship of challenges in this compound oral formulation.
Caption: Experimental workflow for troubleshooting poor dissolution of this compound.
References
- 1. Citalopram hydrobromide CAS#: 59729-32-7 [m.chemicalbook.com]
- 2. Formulation, Development, and in-vitro Evaluation of Escitalopram Fast Dissolving Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpcsonline.com [ijpcsonline.com]
- 4. pjps.pk [pjps.pk]
- 5. Enhancing oral bioavailability of escitalopram by self-nanoemulsifying drug delivery systems (SNEDDS): An in-vivo, in-vitro and in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. US20210380550A1 - New salt and solid state forms of escitalopram - Google Patents [patents.google.com]
- 8. US20110300224A1 - Taste masked dosage form of pharmaceutically acceptable salt of escitalopram - Google Patents [patents.google.com]
- 9. jpsbr.org [jpsbr.org]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 16. researchgate.net [researchgate.net]
- 17. ajpamc.com [ajpamc.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound | C20H22BrFN2O | CID 9844182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Escitalopram in Behavioral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Escitalopram (B1671245) in behavioral assays. Our goal is to help you reduce variability and ensure the robustness of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in behavioral assays with Escitalopram?
Variability in rodent behavioral assays can originate from three main areas:
-
Genetic Factors: Different strains of mice and rats show significant differences in their baseline behaviors and their sensitivity to antidepressants like Escitalopram.[1] The genetic background of an animal can be a major contributor to behavioral variability.[1]
-
Environmental Factors: Housing conditions (e.g., group vs. individual housing), environmental enrichment, lighting, noise levels, and even unexpected disturbances can significantly affect stress levels and behavior.[1]
-
Procedural Factors: Minor inconsistencies in experimental protocols, handling by different researchers, the time of day for testing, and variations in apparatus specifications can introduce significant variance.[1] The method of drug administration (e.g., oral gavage vs. injection) can also influence results due to the stress associated with certain procedures.[1]
Q2: Why am I observing inconsistent results with Escitalopram in the Forced Swim Test (FST)?
The Forced Swim Test is known to sometimes produce false negatives for Selective Serotonin Reuptake Inhibitors (SSRIs) like Escitalopram in its classic configuration.[1] Key factors to consider for improving the detection of Escitalopram's effects include:
-
Water Depth: Increasing the water depth from the standard 15-18 cm to 30 cm promotes more swimming behavior, which is specifically enhanced by SSRIs. This makes the drug's effect on immobility more detectable.[1]
-
Behavioral Scoring: It is crucial to differentiate between active behaviors like swimming and climbing. Serotonergic drugs such as Escitalopram tend to increase swimming, while noradrenergic drugs are more likely to increase climbing.[1]
-
Animal Strain: The choice of rodent strain is critical, as some are more sensitive to the effects of SSRIs than others.[1]
Q3: My results in the Elevated Plus Maze (EPM) with Escitalopram are not showing a clear anxiolytic effect. What could be the reason?
The EPM can yield contradictory results due to several influencing factors.[2] If you are not observing the expected anxiolytic effects of Escitalopram, consider the following:
-
Animal Handling and Habituation: Animals that are overly habituated to gentle handling may show a reduced likelihood of anxiolytic responses.[2] Conversely, a complete lack of handling can increase stress and variability. A standardized, consistent handling protocol is essential.
-
Aversiveness of Test Conditions: Stressing the animals before testing (e.g., by moving them from a holding room to the testing room just before the trial) or using more aversive conditions like bright lighting can increase the sensitivity to potential anxiolytics.[2]
-
Strain Differences: Some evidence suggests that different rat strains have varying sensitivities to the anxiolytic effects of serotonergic drugs.[2]
Q4: What is the recommended dosage and administration route for Escitalopram in rodent studies?
Dosage and administration can vary based on the specific research question, animal model, and whether the study is acute or chronic. It is always recommended to perform pilot studies to determine the optimal dose for your specific experimental conditions.
-
Administration Route: Common administration routes include intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, and oral gavage. The choice of route can influence the pharmacokinetics and stress levels of the animal.[3] For chronic studies, osmotic minipumps can provide stable serum concentrations.[3]
-
Dosage Range: Effective doses in preclinical studies vary. For example, a dose of 5 mg/kg/day has been shown to be effective in a chronic mild stress model in rats.[4][5] In some mouse studies, doses have ranged up to 50 mg/kg/day for chronic administration.[6] It is crucial to consult the literature for doses used in similar paradigms and conduct dose-response studies.
Troubleshooting Guides
Issue 1: High Variability in Immobility Times in the Forced Swim Test
| Potential Cause | Troubleshooting Step |
| Inconsistent Water Temperature | Ensure water temperature is consistently maintained at 23-25°C.[1] Use a thermostat-controlled water bath if possible. |
| Variable Handling and Acclimation | Implement a strict and consistent protocol for animal handling and acclimation to the testing room for at least one hour before the experiment.[1] |
| Inconsistent Scoring | Have two independent, blinded observers score the videos of the sessions. Differentiate between immobility, swimming, and climbing. |
| Environmental Disturbances | Conduct the test in a quiet, dedicated room. Use a white noise generator to mask sudden noises.[7] |
| Inappropriate Animal Strain | Review the literature to ensure the chosen strain is sensitive to SSRIs for this test.[1] |
Issue 2: Lack of Significant Effect in the Open Field Test
| Potential Cause | Troubleshooting Step |
| Habituation to the Arena | Ensure animals are naive to the open field arena before testing. |
| Inappropriate Light Levels | Standardize the lighting conditions in the testing room, as this can affect anxiety levels and exploratory behavior. |
| Timing of Drug Administration | Optimize the time between Escitalopram administration and testing to coincide with peak drug levels in the brain.[8] |
| Single Behavioral Measure | Analyze multiple parameters, not just total distance moved. Include measures like time spent in the center versus the periphery, rearing frequency, and grooming bouts.[9] |
| Low Predictive Validity for Anxiolytics | Be aware that common anxiolytic drugs do not always consistently increase the time spent in the center of the open field.[10] Consider complementing the open field test with other anxiety-specific assays.[10] |
Quantitative Data Summary
| Parameter | Species/Strain | Dose | Route | Duration | Observed Effect | Reference |
| Antidepressant-like Effect | Rats | 5 mg/kg/day | N/A | Chronic | Faster onset of efficacy compared to citalopram (B1669093) in a chronic mild stress model. | [4][5] |
| Anxiolytic-like Effect | Mice | 10 mg/kg | i.p. | Acute | Increased time spent in the inner zone of the open field. | [9] |
| Anxiolytic-like Effect | Rats | 1.0 mg/kg | i.p. | Acute | No significant effect on open arm entries or duration in the elevated plus-maze. | [8] |
| Behavioral Effects | Deer Mice | 50 mg/kg/day | Oral | 28 days | Differentially affected nesting and open field behavior in a compulsive-like model. | [6] |
| Pharmacokinetics | Dogs | 0.83 mg/kg | i.v. | Acute | Elimination half-life of 6.7 hours. | [11][12] |
| Pharmacokinetics | Pregnant Rats | 12.2 mg/kg/day | Osmotic Minipump | Chronic | Maintained stable serum concentrations within the clinically observed human range. | [3] |
Experimental Protocols
Forced Swim Test (FST) Protocol (Adapted for SSRIs)
-
Apparatus: A transparent Plexiglas cylinder (40-50 cm height x 20 cm diameter) filled with water to a depth of 30 cm.[1] The water temperature should be maintained at 23-25°C.[1]
-
Habituation: Handle the animals daily for at least 4 days prior to testing.[1] Acclimatize them to the testing room for a minimum of 1 hour before the experiment begins.[1]
-
Day 1 (Pre-test): Place each rat in the water-filled cylinder for a 15-minute session.[1] This pre-test session helps to accentuate behavioral differences on the test day.[1] After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
Day 2 (Test): Administer Escitalopram or the vehicle at the appropriate time before the test (e.g., 30-60 minutes for acute dosing). Place the rat back into the cylinder for a 5-minute test session.[1] The session should be video recorded for later analysis.
-
Scoring: A trained observer, blind to the treatment groups, should score the duration of immobility, swimming, and climbing. Immobility is defined as the lack of motion, with the exception of small movements necessary to keep the head above water.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated above the floor. The dimensions should be standardized across experiments (e.g., for rats, arms are typically 50 cm long x 10 cm wide, with the closed arms having 40 cm high walls).
-
Habituation: Acclimatize the animals to the testing room for at least 1 hour before the test. Minimize handling on the day of the test.
-
Procedure: Administer Escitalopram or vehicle at a predetermined time before the test. Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute session. The session should be recorded by a video camera positioned above the maze.
-
Scoring: Analyze the video recordings to determine the number of entries into and the time spent in the open and closed arms. An anxiolytic effect is typically indicated by an increase in the percentage of time spent in the open arms and/or an increase in the percentage of open arm entries.
Open Field Test (OFT) Protocol
-
Apparatus: A square arena with walls, typically made of a non-porous material for easy cleaning. The floor is usually divided into a grid of squares, with the central squares defined as the "center zone".
-
Habituation: Acclimatize the animals to the testing room for at least 1 hour before the test.
-
Procedure: Administer Escitalopram or vehicle at the appropriate time before testing. Place the animal in the center of the open field. Allow the animal to explore the arena for a set period (e.g., 5-10 minutes). Record the session using a video camera.
-
Scoring: Use automated tracking software or manual scoring to measure various behaviors, including:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone versus the periphery (anxiety-like behavior).
-
Number of entries into the center zone.
-
Rearing frequency (exploratory behavior).
-
Grooming duration and frequency.
-
Visualizations
Caption: Escitalopram's primary mechanism of action.
Caption: A standardized workflow for behavioral assays.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of the validity and variability of the elevated plus-maze as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenatal exposure to escitalopram and/or stress in rats: a prenatal stress model of maternal depression and its treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Escitalopram (S-enantiomer of citalopram): clinical efficacy and onset of action predicted from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Escitalopram and lorazepam differentially affect nesting and open field behaviour in deer mice exposed to an anxiogenic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
Enhancing the stability of Escitalopram stock solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing and maintaining stable Escitalopram (B1671245) stock solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Escitalopram stock solutions?
A1: The choice of solvent depends on the experimental requirements. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions due to Escitalopram's high solubility in it.[1][2] For cell-based assays where DMSO may be toxic, ethanol (B145695) or methanol (B129727) can be used, although the solubility might be lower.[2][3] Aqueous solutions are generally not recommended for primary stock solutions due to the compound's lower solubility and stability.[1][2]
Q2: What are the optimal storage conditions for Escitalopram stock solutions?
A2: For long-term stability, Escitalopram stock solutions prepared in DMSO should be aliquoted into single-use vials and stored at -80°C, which can maintain stability for up to a year.[4] If using aqueous-based buffers for immediate experimental use, it is best to prepare these solutions fresh. For short-term storage, aqueous solutions should be kept at -20°C.[4] Always protect solutions from light to prevent photodegradation.[5]
Q3: My Escitalopram stock solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur due to several reasons:
-
Solvent Saturation: The concentration of Escitalopram may have exceeded its solubility limit in the chosen solvent.
-
Temperature Changes: A decrease in temperature can reduce solubility, leading to precipitation.
-
Improper Storage: Repeated freeze-thaw cycles can affect the stability of the solution.
To resolve this, gently warm the solution in a 37°C water bath and vortex to redissolve the precipitate. If precipitation persists, consider diluting the stock solution to a lower concentration.
Q4: How can I assess the stability of my Escitalopram stock solution over time?
A4: The stability of your stock solution can be assessed by monitoring its concentration and purity. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.[6][7] A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of Escitalopram in the stock solution. | Prepare a fresh stock solution. Assess the stability of the existing stock using HPLC. Review storage conditions to ensure they are optimal. |
| Inaccurate concentration of the stock solution. | Verify the initial weighing of the Escitalopram powder and the volume of the solvent used. Re-measure the concentration of the stock solution if possible. | |
| Precipitate forms upon dilution in aqueous buffer | The final concentration in the aqueous buffer exceeds the solubility of Escitalopram. | Increase the proportion of the organic solvent (e.g., DMSO) in the final dilution, ensuring it is compatible with your experimental system. Decrease the final concentration of Escitalopram. |
| The pH of the aqueous buffer affects solubility. | Adjust the pH of the buffer. Escitalopram is more stable in neutral to slightly acidic conditions.[8] | |
| Color change in the stock solution | Potential degradation of the compound. | Discard the solution and prepare a fresh stock. Investigate potential sources of contamination or exposure to light, incompatible materials, or extreme temperatures. |
Data Summary
Table 1: Solubility of Escitalopram Oxalate (B1200264) in Common Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~33 mg/mL; ~100 mM | [1] |
| Methanol | Freely soluble | [2] |
| Ethanol | Sparingly soluble; 25 mg/mL | [1][2] |
| Water | Sparingly soluble; ~20.72 mg/mL (at 25°C) | [9] |
| Isotonic Saline | Soluble | [2] |
| PBS (pH 7.2) with 1:1 DMSO | ~0.5 mg/mL | [1] |
Table 2: Recommended Storage Conditions and Stability
| Solvent | Storage Temperature | Reported Stability | Reference(s) |
| DMSO | -80°C | Up to 1 year | [4] |
| Aqueous Solutions | -20°C | Short-term | [4] |
| Solid Form | Room Temperature (25°C) | Stable when protected from light and moisture | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Escitalopram Stock Solution in DMSO
Materials:
-
Escitalopram oxalate powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: Determine the mass of Escitalopram oxalate required. The molecular weight of Escitalopram oxalate is 414.43 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 mL * 414.43 g/mol = 4.144 mg
-
Weighing: Accurately weigh 4.144 mg of Escitalopram oxalate powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. A brief sonication or gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protecting vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Stability Assessment of Escitalopram Stock Solution using HPLC
This protocol provides a general guideline. The specific parameters should be optimized based on the available instrumentation and columns.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
Escitalopram stock solution (to be tested)
-
Reference standard of Escitalopram
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH adjusted as needed)
-
Mobile phase (e.g., a mixture of acetonitrile and phosphate buffer)[6][7]
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of Escitalopram reference standard in the mobile phase at known concentrations to create a calibration curve.
-
Preparation of Sample Solution: Dilute a small aliquot of the Escitalopram stock solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Analyze the resulting chromatogram for the peak corresponding to Escitalopram and any potential degradation products.
-
-
Data Interpretation:
-
Determine the concentration of Escitalopram in the sample solution using the calibration curve.
-
Compare the concentration to the expected concentration of the stock solution. A significant decrease may indicate degradation.
-
The presence of new peaks in the chromatogram suggests the formation of degradation products.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. benchchem.com [benchchem.com]
- 5. What is the storage recommendation for this product? (Lexapro (Escitalopram)) [answers.canadapharmacy.com]
- 6. Stability-indicating RP-HPLC method for the simultaneous determination of escitalopram oxalate and clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of escitalopram oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Preclinical Showdown: Escitalopram Versus Citalopram in Efficacy
A deep dive into the preclinical data comparing the S-enantiomer, escitalopram (B1671245), with its racemic parent, citalopram (B1669093), reveals significant differences in potency and efficacy, largely attributed to the inhibitory action of the R-enantiomer present in citalopram. This guide synthesizes key preclinical findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying neurobiological mechanisms to inform researchers, scientists, and drug development professionals.
Citalopram, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), is a racemic mixture of two enantiomers: the therapeutically active S-citalopram (escitalopram) and the R-citalopram.[1] Preclinical evidence strongly suggests that the antidepressant and anxiolytic effects of citalopram are primarily, if not exclusively, due to escitalopram.[1][2] Furthermore, a substantial body of research indicates that R-citalopram is not merely inactive but actively counteracts the therapeutic effects of escitalopram, leading to a complex pharmacological profile for the racemic compound.[1][3]
At a Glance: Key Preclinical Efficacy Data
The following tables summarize the quantitative data from key preclinical studies, highlighting the comparative efficacy of escitalopram and citalopram in various experimental paradigms.
| In Vitro Serotonin Transporter (SERT) Inhibition | ||
| Compound | IC50 (nM) for [3H]5-HT Uptake Inhibition (Rat Brain Synaptosomes) | Reference |
| Escitalopram | 1.8 | [Sánchez et al., 2003a] |
| Citalopram | 3.9 | [Sánchez et al., 2003a] |
| R-citalopram | 130 | [Sánchez et al., 2003a] |
| In Vivo Serotonin Transporter (SERT) Occupancy | |||
| Compound | Dose | SERT Occupancy (%) | Time Point |
| Escitalopram | 10 mg/day (10 days) | 81.5 ± 5.4 | 6 hours post-dose |
| Citalopram | 20 mg/day (10 days) | 64.0 ± 12.7 | 6 hours post-dose |
| Escitalopram | 10 mg/day (10 days) | 63.3 ± 12.1 | 54 hours post-dose |
| Citalopram | 20 mg/day (10 days) | 49.0 ± 11.7 | 54 hours post-dose |
| In Vivo Microdialysis: Extracellular Serotonin (5-HT) Levels in Rat Frontal Cortex | ||
| Compound | Dose (mg/kg, s.c.) | Peak Increase in Extracellular 5-HT (% of baseline) |
| Escitalopram | 0.63 | ~300% |
| Citalopram | 1.25 | ~250% |
| Escitalopram + R-citalopram | 0.63 + 1.25 | ~150% |
| Forced Swim Test (Mouse): Antidepressant-like Effect | ||
| Compound | Dose (mg/kg, i.p.) | Reduction in Immobility Time (%) |
| Escitalopram | 2.5 | Significant reduction |
| Citalopram | 5 | Significant reduction |
| R-citalopram | 10 | No significant effect |
| Maternally Separated Mouse Pups: Anxiolytic-like Effect (Ultrasonic Vocalizations) | ||
| Compound | ED50 (mg/kg, s.c.) for Reduction of USVs | Reference |
| Escitalopram | 0.05 | [Fish et al., 2004][4] |
| Citalopram | 1.2 | [Fish et al., 2004][4] |
| R-citalopram | 6 | [Fish et al., 2004][4] |
The Underlying Mechanism: Allosteric Inhibition at the Serotonin Transporter
The observed differences in preclinical efficacy can be largely explained by the interaction of the citalopram enantiomers with the serotonin transporter (SERT). Escitalopram is a potent inhibitor of SERT, binding to the primary binding site and blocking the reuptake of serotonin from the synaptic cleft.[1] In contrast, R-citalopram has a much lower affinity for the primary site.[1] However, evidence suggests that R-citalopram binds to an allosteric site on the SERT, which in turn negatively modulates the binding of escitalopram to the primary site, effectively counteracting its inhibitory effect.[3]
Figure 1: Interaction of citalopram enantiomers with the serotonin transporter.
Experimental Protocols
In Vitro [3H]5-HT Uptake Inhibition in Rat Brain Synaptosomes
-
Objective: To determine the potency of escitalopram, citalopram, and R-citalopram in inhibiting serotonin reuptake at the serotonin transporter.
-
Method:
-
Synaptosomes were prepared from the whole brain of male Wistar rats.
-
The synaptosomes were incubated with various concentrations of the test compounds (escitalopram, citalopram, or R-citalopram).
-
[3H]5-HT (tritiated serotonin) was added to the incubation mixture.
-
The uptake of [3H]5-HT into the synaptosomes was measured after a short incubation period.
-
The concentration of the test compound that inhibited 50% of the [3H]5-HT uptake (IC50) was calculated.
-
-
Reference: Sánchez et al., 2003a.
In Vivo Microdialysis in Freely Moving Rats
-
Objective: To measure the effect of escitalopram, citalopram, and their combination on extracellular serotonin levels in the frontal cortex.
-
Method:
-
Male Sprague-Dawley rats were surgically implanted with a microdialysis probe in the medial prefrontal cortex.
-
After a recovery period, the rats were placed in a microdialysis setup that allowed for free movement.
-
Artificial cerebrospinal fluid (aCSF) was continuously perfused through the probe.
-
Dialysate samples were collected at regular intervals to establish a baseline of extracellular serotonin levels.
-
The test compounds were administered subcutaneously (s.c.).
-
Dialysate samples continued to be collected, and the concentration of serotonin was measured using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Reference: Mørk et al., 2003.[5]
Figure 2: Experimental workflow for in vivo microdialysis.
Forced Swim Test in Mice
-
Objective: To assess the antidepressant-like effects of escitalopram and citalopram.
-
Method:
-
Male NMRI mice were used.
-
On the first day (pre-test), mice were individually placed in a glass cylinder filled with water (25°C) for 15 minutes.
-
Twenty-four hours later (test day), the mice were administered the test compound (escitalopram, citalopram, or vehicle) intraperitoneally (i.p.).
-
Thirty minutes after injection, the mice were placed back into the water-filled cylinder for a 6-minute test session.
-
The duration of immobility (floating without struggling) during the last 4 minutes of the test session was recorded by a trained observer blind to the treatment.
-
-
Reference: Sánchez et al., 2003.
Maternal Separation-Induced Ultrasonic Vocalizations in Mouse Pups
-
Objective: To evaluate the anxiolytic-like effects of escitalopram and citalopram.
-
Method:
-
Seven-day-old male and female Carworth Farms Webster (CFW) mouse pups were used.
-
Pups were separated from their dam and littermates and placed in a temperature-controlled chamber.
-
The test compounds were administered subcutaneously (s.c.).
-
Forty-five minutes after injection, each pup was placed individually on a cool surface (19.5°C) for 4 minutes.
-
The number of ultrasonic vocalizations (USVs) emitted during the 4-minute test period was recorded using a bat detector.
-
-
Reference: Fish et al., 2004.[4]
Conclusion
The preclinical data consistently demonstrate that escitalopram is a more potent and, in many paradigms, a more efficacious inhibitor of serotonin reuptake than citalopram. This difference is not merely a matter of dose equivalence but is fundamentally linked to the presence of the R-enantiomer in citalopram, which appears to antagonize the therapeutic actions of the S-enantiomer. These preclinical findings provide a strong rationale for the clinical development and use of the single, active enantiomer, escitalopram. For researchers and drug development professionals, this body of evidence underscores the critical importance of stereochemistry in pharmacology and the potential for chiral switching to optimize therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. The pharmacological effect of citalopram residues in the (S)-(+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ti.ubc.ca [ti.ubc.ca]
- 4. Rise of escitalopram and the fall of citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The R-enantiomer of citalopram counteracts escitalopram-induced increase in extracellular 5-HT in the frontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Escitalopram and Sertraline in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Escitalopram (B1671245) and sertraline (B1200038) are two of the most widely prescribed selective serotonin (B10506) reuptake inhibitors (SSRIs) for the treatment of major depressive disorder and anxiety disorders.[1][2] While both drugs share the primary mechanism of inhibiting the serotonin transporter (SERT), preclinical evidence from animal models suggests notable differences in their pharmacological profiles, efficacy in behavioral paradigms, and effects on neuronal plasticity. This guide provides a comprehensive comparative analysis of escitalopram and sertraline based on experimental data from animal studies, intended to inform further research and drug development efforts.
Mechanism of Action: Beyond Serotonin Reuptake Inhibition
The primary therapeutic action of both escitalopram and sertraline is the blockade of SERT, leading to increased extracellular serotonin levels in the brain.[2][3] However, nuanced differences in their interaction with SERT and their off-target receptor binding profiles contribute to distinct pharmacological effects.
Escitalopram, the S-enantiomer of citalopram, is a highly selective SSRI.[3] Notably, it exhibits allosteric binding to a secondary site on the SERT protein in addition to the primary (orthosteric) binding site.[3][4] This allosteric interaction is thought to stabilize the binding of escitalopram to the primary site, resulting in a more potent and sustained inhibition of serotonin reuptake compared to other SSRIs.[3] Sertraline, on the other hand, does not bind to this allosteric site.[4]
Beyond SERT, sertraline displays a moderate affinity for the dopamine (B1211576) transporter (DAT), a characteristic not shared by escitalopram.[3][5] This interaction with the dopaminergic system may contribute to some of the distinct behavioral effects observed with sertraline in animal models.[3]
dot
Figure 1: Comparative Mechanism of Action.
Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of escitalopram and sertraline for various neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.
| Target | Escitalopram (Ki, nM) | Sertraline (Ki, nM) | Reference |
| Serotonin Transporter (SERT) | 1.1 | ~2.0-7.0 | [5][6] |
| Dopamine Transporter (DAT) | >10,000 | <50 | [5] |
| Norepinephrine Transporter (NET) | >10,000 | >1000 | [5] |
| Serotonin 5-HT2C Receptor | >10,000 | >1000 | [5] |
| Muscarinic M1 Receptor | >10,000 | >1000 | [3] |
| Histamine H1 Receptor | >10,000 | >1000 | [5] |
| Alpha-1 Adrenergic Receptor | >10,000 | >1000 | [5] |
Pharmacodynamic Effects: Extracellular Serotonin Levels
Microdialysis studies in rats have demonstrated that both escitalopram and sertraline increase extracellular serotonin levels in brain regions implicated in depression, such as the prefrontal cortex. However, at doses achieving similar levels of SERT occupancy (88-92%), escitalopram has been shown to produce a significantly greater increase in extracellular 5-HT levels compared to sertraline.[3] This enhanced effect of escitalopram is likely attributable to its allosteric binding at the SERT.[3][4]
dot
Figure 2: Workflow for In Vivo Microdialysis.
Pharmacokinetic Profiles in Rats
The pharmacokinetic parameters of escitalopram and sertraline have been characterized in rats, providing insights into their absorption, distribution, metabolism, and elimination.
| Parameter | Escitalopram | Sertraline | Reference |
| Tmax (hours) | ~3-4 (oral) | ~4.5-8.4 (oral) | [7][8] |
| t½ (hours) | ~27-33 | ~25-26 | [7][8] |
| Protein Binding | ~56% | ~98.5% | [2][7] |
| Metabolism | Primarily by CYP2C19, CYP3A4, and CYP2D6 | Primarily by N-demethylation (CYP2B6) | [2][7] |
Comparative Efficacy in Animal Models of Depression and Anxiety
Forced Swim Test (FST)
The FST is a widely used behavioral paradigm to screen for antidepressant-like activity. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant effect. Both escitalopram and sertraline have been shown to reduce immobility time in the FST in rats and mice, although direct comparative studies on potency are limited.
Elevated Plus Maze (EPM)
The EPM is a standard test for assessing anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. The effects of escitalopram and sertraline in the EPM can be complex, with some studies reporting anxiolytic-like effects, while others suggest no significant change or even anxiogenic-like responses, particularly with acute administration.
Effects on Neuronal Plasticity
Chronic administration of SSRIs is believed to exert its therapeutic effects, at least in part, by promoting neuronal plasticity, including neurogenesis and synaptic remodeling.
Adult Hippocampal Neurogenesis
Both escitalopram and sertraline have been shown to increase adult hippocampal neurogenesis, the process by which new neurons are generated in the dentate gyrus.[9][10] This effect is thought to contribute to the therapeutic actions of antidepressants. Studies in human hippocampal progenitor cells have demonstrated that sertraline increases neuronal differentiation through a glucocorticoid receptor-dependent mechanism.[10] Escitalopram has also been shown to increase neurogenesis in human hippocampal progenitor cells.[11]
Synaptic Plasticity
Preclinical studies suggest that both escitalopram and sertraline can modulate synaptic plasticity, a key process for learning and memory that is often impaired in depression. Chronic escitalopram treatment has been found to restore hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory, in an animal model of depression.[12] While direct comparative studies are scarce, the differential effects of these drugs on monoaminergic systems may lead to distinct outcomes on synaptic plasticity in various brain regions.
dot
Figure 3: Putative Signaling Pathway.
Experimental Protocols
Forced Swim Test (Rat)
-
Apparatus: A transparent cylindrical container (40-60 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test session (Day 1): Rats are individually placed in the cylinder for a 15-minute period.
-
Test session (Day 2): 24 hours after the pre-test, rats are administered the test compound (escitalopram, sertraline, or vehicle) at a specified time before being placed back into the cylinder for a 5-minute test session.
-
Scoring: The duration of immobility (making only minimal movements to keep the head above water) is recorded during the 5-minute test session.
-
Elevated Plus Maze (Mouse)
-
Apparatus: A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) elevated 40-50 cm above the floor.
-
Procedure:
-
Mice are individually placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute period.
-
Data Collection: The number of entries into and the time spent in the open and enclosed arms are recorded using an automated tracking system or by a trained observer.
-
Analysis: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.
-
In Vivo Microdialysis (Rat Prefrontal Cortex)
-
Surgical Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the medial prefrontal cortex.
-
-
Microdialysis Procedure:
-
Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for baseline measurement.
-
The test drug is administered (systemically or via reverse dialysis), and sample collection continues.
-
-
Analysis: The concentration of serotonin in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Conclusion
Preclinical data from animal models reveal important distinctions between escitalopram and sertraline. Escitalopram's unique allosteric binding to SERT appears to confer greater potency in elevating extracellular serotonin levels. Sertraline's affinity for the dopamine transporter presents another key pharmacological difference that may influence its behavioral profile. While both compounds demonstrate efficacy in standard antidepressant screening models and promote neuronal plasticity, the subtle variations in their mechanisms and effects warrant further investigation to better understand their respective therapeutic profiles and to guide the development of novel antidepressant agents.
References
- 1. Comparing the effect of fluoxetine, escitalopram, and sertraline, on the level of BDNF and depression in preclinical and clinical studies: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sertraline - Wikipedia [en.wikipedia.org]
- 3. A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Preparation and pharmacokinetic evaluation of a sertraline-methylpropyphenazone prodrug: a comparative metabolic study on the plasma and brain tissues of rats using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Escitalopram on the Number of DCX-Positive Cells and NMUR2 Receptor Expression in the Rat Hippocampus under the Condition of NPSR Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The genome‐wide expression effects of escitalopram and its relationship to neurogenesis, hippocampal volume, and antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic escitalopram treatment restores spatial learning, monoamine levels, and hippocampal long-term potentiation in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a New-Generation LC-MS/MS Method for the Bioanalysis of Escitalopram
Guide Published: December 21, 2025
This guide presents a comprehensive evaluation of a new, rapid, and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Escitalopram (B1671245) in human plasma. Performance is objectively compared against a conventional High-Performance Liquid Chromatography (HPLC) with UV detection method, providing researchers, scientists, and drug development professionals with the data necessary to make informed decisions for their analytical needs.
All validation parameters discussed adhere to the principles outlined in the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[1][2] These guidelines ensure that analytical methods are reliable and reproducible for their intended use in regulatory submissions.[1][2][3]
Introduction to Escitalopram Analysis
Escitalopram is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of major depressive disorder and generalized anxiety disorder.[4] Accurate and reliable quantification of Escitalopram and its metabolites in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioequivalence trials.[5] While various analytical techniques exist, including HPLC-UV and gas chromatography, LC-MS/MS has emerged as the gold standard due to its superior sensitivity and specificity.
This guide focuses on a new-generation LC-MS/MS method notable for its rapid analysis time and simple extraction procedure, and compares it with a traditional HPLC-UV method to highlight the advancements in analytical capability.
Experimental Protocols
Detailed methodologies for the new LC-MS/MS method and the comparative HPLC-UV method are provided below.
New-Generation LC-MS/MS Method
This method is designed for rapid and sensitive quantification of Escitalopram in human plasma.
a) Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma, add 25 µL of Imipramine internal standard (IS) solution.
-
Add 2.5 mL of methyl-tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject 10 µL of the solution into the LC-MS/MS system.
b) Chromatographic and Mass Spectrometric Conditions
-
LC System: Agilent 1200 Series
-
Column: Luna 3 µm C18 (100 x 4.60 mm)[6]
-
Mobile Phase: Acetonitrile (B52724) : 10 mM Ammonium Formate (pH 4.5) in a 90:10 v/v ratio[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C[6]
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[7]
-
Ionization Mode: Positive Ion Mode[7]
-
Monitored Transitions (MRM):
Conventional HPLC-UV Method
This method represents a standard approach for the analysis of Escitalopram in pharmaceutical formulations, adapted for bioanalysis.
a) Sample Preparation: Protein Precipitation
-
To 500 µL of plasma, add 1.0 mL of acetonitrile to precipitate proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter.
-
Inject 20 µL of the filtrate into the HPLC system.
b) Chromatographic Conditions
-
LC System: Standard HPLC system with UV/Vis detector
-
Column: PerfectSil-100 ODS-3 C18 (5 µm, 25 cm x 4.6 mm)[8]
-
Mobile Phase: Methanol : 0.01 M Acetate Buffer (pH 3.8) in a 45:55 v/v ratio[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection Wavelength: 239 nm[8]
Method Validation and Performance Comparison
The performance of an analytical method is defined by its validation parameters, which ensure the method is accurate, precise, and reliable.[1] The following diagrams and tables illustrate the workflow for validation and compare the quantitative performance of the two methods.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the bioanalytical method validation process and the experimental workflow for the new LC-MS/MS method.
Figure 1. Logical relationship of bioanalytical method validation stages.
Figure 2. Step-by-step workflow for the new LC-MS/MS method.
Quantitative Data Comparison
The following table summarizes the key validation parameters for the new LC-MS/MS method and the conventional HPLC-UV method. Data is compiled from published studies to provide a clear performance comparison.
| Validation Parameter | New-Generation LC-MS/MS Method | Conventional HPLC-UV Method |
| Linearity Range | 0.306 - 199.2 ng/mL[6] | 2.5 - 80 µg/mL (2500 - 80000 ng/mL)[9] |
| Correlation Coefficient (r²) | > 0.997[6] | > 0.999[10] |
| Limit of Quantitation (LOQ) | 0.306 ng/mL (306.022 pg/mL)[6] | ~2.5 µg/mL (2500 ng/mL)[9] |
| Limit of Detection (LOD) | 0.01 ng/mL (10.66 pg/mL)[7] | Not typically reported; significantly higher than LC-MS/MS |
| Accuracy (% Recovery) | 85 - 115%[6] | 98 - 102%[9] |
| Precision (% RSD) | < 15%[6][11] | < 2% |
| Analysis Run Time | ~1.5 minutes[6] | > 6 minutes[7] |
| Sample Volume Required | 200 µL | 500 µL |
Discussion and Conclusion
The comparative data clearly demonstrates the superior performance of the new-generation LC-MS/MS method for the bioanalysis of Escitalopram.
Key Advantages of the LC-MS/MS Method:
-
Exceptional Sensitivity: With a limit of quantitation (LOQ) nearly 8,000 times lower than the HPLC-UV method, the LC-MS/MS technique is ideally suited for pharmacokinetic studies where plasma concentrations are very low.[6][9]
-
High Throughput: The analysis time of 1.5 minutes per sample is significantly faster than the HPLC method, allowing for a much higher throughput, which is critical in large-scale clinical trials.[6]
-
Reduced Sample Volume: The method requires less than half the plasma volume, a crucial advantage when working with limited sample quantities, such as in pediatric or small animal studies.
-
High Specificity: Tandem mass spectrometry's ability to monitor specific precursor-to-product ion transitions minimizes the risk of interference from other compounds in the biological matrix.
While the conventional HPLC-UV method demonstrates excellent accuracy and precision within its effective range, its utility is primarily for analyzing higher concentrations, such as in pharmaceutical dosage forms.[9] It lacks the sensitivity required for modern bioanalytical applications like therapeutic drug monitoring.[5]
References
- 1. worldwide.com [worldwide.com]
- 2. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 3. capa.org.tw [capa.org.tw]
- 4. ajpaonline.com [ajpaonline.com]
- 5. Quantitation of escitalopram and its metabolites by liquid chromatography-tandem mass spectrometry in psychiatric patients: New metabolic ratio establishment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of LC-ESI-MS/MS Method for Analysis of Escitalopram Oxalate in Human Urine and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of escitalopram oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism [frontiersin.org]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Models for Escitalopram Research
For researchers, scientists, and drug development professionals, the robust cross-validation of preclinical models is paramount for the successful clinical translation of promising therapeutics. This guide provides a comprehensive comparison of in vitro and in vivo models utilized in the study of Escitalopram (B1671245), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). By presenting key experimental data, detailed protocols, and visual workflows, this guide aims to facilitate a deeper understanding of how these models correlate and where they diverge, ultimately aiding in the design of more predictive and efficient drug development pipelines.
Escitalopram's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[1][2][3][4][5] However, its journey from the laboratory to clinical efficacy is influenced by various factors, including its interaction with efflux transporters at the blood-brain barrier (BBB) and its unique allosteric binding properties.[5][6][7][8] This guide will delve into the models used to investigate these critical aspects.
In Vitro vs. In Vivo Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies on Escitalopram, providing a direct comparison of its performance in different experimental settings.
Table 1: Serotonin Transporter (SERT) Inhibition
| Parameter | In Vitro Model | Value | In Vivo Model | Value | Citation(s) |
| SERT Affinity (Ki) | Human SERT (hSERT) expressed in Xenopus oocytes | 5 nM | Non-human primate brain (PET with [11C]MADAM) | 9.6 nmol/L | [1][9] |
| SERT Inhibition Potency | COS-1 cells expressing h-SERT | ~2x more potent than citalopram (B1669093) | Mouse brain ([3H]MADAM binding) | ED50: 0.070 mg/kg | [1][3] |
| SERT Occupancy | - | - | Mouse brain cortex | 80% occupancy at predicted steady-state serum concentration of 18 ng/mL | [10] |
| R-citalopram Antagonism | hSERT-expressing Xenopus oocytes | R-citalopram inhibits S-citalopram effects | Mouse 5-HTP potentiation model | R-citalopram inhibits S-citalopram effects | [1][11] |
Table 2: P-glycoprotein (P-gp) Mediated Transport and Blood-Brain Barrier (BBB) Penetration
| Parameter | In Vitro Model | Value | In Vivo Model | Value | Citation(s) |
| P-gp Substrate Identification | MDCKII-MDR1 cells | Transport Ratio (TR): 6.91Corrected TR (cTR): 3.13 | P-gp knockout vs. wild-type mice | 3-5 fold higher brain concentration in knockout mice | [12] |
| Effect of P-gp Inhibition | MDCKII-MDR1 cells with Verapamil (B1683045) or Cyclosporin (B1163) A | TR reduced to 1.44 and 3.19, respectively | Rats with Cyclosporin A | Increased brain levels of escitalopram | [6] |
| Brain-to-Plasma Ratio Enhancement with P-gp Inhibition | - | - | P-gp knockout vs. wild-type mice | KO/WT exposure enhancement ratio: 3.1 | [13] |
| Effect of Chronic P-gp Inhibition | - | - | Mice with Verapamil (chronic) | 110% increase in cortical escitalopram levels | [14] |
Table 3: Pharmacokinetic Parameters
| Parameter | In Vitro Model | Value | In Vivo Model (Human) | Value | Citation(s) |
| Metabolism | Human liver microsomes | Primarily by CYP2C19, CYP2D6, and CYP3A4 | - | Primarily hepatic | [15][[“]] |
| Apparent Oral Clearance (CL/F) | - | - | Chinese psychiatric patients | 16.3 L/h | [17] |
| Apparent Volume of Distribution (Vd/F) | - | - | Chinese psychiatric patients | 815 L | [17] |
| Half-life (t1/2) | - | - | Healthy subjects (oral) | 27-33 hours | [18] |
| Bioavailability | - | - | Healthy subjects (oral) | ~80% | [15][18] |
Experimental Protocols
A detailed understanding of the methodologies is crucial for interpreting and comparing data across different models.
In Vitro Experimental Protocols
1. Bidirectional Transport Assay in MDCKII-MDR1 Cells
-
Objective: To determine if Escitalopram is a substrate of human P-glycoprotein (P-gp).
-
Cell Line: Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCKII-MDR1), which express high levels of human P-gp. Wild-type MDCK cells are used as a control.
-
Methodology:
-
MDCKII-MDR1 and wild-type MDCK cells are seeded on Transwell® inserts and cultured to form a confluent monolayer.
-
The integrity of the monolayer is verified by measuring trans-epithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) transport, Escitalopram is added to the apical chamber, and its appearance in the basolateral chamber is measured over time.
-
For basolateral-to-apical (B-A) transport, Escitalopram is added to the basolateral chamber, and its appearance in the apical chamber is measured.
-
The transport ratio (TR) is calculated as the permeability coefficient of B-A transport divided by the A-B transport. A TR > 1.5 suggests active efflux.
-
To confirm P-gp specific efflux, the experiment is repeated in the presence of known P-gp inhibitors like verapamil or cyclosporin A.
-
-
Data Analysis: The concentration of Escitalopram in the receiver compartments is quantified by HPLC or LC-MS/MS.
2. SERT Binding and Inhibition Assays
-
Objective: To determine the affinity and inhibitory potency of Escitalopram for the serotonin transporter.
-
Models:
-
Methodology (Binding Assay):
-
Cell membranes or synaptosomes are incubated with a radiolabeled ligand specific for SERT (e.g., [3H]citalopram or [3H]MADAM).
-
Increasing concentrations of unlabeled Escitalopram are added to compete with the radioligand for binding to SERT.
-
The amount of bound radioactivity is measured, and the concentration of Escitalopram that inhibits 50% of the specific binding (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value.
-
-
Methodology (Uptake Inhibition Assay):
-
Cells or synaptosomes are incubated with radiolabeled serotonin ([3H]5-HT).
-
The uptake of [3H]5-HT is measured in the presence of varying concentrations of Escitalopram.
-
The IC50 for uptake inhibition is determined.
-
In Vivo Experimental Protocols
1. Microdialysis in Freely Moving Rats
-
Objective: To measure extracellular concentrations of Escitalopram and serotonin in the brain.
-
Animal Model: Male Sprague Dawley rats.
-
Methodology:
-
A microdialysis probe is surgically implanted into a specific brain region (e.g., frontal cortex).
-
After a recovery period, the probe is perfused with artificial cerebrospinal fluid.
-
Escitalopram is administered (e.g., via intravenous infusion).
-
Dialysate samples are collected at regular intervals and analyzed by HPLC to determine the concentrations of Escitalopram and neurotransmitters.
-
To study BBB transport, P-gp inhibitors can be co-administered.[6]
-
2. Behavioral Models of Depression
-
Objective: To assess the antidepressant-like effects of Escitalopram.
-
Animal Models: Mice or rats.
-
Common Tests:
-
Forced Swim Test (FST): Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant effect.[3][19]
-
Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, reduced immobility suggests antidepressant activity.[6][19]
-
5-Hydroxytryptophan (5-HTP)-Induced Behavior: Administration of the serotonin precursor 5-HTP induces specific behaviors (e.g., head twitches, tremor). The potentiation of these behaviors by an SSRI reflects its ability to increase synaptic serotonin.[1][11]
-
-
Methodology:
-
Animals are administered Escitalopram or vehicle at various doses.
-
After a specific pretreatment time, the behavioral test is conducted.
-
Behavioral parameters (e.g., immobility time, number of head twitches) are scored by trained observers or automated tracking systems.
-
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the underlying biological pathways.
Caption: Cross-validation workflow between in vitro and in vivo models for Escitalopram.
Caption: P-glycoprotein mediated efflux of Escitalopram at the blood-brain barrier.
Caption: Allosteric interaction of Escitalopram with the serotonin transporter (SERT).
Conclusion
The cross-validation between in vitro and in vivo models for Escitalopram reveals a generally good correlation, particularly in identifying its primary mechanism of action at the SERT and its interaction with the P-gp efflux pump. In vitro assays provide a high-throughput and mechanistic platform to determine binding affinities and transport kinetics, while in vivo models are indispensable for understanding the complex interplay of pharmacokinetics, pharmacodynamics, and behavioral outcomes in a whole organism.
Discrepancies can arise, for instance, in the concentrations required to observe certain effects, with in vitro studies sometimes using higher concentrations than those found clinically.[7] Therefore, a continuous and iterative process of comparing and refining these models is essential. By integrating data from both domains, researchers can build a more complete and predictive picture of a drug's behavior, ultimately de-risking the drug development process and accelerating the delivery of effective treatments to patients.
References
- 1. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Escitalopram—translating molecular properties into clinical benefit: reviewing the evidence in major depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. selleckchem.com [selleckchem.com]
- 5. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein inhibition increases the brain distribution and antidepressant-like activity of escitalopram in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Investigation of Escitalopram’s Allosteric Site on the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Escitalopram: a selective inhibitor and allosteric modulator of the serotonin transporter] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin transporter occupancy by escitalopram and citalopram in the non-human primate brain: a [(11)C]MADAM PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prediction of clinical response based on pharmacokinetic/pharmacodynamic models of 5-hydroxytryptamine reuptake inhibitors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Altered brain concentrations of citalopram and escitalopram in P-glycoprotein deficient mice after acute and chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P-glycoprotein differentially affects escitalopram, levomilnacipran, vilazodone and vortioxetine transport at the mouse blood-brain barrier in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic P‐glycoprotein inhibition increases the brain concentration of escitalopram: potential implications for treating depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. consensus.app [consensus.app]
- 17. Frontiers | Population pharmacokinetics model for escitalopram in Chinese psychiatric patients: effect of CYP2C19 and age [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinities of SSRIs for the Serotonin Transporter
This guide provides a comparative analysis of the binding affinities of several common Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) to their primary molecular target, the serotonin transporter (SERT). The data and methodologies presented are intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: SSRIs and the Serotonin Transporter
Selective Serotonin Reuptake Inhibitors (SSRIs) are a class of antidepressants that primarily function by blocking the reabsorption of serotonin into the presynaptic neuron.[1][2] This action is achieved by binding to the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synaptic cleft.[2][3] By inhibiting SERT, SSRIs increase the extracellular concentration of serotonin, enhancing its availability to bind with postsynaptic receptors.[3] This enhanced serotonergic activity is believed to be the primary mechanism underlying their therapeutic effects in treating depression and other mood disorders.[2][4] The long-term therapeutic response is thought to involve delayed neurochemical adaptations, such as the desensitization of somatodendritic serotonin 1A autoreceptors, which further increases serotonin release.[4]
Comparative Binding Affinities of Common SSRIs
The affinity of a drug for its target is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the target receptors in the absence of a competing ligand. A lower Ki value signifies a higher binding affinity and greater potency.
The table below summarizes the Ki values for several widely prescribed SSRIs at the human serotonin transporter (hSERT). It is important to note that Ki values can vary between studies due to differences in experimental conditions, such as the radioligand used, tissue or cell preparation, and buffer composition.
| SSRI | Ki (nM) for SERT | Reference(s) |
| Paroxetine | 0.54 | [2] |
| Escitalopram | 1.1 | [5] |
| Fluoxetine | 1.4 (for R-fluoxetine) | [5] |
| Sertraline | 2.0 - 3.4 | [5] |
| Fluvoxamine | 5.5 | [5] |
Table 1: Comparative binding affinities (Ki) of common SSRIs for the serotonin transporter (SERT). Lower Ki values indicate higher affinity.
Experimental Protocols
The determination of a drug's binding affinity (Ki) for a specific transporter is a foundational experiment in pharmacology. The gold standard method for this is the competitive radioligand binding assay.[6][7]
Protocol: Competitive Radioligand Binding Assay for SERT Affinity
This protocol describes a representative filtration-based competitive binding assay to determine the Ki of an unlabeled SSRI for the serotonin transporter.
Objective: To determine the concentration of a test compound (unlabeled SSRI) that inhibits 50% of the specific binding of a radiolabeled ligand to SERT (IC50), and to subsequently calculate the inhibition constant (Ki).
Materials and Reagents:
-
Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells).
-
Radioligand: A high-affinity SERT radioligand, such as [³H]-Citalopram or [¹²⁵I]-RTI-55. The concentration used should be at or near its dissociation constant (Kd).
-
Test Compounds: Unlabeled SSRIs for which the binding affinity is to be determined.
-
Reference Compound: A well-characterized SERT inhibitor (e.g., paroxetine) for defining non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[8]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Filtration Apparatus: A cell harvester and glass fiber filter plates (e.g., GF/C).
-
Detection: Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the unlabeled test compounds and the reference compound in the assay buffer. A typical concentration range spans from 10⁻¹¹ M to 10⁻⁵ M.[8]
-
Assay Incubation: In a 96-well plate, combine the SERT-containing cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known SERT inhibitor (e.g., 10 µM paroxetine).
-
Test Compound Wells: Wells containing membranes, radioligand, and serial dilutions of the test compound.
-
-
Equilibration: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient period to reach binding equilibrium.
-
Termination and Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Radioactivity Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity retained on the filters using a liquid scintillation counter.[8]
Data Analysis:
-
Calculate Specific Binding: For each data point, calculate the specific binding by subtracting the average non-specific binding counts from the total binding counts.[8]
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound's concentration. Fit the resulting data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[8]
-
Calculate Ki: Convert the experimentally determined IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation .[9][10] This equation corrects for the presence of the competing radioligand.[11]
-
Formula: Ki = IC50 / (1 + ([L]/Kd))[12]
-
IC50: The experimentally determined concentration of the test compound that inhibits 50% of specific radioligand binding.
-
[L]: The concentration of the radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for SERT (determined in separate saturation binding experiments).[8]
-
-
Visualizations
Logical Pathway of SSRI Action
The following diagram illustrates the causal chain from SSRI binding to its ultimate therapeutic effect.
Caption: Logical pathway of SSRI mechanism of action.
Experimental Workflow for Binding Affinity Determination
This diagram outlines the key steps involved in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Transporter Inhibition: Selective Serotonin Reuptake Inhibitors [web.williams.edu]
- 4. Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. calculator.academy [calculator.academy]
Efficacy of Escitalopram hydrobromide vs. its oxalate salt in vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of escitalopram (B1671245), focusing on the available scientific data. A comprehensive literature search was conducted to compare the hydrobromide and oxalate (B1200264) salt forms of escitalopram.
Executive Summary
Direct comparative in vivo efficacy studies between escitalopram hydrobromide and escitalopram oxalate are not available in the published scientific literature. The commercially available and extensively studied form of escitalopram is the oxalate salt.[1] In pharmaceutical development, the choice of a salt form is primarily to enhance physicochemical properties such as stability and solubility.[2] For orally administered drugs like escitalopram, different salt forms are generally expected to be bioequivalent if they result in the same systemic exposure to the active moiety. The focus of efficacy and safety studies is, therefore, on the active ingredient, escitalopram, itself.
This guide will present the available in vivo efficacy data for escitalopram, which has been established using the oxalate salt. We will detail the mechanism of action, present pharmacokinetic data, describe relevant experimental protocols from animal studies, and provide visualizations of key pathways and workflows.
Mechanism of Action
Escitalopram is the S-enantiomer of the racemic antidepressant citalopram (B1669093) and functions as a selective serotonin (B10506) reuptake inhibitor (SSRI).[3][4] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT) in the presynaptic neuron.[5][6][7] This inhibition leads to an increased concentration of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[6][8] This potentiation of serotonergic activity in the central nervous system is linked to its antidepressant and anxiolytic effects.[3][7] Escitalopram is at least 100 times more potent than its R-enantiomer in inhibiting 5-HT reuptake.[7]
References
- 1. Escitalopram - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Escitalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Escitalopram: a unique mechanism of action | Semantic Scholar [semanticscholar.org]
- 6. What is the mechanism of Escitalopram Oxalate? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. All about escitalopram [human.health]
A Comparative Guide to the Synthesis of Escitalopram: A Novel Approach vs. Existing Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, optimized synthesis route for the selective serotonin (B10506) reuptake inhibitor (SSRI) Escitalopram (B1671245) against established manufacturing methods. The following sections detail the performance of each route, supported by experimental data, and provide in-depth procedural outlines for key synthetic pathways.
Introduction to Escitalopram Synthesis
Escitalopram, the (S)-enantiomer of citalopram, is a widely prescribed antidepressant. Its synthesis has been a subject of extensive research to develop efficient, cost-effective, and environmentally benign manufacturing processes. The core challenge lies in the stereoselective construction of the quaternary chiral center. This guide will compare a recently developed, streamlined synthesis with several historical and contemporary methods, providing a clear overview of the advantages and disadvantages of each approach.
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative metrics for the novel synthesis route and various existing methods for producing Escitalopram.
| Synthesis Route | Starting Material | Key Features | Number of Steps | Overall Yield (%) | Final Purity (%) | Enantiomeric Excess (ee %) | Key Reagents/Hazards |
| Novel Optimized Route | 5-Cyanophthalide (B15270) | High efficiency, sustainability, stereoinvertive cyclization, and closed-loop resolution agent recovery. | 6 | 81.6 | > 99.7 | > 99.8 | Grignard reagents, stereoinvertive cyclization. |
| Bogeso et al. (Seminal Synthesis) | 5-Bromophthalide | Pioneering route with significant industrial constraints. | 4 | < 30 | Not specified | Racemic | LiAlH₄ (pyrophoric), CuCN (toxic).[1] |
| 5-Carboxyphthalide Route | 5-Carboxyphthalide | Requires protection/deprotection steps, adding complexity. | 5 | Not specified | Not specified | Racemic | Grignard reagents, protection/deprotection reagents.[1] |
| Terephthalic Acid Route | Terephthalic Acid | Mitigates some intermediate stability issues but has environmental concerns. | 5 | Not specified | Not specified | Racemic | Grignard reagents, multi-step process.[1] |
| Rhodium-Catalyzed Asymmetric Synthesis | Aryl Ketones | High enantioselectivity in a single key step. | Variable | 31 (isolated yield of key intermediate) | Not specified | > 98 | [Rh(C₂H₄)₂Cl]₂ with chiral Wingphos ligands (high cost).[1] |
| 5-Cyanophthalide (Conventional) | 5-Cyanophthalide | Eliminates hazardous cyanation but has lower yield than the novel route. | 4 | ~30.3 | > 99.5 | > 98 (after resolution) | Grignard reagents, diastereomeric salt resolution.[1][2] |
Experimental Protocols
This section provides detailed methodologies for the novel optimized synthesis and a selection of the most relevant existing methods.
Novel Optimized Six-Step Synthesis from 5-Cyanophthalide
This streamlined process demonstrates significant improvements in efficiency and sustainability.[1]
Step 1: Synthesis of Racemic Diol Two consecutive Grignard reactions are performed on 5-cyanophthalide to generate the racemic diol intermediate. The process is optimized for solvent recyclability and controlled impurity profiles.
Step 2: Diastereomeric Salt Formation for (S)-Enantiomer Resolution The racemic diol is treated with an optically active acid, such as (+)-di-p-toluoyltartaric acid ((+)-DTTA), to form diastereomeric salts.
Step 3: Isolation of the Resolved (S)-Enantiomer The desired (S)-diol salt is selectively crystallized and isolated.
Step 4: Stereoinvertive Cyclization of (R)-Diol Byproduct The remaining (R)-diol is converted into Escitalopram via an Sₙ2 reaction, a key feature that enhances the overall yield.
Step 5: Final Cyclization of the (S)-Diol The isolated (S)-diol is cyclized to yield Escitalopram.
Step 6: Closed-Loop Resolution Agent Recovery The resolving agent is recovered and recycled, improving the atom economy and sustainability of the process.
Bogeso et al. Synthesis from 5-Bromophthalide
This seminal route, while historically significant, presents several challenges for large-scale production.[1][3]
Step 1: Grignard Reaction of 5-Bromophthalide 5-Bromophthalide is reacted with p-fluorophenylmagnesium bromide.
Step 2: Reduction and Cyclization The product from Step 1 is reduced with LiAlH₄ followed by acid-catalyzed cyclization.
Step 3: Secondary Grignard Alkylation A second Grignard reaction is performed using 3-(dimethylamino)propylmagnesium chloride.
Step 4: Cyanation The bromo group is replaced with a cyano group using CuCN at high temperatures.
Conventional Synthesis from 5-Cyanophthalide
This route is a more direct precursor to modern methods but is less efficient than the novel optimized process.[2][4][5]
Step 1: Double Grignard Reaction 5-Cyanophthalide undergoes two successive Grignard reactions with 4-fluorophenylmagnesium bromide and 3-(N,N-dimethylamino)propylmagnesium chloride to produce a racemic diol.
Step 2: Diastereomeric Resolution The racemic diol is resolved using an optically active acid, typically (+)-DTTA, to separate the (S)- and (R)-enantiomers.
Step 3: Isolation of the (S)-Diol The (S)-diol salt is isolated through crystallization.
Step 4: Cyclization The purified (S)-diol is cyclized to form Escitalopram, often using an agent like methanesulfonyl chloride in the presence of a base.[5]
Visualizing the Processes and Pathways
The following diagrams illustrate the logical flow of the synthesis routes, a representative experimental workflow, and the pharmacological mechanism of action of Escitalopram.
Evolution of Escitalopram Synthesis Routes
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Process for the preparation of escitalopram - Patent 2017271 [data.epo.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Escitalopram Oxalate [journal11.magtechjournal.com]
- 5. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]
Comparative study of Escitalopram's metabolic profile in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profile of escitalopram (B1671245), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), across different species, including humans, monkeys, rats, and dogs. Understanding species-specific differences in drug metabolism is crucial for the extrapolation of preclinical safety and efficacy data to humans in the drug development process. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic pathways and experimental workflows.
Executive Summary
Escitalopram, the S-enantiomer of citalopram, is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The major metabolic pathway involves N-demethylation to form S-desmethylcitalopram (S-DCT) and subsequently to S-didesmethylcitalopram (S-DDCT). Significant interspecies differences in the activity of CYP isoforms lead to variations in the metabolic rate and the profile of metabolites, which can impact the drug's pharmacokinetic and pharmacodynamic properties. This guide highlights these differences through compiled data from in vitro and in vivo studies.
Data Presentation: Comparative Metabolic Profiles
The following tables summarize the available quantitative data on the in vitro and in vivo metabolism of escitalopram and its metabolites across different species.
Table 1: In Vitro Metabolism of Escitalopram in Liver Microsomes
| Parameter | Human | Rat | Dog (Citalopram) | Monkey |
| Primary Metabolite | S-desmethylcitalopram (S-DCT) | S-desmethylcitalopram (S-DCT) | Desmethylcitalopram (DCT) | Not extensively reported |
| Secondary Metabolite | S-didesmethylcitalopram (S-DDCT) | S-didesmethylcitalopram (S-DDCT) | Didesmethylcitalopram (DDCIT) | Not extensively reported |
| Key CYP Enzymes | CYP2C19, CYP3A4, CYP2D6 | CYP isoforms | CYP2D15 (analogous to human CYP2D6) | Not extensively reported |
| Km (µM) for S-DCT formation | 16.98 ± 3.87[1] | 24.58 ± 2.92[1] | 0.3 - 1.4 (for DCT formation) | No data available |
| Vmax (nmol/mg protein/min) for S-DCT formation | 66.82 ± 6.23[1] | 56.41 ± 2.65[1] | Not directly comparable | No data available |
| Intrinsic Clearance (Vmax/Km) (mL/mg protein/min) for S-DCT formation | 3.90 ± 0.13[1] | 2.23 ± 0.56[1] | High affinity suggested | No data available |
Note: Data for dogs were derived from studies on citalopram, the racemic mixture of escitalopram. The primary demethylation step is presented.
Table 2: In Vivo Plasma Concentrations of Escitalopram and Metabolites (Representative Data)
| Species | Dose | Escitalopram (ng/mL) | S-DCT (ng/mL) | S-DDCT (ng/mL) |
| Human | 20 mg/day | 27.59 (mean)[2] | 85.52 (mean)[2] | 44.30 (mean)[2] |
| Rat | 12.2 mg/kg/day (osmotic pump) | Clinically relevant range of 17-65 ng/mL achieved[3] | Not reported in this study | Not reported in this study |
| Dog | 1.85 mg/kg/day (oral) | Not specified | Not specified | Estimated to be around 290 ng/mL[4] |
| Monkey | Single dose (IV) | Dose-dependent | Not extensively reported | Not extensively reported |
Note: Direct comparative in vivo studies with standardized dosing across all species are limited. The data presented are from separate studies and should be interpreted with caution.
Metabolic Pathway of Escitalopram
The primary metabolic pathway of escitalopram involves sequential N-demethylation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of metabolic studies. Below are generalized protocols for key experiments.
In Vitro Metabolism using Liver Microsomes
This protocol outlines the steps to assess the metabolic stability and identify the metabolites of escitalopram in liver microsomes from different species.
-
Materials:
-
Pooled liver microsomes (human, monkey, rat, dog)
-
Escitalopram
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard for LC-MS/MS analysis
-
-
Incubation Procedure:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix and liver microsomes (final concentration typically 0.5-1 mg/mL) at 37°C for 5 minutes.
-
Initiate the reaction by adding escitalopram (final concentration typically 1-10 µM).
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining escitalopram and the formation of S-DCT and S-DDCT.
-
-
Data Analysis:
-
Determine the rate of disappearance of escitalopram to calculate metabolic stability (half-life, intrinsic clearance).
-
Quantify the formation of metabolites over time to determine kinetic parameters (Km and Vmax) by performing incubations with a range of substrate concentrations.
-
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical in vivo study to determine the plasma concentration-time profiles of escitalopram and its metabolites in rats.
-
Animal Model:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
House animals in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water.
-
Acclimatize animals for at least one week before the study.
-
-
Drug Administration:
-
Administer escitalopram via the desired route (e.g., oral gavage, intravenous injection). The dose will depend on the study's objective.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Perform protein precipitation on plasma samples using a suitable solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentrations of escitalopram, S-DCT, and S-DDCT.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) for the parent drug and its metabolites.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative in vitro metabolism study.
Conclusion
The metabolic profile of escitalopram exhibits notable differences across species, primarily driven by variations in CYP enzyme activity. In vitro studies using liver microsomes indicate that rats metabolize escitalopram at a different rate compared to humans, and dogs show a high affinity for the metabolism of citalopram, leading to significant production of the didesmethyl metabolite. While comprehensive in vivo comparative data is still emerging, the available information underscores the importance of selecting appropriate animal models in preclinical studies to better predict human pharmacokinetics. The provided protocols and workflows serve as a foundation for researchers to design and conduct further comparative metabolic studies of escitalopram.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of escitalopram and its metabolites by liquid chromatography-tandem mass spectrometry in psychiatric patients: New metabolic ratio establishment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Citalopram and escitalopram plasma drug and metabolite concentrations: genome-wide associations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of the optimal dosing regimen of escitalopram in dogs: A dose occupancy study with [11C]DASB - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Escitalopram Hydrobromide
For Immediate Implementation: The following provides essential safety and logistical guidance for the proper disposal of escitalopram (B1671245) hydrobromide in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Escitalopram hydrobromide, a selective serotonin (B10506) reuptake inhibitor (SSRI), requires careful management as a potentially hazardous chemical waste.[1] Improper disposal can lead to environmental contamination with ecotoxicological effects.[1][2] Therefore, standardized disposal protocols are necessary.
Operational Plan: Step-by-Step Disposal Procedures
The disposal of this compound and its related waste must comply with federal, state, and local regulations for hazardous waste. The following steps provide a framework for its proper disposal in a research environment.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams: This includes the pure active pharmaceutical ingredient (API), expired or unused investigational medications, contaminated lab materials (e.g., personal protective equipment (PPE), empty stock bottles, weighing papers, and contaminated glassware), and solutions containing this compound.[1]
-
Segregate this compound waste: Use dedicated, clearly labeled, leak-proof hazardous waste containers.[1] Do not mix with non-hazardous waste.
Step 2: Container Management
-
Labeling: All containers must be prominently labeled "Hazardous Waste" and include the specific chemical name ("this compound").[1]
-
Storage: Store waste containers in a secure, designated area away from general lab traffic. Ensure containers are kept closed unless waste is being added.[1]
Step 3: Disposal of Contaminated Materials
-
PPE and other solid waste: Gloves, gowns, and other contaminated disposable materials should be placed in the designated hazardous waste container.
-
Empty containers: Containers that held the pure drug should be managed as hazardous waste.[3] Other contaminated containers can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional protocols.[4]
-
Solutions: Aqueous and solvent-based solutions containing this compound must be collected as hazardous waste.
Step 4: Final Disposal
-
Engage a certified hazardous waste management company: This is the standard and required practice for laboratory-generated this compound waste.[1][5] These companies are equipped to handle and dispose of chemical waste in accordance with all regulations.
-
Incineration: Controlled incineration with flue gas scrubbing is a common and effective method for the destruction of pharmaceutical waste.[4][5][6]
-
Sewer Disposal is Prohibited: The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals by healthcare and research facilities.[1][7] Flushing this compound is not a compliant disposal method.[1][7]
Environmental Fate and Ecotoxicity Data
The following table summarizes key data regarding the environmental impact of escitalopram.
| Parameter | Value/Description | Source(s) |
| Persistence | Slowly degraded in the environment. | [8] |
| Bioaccumulation Potential | Low potential for bioaccumulation. | [8] |
| Aquatic Toxicity | High chronic toxicity. Toxic for fish and plankton. | [8][9] |
| Mobility in Soil | Expected to have low mobility in soil due to adsorption to organic carbon and clay. | [10] |
| Photodegradation Half-Life | 62.4 hours in ultrapure water; 48.4 hours in lake water. | [11][12] |
Experimental Protocols
Detailed experimental protocols for the chemical degradation of this compound for disposal purposes are not widely available or recommended.[1] The standard and required practice for laboratory-generated this compound waste is to manage it as hazardous chemical waste, with disposal handled by a certified hazardous waste management company.[1] Attempting to neutralize or degrade the compound in-house without validated procedures can pose safety risks and may not comply with regulatory requirements.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the disposal of this compound waste.
Disclaimer: This information is intended for guidance in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department and refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions. Regulations may vary by location.
References
- 1. benchchem.com [benchchem.com]
- 2. Environmental Fate of Popular Anti-Depressant/Anxiety Medication Escitalopram (Lexapro) | URSCA Proceedings [journals.macewan.ca]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. usa.cipla.com [usa.cipla.com]
- 6. actenviro.com [actenviro.com]
- 7. epa.gov [epa.gov]
- 8. Escitalopram - Janusinfo.se [janusinfo.se]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification of Photodegradation Products of Escitalopram in Surface Water by HPLC-MS/MS and Preliminary Characterization of Their Potential Impact on the Environment [boa.unimib.it]
Safeguarding Researchers: A Comprehensive Guide to Handling Escitalopram Hydrobromide
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper handling and disposal of Escitalopram hydrobromide in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
This compound, a potent selective serotonin (B10506) reuptake inhibitor (SSRI), requires meticulous handling as an active pharmaceutical ingredient (API).[1][2] This guide outlines the necessary personal protective equipment (PPE), safe operational workflows, and compliant disposal plans to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The last line of defense against exposure to APIs is appropriate PPE.[2] The following table summarizes the recommended PPE for handling this compound, based on safety data sheet recommendations.
| Protection Type | Specific Recommendations | Standards/Considerations |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[3][4][5] | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] Recommended when handling powders or there is a risk of splashes.[4][6] |
| Skin and Body Protection | Chemical-resistant, impervious gloves.[3] Fire/flame resistant and impervious clothing, such as a lab coat or disposable suit.[3][6] | Gloves must be inspected before use and satisfy EU Directive 89/686/EEC and the standard EN 374.[3] Change gloves immediately if contaminated. Wash hands thoroughly after handling.[3] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially where dust may be generated.[4][7] If exposure limits are exceeded, a full-face respirator or a powered air-purifying respirator (PAPR) should be used.[3][8] | The Assigned Protection Factor (APF) of the respirator should be appropriate for the occupational exposure limit (OEL) of the compound.[8] For highly potent APIs, PAPRs are the industry standard.[8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow integrates engineering controls and safe work practices.
Experimental Protocols:
Safe handling protocols are paramount. Always work within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[2] Use non-sparking tools and prevent fire caused by electrostatic discharge.[3] Ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practices.[3][7]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.[9] Improper disposal, such as sewering, is prohibited by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[9]
Waste Segregation and Collection:
-
Identify Waste Streams: All materials that have come into contact with this compound are considered chemical waste. This includes:
-
Segregate Waste: Use dedicated, clearly labeled, and leak-proof hazardous waste containers.[9] Do not mix this compound waste with non-hazardous waste.[9]
-
Labeling: All containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[9]
-
Storage: Store waste containers in a designated, secure area away from general lab traffic and ensure they are kept closed unless adding waste.[9]
Disposal Procedure:
The standard and required practice for laboratory-generated this compound waste is to arrange for disposal through a certified hazardous waste management company.[9] Detailed experimental protocols for the chemical degradation of Escitalopram for disposal purposes are not widely available or recommended for routine laboratory practice.
References
- 1. Pharmaceutical PPE [respirex.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. usa.cipla.com [usa.cipla.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. 3m.com [3m.com]
- 7. fishersci.com [fishersci.com]
- 8. Powered air-purifying respirators: a necessity for small molecule API manufacturing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
